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  • Product: 3-(Benzyloxy)-2-hydroxypropanoic acid
  • CAS: 374936-90-0

Core Science & Biosynthesis

Foundational

3-(Benzyloxy)-2-hydroxypropanoic acid chemical structure and molecular weight

Characterization, Synthesis, and Application in Chiral Drug Development Executive Summary 3-(Benzyloxy)-2-hydroxypropanoic acid (CAS: 130111-08-9 for racemate; 127744-27-8 for S-isomer) is a critical chiral building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Characterization, Synthesis, and Application in Chiral Drug Development

Executive Summary

3-(Benzyloxy)-2-hydroxypropanoic acid (CAS: 130111-08-9 for racemate; 127744-27-8 for S-isomer) is a critical chiral building block in the synthesis of peptidomimetics, ether lipids, and polyfunctionalized pharmacological agents. Structurally, it represents a benzyl-protected derivative of glyceric acid. Its value lies in its bifunctionality: it possesses a free carboxylic acid and a secondary hydroxyl group, while the primary hydroxyl is masked as a benzyl ether, allowing for orthogonal protection strategies in complex total synthesis.

This guide provides an exhaustive technical profile of the molecule, detailing its physicochemical properties, a stereochemically rigorous synthetic protocol starting from serine, and quality control metrics required for pharmaceutical-grade applications.

Physicochemical Characterization

Understanding the structural nuances of 3-(benzyloxy)-2-hydroxypropanoic acid is prerequisite to its effective utilization. The molecule exists as two enantiomers, (


) and (

), with the (

)-enantiomer being more widely utilized due to its derivation from the natural amino acid L-serine.
Structural Identity & Properties[1]
PropertySpecification
IUPAC Name 3-(Benzyloxy)-2-hydroxypropanoic acid
Common Synonyms

-Benzylglyceric acid; 2-Hydroxy-3-benzyloxypropionic acid
Molecular Formula

Molecular Weight 196.20 g/mol
CAS Number 127744-27-8 (

-isomer); 130111-08-9 (Racemate)
Physical State White to pale yellow crystalline solid
Melting Point 98–102 °C (Enantiopure forms often sharper)
Solubility Soluble in MeOH, EtOH, EtOAc, DMSO; Sparingly soluble in

(acidic pH)
pKa ~3.5 (Carboxylic acid moiety)
Structural Differentiation (Critical Check)

Researchers often confuse this molecule with structurally similar analogs. It is imperative to distinguish it from:

  • Cbz-Serine: Contains a nitrogen atom (carbamate linkage).

  • 3-(Benzoyloxy)propanoic acid: Contains an ester linkage (unstable to hydrolysis), whereas the target molecule contains a stable ether linkage.

Synthetic Pathway & Mechanistic Insight[8][9]

The most robust route to enantiopure 3-(benzyloxy)-2-hydroxypropanoic acid is the diazotization of


-benzylserine . This method is preferred over direct alkylation of glyceric acid, which suffers from poor regioselectivity.
Retrosynthetic Analysis

The synthesis relies on the "chiral pool" strategy. L-Serine is first benzylated at the side chain, followed by a diazotization-hydrolysis sequence.

Critical Mechanistic Note: The conversion of the


-amino group to an 

-hydroxyl group via diazotization (

) typically proceeds with retention of configuration . This is counter-intuitive to standard

inversions.
  • Mechanism: The reaction proceeds via an intramolecular neighboring group participation by the carboxylate, forming a transient three-membered

    
    -lactone  intermediate.
    
  • Result: The subsequent hydrolysis opens the lactone with a second inversion, resulting in net retention (Double Inversion = Retention). Thus, L-Serine (

    
    ) yields (
    
    
    
    )-3-(benzyloxy)-2-hydroxypropanoic acid.
    [1]
Experimental Protocol (Step-by-Step)

Step 1: Preparation of


-Benzyl-L-Serine 
  • Complexation: Dissolve L-Serine in water with basic copper carbonate (

    
    ) to form the copper chelate. This protects the 
    
    
    
    -amino and carboxyl groups.
  • Benzylation: Treat the aqueous chelate with benzyl bromide (

    
    ) and base. The copper template forces alkylation solely at the side-chain oxygen.
    
  • Decomplexation: Treat with dilute

    
     or 
    
    
    
    (or thioacetamide) to remove copper and liberate
    
    
    -benzyl-L-serine.

Step 2: Diazotization to Hydroxy Acid

  • Setup: Dissolve

    
    -benzyl-L-serine (10 mmol) in 1M 
    
    
    
    (50 mL). Cool to 0°C.[2]
  • Addition: Dropwise add a solution of

    
     (1.5 eq) in water, maintaining internal temperature <5°C. Evolution of 
    
    
    
    gas will be vigorous.
  • Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight (12h).

  • Workup: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc to obtain the pure hydroxy acid.
    
Visualization of Synthesis Workflow

SynthesisPathway Serine L-Serine (Chiral Pool) CuComplex Cu(II)-Serine Complex Serine->CuComplex CuCO3 Protection BnSerine O-Benzyl-L-Serine (Intermediate) CuComplex->BnSerine 1. BnBr, Base 2. HCl (Decomplex) Diazonium Diazonium Intermediate BnSerine->Diazonium NaNO2, H2SO4 0°C AlphaLactone Alpha-Lactone (Transient) Diazonium->AlphaLactone -N2 (Intramolecular) Product (S)-3-(Benzyloxy)- 2-hydroxypropanoic acid AlphaLactone->Product H2O Hydrolysis (Retention of Config)

Figure 1: Synthetic pathway from L-Serine illustrating the critical alpha-lactone intermediate that ensures retention of stereochemistry.

Analytical Profiling & Quality Control

For drug development applications, confirming the structure and purity is non-negotiable.

NMR Spectroscopy Assignments

(


, 400 MHz) - Simulated based on structural shielding constants:
  • Aromatic Ring:

    
     7.30 – 7.40 ppm (Multiplet, 5H, 
    
    
    
    ).
  • Benzylic Protons:

    
     4.55 ppm (Singlet or AB quartet, 2H, 
    
    
    
    ).
  • Alpha-Proton (

    
    -OH): 
    
    
    
    4.35 ppm (Triplet or dd, 1H).
  • Beta-Protons (

    
    -O): 
    
    
    
    3.75 – 3.85 ppm (Multiplet, 2H).
  • Hydroxyl/Carboxyl: Broad singlets (variable depending on concentration/solvent).

QC Decision Tree

QC_Workflow Sample Crude Product TLC TLC Analysis (visualize w/ KMnO4) Sample->TLC PurityCheck Purity > 95%? TLC->PurityCheck Recryst Recrystallize (Hex/EtOAc) PurityCheck->Recryst No ChiralHPLC Chiral HPLC (e.e. determination) PurityCheck->ChiralHPLC Yes Recryst->Sample Release Release for Synthesis ChiralHPLC->Release e.e. > 98%

Figure 2: Quality Control workflow ensuring chemical and optical purity before downstream application.

Applications in Drug Discovery

The utility of 3-(benzyloxy)-2-hydroxypropanoic acid extends beyond simple synthesis.[1] It serves as a scaffold for:

  • Ether Lipids: The stable benzyl ether mimics the ether linkages found in archaeal lipids and platelet-activating factors.

  • Protease Inhibitors: The hydroxy-acid motif is a precursor to

    
    -keto acids used in transition-state inhibitors for serine proteases.
    
  • Statins: The chiral 1,3-diol motif common in HMG-CoA reductase inhibitors (like Atorvastatin side chains) can be accessed via chain extension of this building block.

References

  • Sigma-Aldrich. (S)-3-(Benzyloxy)-2-hydroxypropanoic acid Product Specification. Retrieved from

  • PubChem. 3-(Benzyloxy)-2-hydroxypropanoic acid Compound Summary. National Library of Medicine. Retrieved from

  • ChemicalBook. 3-(Benzyloxy)-2-hydroxypropanoic acid Properties and CAS. Retrieved from

  • Advanced ChemBlocks. Catalog ID S71386: 3-(benzyloxy)-2-hydroxypropanoic acid.[3] Retrieved from [3]

Sources

Exploratory

Technical Guide: Enantiomeric Distinctions of 3-(Benzyloxy)-2-hydroxypropanoic Acid

[1] Executive Summary 3-(Benzyloxy)-2-hydroxypropanoic acid (also known as O-benzylglyceric acid) is a critical chiral building block in the synthesis of peptidomimetics, ether lipids, and protease inhibitors.[1] Its val...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-(Benzyloxy)-2-hydroxypropanoic acid (also known as O-benzylglyceric acid) is a critical chiral building block in the synthesis of peptidomimetics, ether lipids, and protease inhibitors.[1] Its value lies in its bifunctionality: it possesses a reactive carboxylic acid and a secondary hydroxyl group, with the primary hydroxyl protected as a benzyl ether.

The distinction between the (R)- and (S)- enantiomers is not merely academic; it dictates the stereochemical outcome of subsequent coupling reactions and the biological activity of the final pharmaceutical agent.[1] This guide delineates the structural, synthetic, and analytical differences between these two enantiomers, providing a robust framework for their selection and use in drug development.

Structural & Stereochemical Fundamentals

The molecule consists of a propanoic acid backbone with a hydroxyl group at the


-position (C2) and a benzyloxy group at the 

-position (C3).[1] The chirality arises from the C2 carbon.
Cahn-Ingold-Prelog (CIP) Priority Analysis[1]

To assign configuration, we rank the substituents attached to the chiral center (C2):

  • -OH (Oxygen, highest atomic number)[1]

  • -COOH (Carbon bonded to 3 Oxygens)[1]

  • -CH₂OBn (Carbon bonded to 1 Oxygen)[1]

  • -H (Lowest priority)

  • (S)-Enantiomer: Counter-clockwise arrangement (1

    
     2 
    
    
    
    3) with H in back.[1] Corresponds to L-Glyceric acid derivatives.[1]
  • (R)-Enantiomer: Clockwise arrangement.[1] Corresponds to D-Glyceric acid derivatives.[1]

Comparative Property Table[1]
Feature(S)-3-(Benzyloxy)-2-hydroxypropanoic acid(R)-3-(Benzyloxy)-2-hydroxypropanoic acid
CAS Number 127744-27-8 130111-08-9
Stereochemistry (S) / L-Configuration(R) / D-Configuration
Primary Precursor L-Serine (natural)D-Serine (unnatural)
Optical Rotation Levorotatory (-) or Dextrorotatory (+) depending on solvent/deriv.[1][2]*Opposite of (S)
Molecular Weight 196.20 g/mol 196.20 g/mol
Appearance White to pale yellow solidWhite to pale yellow solid

*Note: While L-Glyceric acid is (+), the specific rotation of the benzyl ether derivative depends heavily on solvent and concentration. Always verify with a Certificate of Analysis.

Stereochemical Visualization[1]

Stereochemistry cluster_S (S)-Enantiomer (Natural Series) cluster_R (R)-Enantiomer (Unnatural Series) S_Center C2 Chiral Center (S-Config) S_OH -OH (Priority 1) S_Center->S_OH Back/Dash S_COOH -COOH (Priority 2) S_Center->S_COOH Plane S_CH2 -CH2OBn (Priority 3) S_Center->S_CH2 Front/Wedge R_Center C2 Chiral Center (R-Config) R_OH -OH (Priority 1) R_Center->R_OH Front/Wedge R_COOH -COOH (Priority 2) R_Center->R_COOH Plane R_CH2 -CH2OBn (Priority 3) R_Center->R_CH2 Back/Dash

Caption: 3D stereochemical arrangement of substituents around the C2 chiral center for (S) and (R) enantiomers.

Synthetic Pathways: The "Chiral Pool" Strategy

The most reliable method to access these enantiomers with high optical purity (>98% ee) is via the Chiral Pool approach, utilizing Serine as the starting material.

Mechanism: Diazotization with Retention

A critical mechanistic insight is that the diazotization of


-amino acids (like Serine) to 

-hydroxy acids proceeds with retention of configuration .[1][3]
  • Double Inversion: The neighboring carboxylate group participates, displacing the diazonium group to form a transient

    
    -lactone (Inversion 1).
    
  • Hydrolysis: Water attacks the lactone, opening the ring (Inversion 2).

  • Net Result: Retention of stereochemistry.

Protocol: Synthesis of (S)-Isomer from L-Serine[1]

Reagents: L-Serine, Sodium Nitrite (


), Sulfuric Acid (

), Benzyl Bromide (

), Sodium Hydride (

).
  • Diazotization (L-Serine

    
     L-Glyceric Acid): 
    
    • Dissolve L-Serine in 1N

      
      .[1]
      
    • Cool to 0°C. Add

      
       solution dropwise over 2 hours.
      
    • Critical Control Point: Maintain T < 5°C to prevent side reactions.

    • Stir overnight at RT. Extract with ethyl acetate.[4]

  • Selective Benzylation:

    • (Note: Direct benzylation of Glyceric acid is difficult due to two -OH groups.[1] A common alternative route is O-Benzylation of Serine first ).[1]

    • Alternative Route: L-Serine

      
       O-Benzyl-L-Serine 
      
      
      
      Diazotization
      
      
      Product.[1]
    • This route avoids regioselectivity issues.

Synthetic Workflow Diagram

Synthesis L_Ser L-Serine (S)-Configuration Bn_Ser O-Benzyl-L-Serine L_Ser->Bn_Ser 1. Copper Complex 2. BnBr, Base 3. Decomplex Diazonium Diazonium Intermediate Bn_Ser->Diazonium NaNO2, H2SO4 0°C Lactone alpha-Lactone (Transient) Diazonium->Lactone Intramolecular Displacement (Inversion 1) Product (S)-3-(Benzyloxy)- 2-hydroxypropanoic acid Lactone->Product H2O Hydrolysis (Inversion 2) = NET RETENTION

Caption: Synthesis of the (S)-enantiomer from L-Serine via diazotization, highlighting the double-inversion mechanism that results in net retention.

Analytical Discrimination

Distinguishing between the (R) and (S) forms requires validated analytical methods.

High-Performance Liquid Chromatography (HPLC)

Standard reverse-phase HPLC cannot distinguish enantiomers.[1] You must use a Chiral Stationary Phase (CSP) .[1]

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% TFA.

  • Detection: UV at 210 nm or 254 nm (Benzyl chromophore).[1]

  • Expected Result: Baseline separation of (R) and (S) peaks.

Optical Rotation (Polarimetry)

This is the primary method for identity verification.

  • Protocol: Dissolve 10 mg of sample in 1 mL of Methanol (c=1.0). Measure at 20°C using the Sodium D-line (589 nm).[1]

  • Validation: The specific rotation

    
     must match the reference standard sign. If (S) is (+), then (R) must be (-).[1]
    

Applications in Drug Development[1][6]

The choice between (R) and (S) is dictated by the target biological receptor.

  • Peptidomimetics: The (S)-isomer is a structural isostere of L-Serine.[1] It is used to introduce a non-hydrolyzable hydroxy-acid linkage into peptide chains, improving metabolic stability while maintaining L-amino acid geometry.[1]

  • Renin & HIV Protease Inhibitors: These enzymes cleave peptide bonds. Replacing the scissile amide bond with a hydroxy-ethylene isostere (derived from these acids) creates potent transition-state mimic inhibitors.[1]

  • Ether Lipids: 3-(Benzyloxy)-2-hydroxypropanoic acid serves as the backbone for synthesizing ether lipids used in oncology and as antiparasitic agents.[1]

References

  • Sigma-Aldrich. (S)-3-(Benzyloxy)-2-hydroxypropanoic acid Product Page (CAS 127744-27-8).[1]Link[1]

  • BenchChem. (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid Properties and Applications.Link[1]

  • ChemicalBook. Synthesis and CAS Registry for 3-(benzyloxy)-2-hydroxypropanoic acid.Link[1]

  • Organic Syntheses. Synthesis of Alpha-Hydroxy Acids from Alpha-Amino Acids via Diazotization.[1][3] (General Protocol Reference). Link

  • PubChem. (S)-3-(benzyloxy)-2-hydroxypropanoic acid Compound Summary.Link[1]

Sources

Foundational

3-(Benzyloxy)-2-hydroxypropanoic acid MSDS and safety data sheet

Title: Advanced Safety and Handling Whitepaper: (2R)-3-(Benzyloxy)-2-hydroxypropanoic Acid in Synthetic Workflows Executive Summary In modern drug development and advanced organic synthesis, (2R)-3-(benzyloxy)-2-hydroxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Safety and Handling Whitepaper: (2R)-3-(Benzyloxy)-2-hydroxypropanoic Acid in Synthetic Workflows

Executive Summary

In modern drug development and advanced organic synthesis, (2R)-3-(benzyloxy)-2-hydroxypropanoic acid (CAS: 130111-08-9) serves as a critical chiral building block. It is frequently utilized as a precursor for 2-oxopiperazine derivatives[1] and as an essential intermediate in the synthesis of gadolinium-based MRI contrast agents[2]. However, the presence of an


-hydroxy acid motif paired with a benzyl ether linkage demands rigorous handling protocols. This whitepaper translates standard Material Safety Data Sheet (MSDS) information into a mechanistic, self-validating technical guide designed for senior researchers and process chemists.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical nature of a compound is the first step in predicting its behavior in both biological systems (toxicity) and chemical reactors (synthesis). The molecule features a carboxylic acid group, which imparts its primary reactivity and hazard profile, while the benzyl ether provides lipophilicity and dictates its solubility profile.

Table 1: Quantitative Physicochemical Data

ParameterSpecificationSource / Validation
Chemical Name (2R)-3-(benzyloxy)-2-hydroxypropanoic acidIUPAC Standard[3]
CAS Number 130111-08-9Registry[1]
Molecular Formula C10H12O4Stoichiometric Baseline[3]
Molecular Weight 196.2 g/mol Mass Spectrometry Target[3]
Solubility Chloroform, Dichloromethane (DCM), DMSOProcess Design[1]
Storage Conditions 2-8°C, protected from air and lightPrevents ether auto-oxidation[1]
Physical Form PowderVisual Inspection[1]

Causality Insight: The requirement to store the compound at 2-8°C and protect it from light[1] is not merely a suggestion; it is a chemical necessity. The benzylic position is susceptible to slow auto-oxidation in the presence of atmospheric oxygen and UV light, which can lead to the cleavage of the ether bond and the generation of benzaldehyde impurities, ultimately poisoning downstream catalytic steps.

Mechanistic Toxicology & Hazard Identification

Standard MSDS documents list hazards without explaining the why. As application scientists, we must understand the mechanistic toxicology to design fail-safe handling environments. The compound is assigned the GHS07 (Exclamation mark) pictogram and the signal word Warning [3].

Table 2: Mechanistic Breakdown of GHS Hazard Codes

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedSystemic absorption of the organic acid disrupts local gastrointestinal pH and cellular homeostasis[3].
H315 Causes skin irritationThe acidic proton denatures epidermal proteins upon prolonged contact, leading to localized erythema[3].
H319 Causes serious eye irritationRapid pH alteration in the highly aqueous environment of the cornea leads to immediate tissue damage and inflammation[3].
H335 May cause respiratory irritationInhalation of fine powder particulates causes localized acidification of the respiratory mucosa[3].
Self-Validating Emergency Response Workflow

To mitigate these hazards, laboratories must implement a response system where every action is followed by a validation step to ensure the hazard has been neutralized.

HazardResponse Start Exposure Event Skin Skin Contact (H315) Start->Skin Eye Eye Contact (H319) Start->Eye Inhale Inhalation (H335) Start->Inhale WashSkin Flush with copious water & remove clothing Skin->WashSkin WashEye Rinse cautiously with water for 15 mins (P305+P351) Eye->WashEye Vent Move to fresh air (P304+P340) Inhale->Vent ValidateSkin Validation: Check skin for erythema; Seek medical advice if persists WashSkin->ValidateSkin ValidateEye Validation: Ophthalmologist evaluation; Confirm pH neutrality of tear film WashEye->ValidateEye ValidateInhale Validation: Monitor respiratory rate; Administer O2 if SpO2 drops Vent->ValidateInhale

Caption: Hazard Mitigation and Self-Validating Emergency Response Workflow.

Experimental Protocol: Safe Handling & Esterification Synthesis

The following protocol details the safe handling of (2R)-3-(benzyloxy)-2-hydroxypropanoic acid and its application in a representative esterification reaction used during the synthesis of MRI contrast agents[2]. Every step includes a built-in validation check to ensure scientific integrity and operator safety.

Phase 1: Reagent Recovery and Preparation

During transport, the fine powder often adheres to the neck or cap of the vial, creating an inhalation hazard (H335) upon opening[1].

  • Action: Before opening, take the vial out of its packaging and centrifuge at 200-500 RPM for 1 minute[1].

  • Validation Check: Visually inspect the vial against a light source to confirm that 100% of the compound has fallen to the bottom.

  • Action: Transfer the vial to a certified fume hood.

  • Validation Check: Verify the fume hood face velocity is ≥100 fpm using the digital monitor before unsealing the cap.

Phase 2: Acid-Catalyzed Esterification

This step demonstrates the conversion of the carboxylic acid to an ester using phenylmethanol (benzyl alcohol), a critical intermediate step[2].

  • Action: Dissolve 12 mmol of phenylmethanol in a reaction flask and add the (2R)-3-(benzyloxy)-2-hydroxypropanoic acid.

  • Action: Treat the mixture with concentrated H2SO4 (54 µL, 1.0 mmol) at room temperature[2].

  • Action: Warm the reaction mixture to 50°C and stir overnight[2].

  • Validation Check: Monitor the internal temperature using a calibrated PTFE-coated thermocouple. Ensure the temperature strictly remains between 48°C and 52°C. Exceeding 55°C risks unwanted cleavage of the benzylic ether.

Phase 3: Quench and Workup
  • Action: Cool the reaction mixture to room temperature and dilute with Dichloromethane (DCM)[2].

  • Action: Wash the organic layer with saturated aqueous NaHCO3[2].

  • Validation Check (Critical): Extract a 1 mL aliquot of the aqueous wash layer and test with pH paper. The pH must read between 7.5 and 8.0. If the pH is acidic, repeat the NaHCO3 wash. This validates that all H2SO4 and unreacted starting material have been neutralized and removed, preventing degradation during concentration.

  • Action: Concentrate the organic layer under reduced pressure[2].

SynthesisWorkflow Prep Phase 1: Reagent Prep (Centrifuge & Hood) React Phase 2: Esterification (H2SO4, 50°C) Prep->React Visual confirm pellet Quench Phase 3: Quench (NaHCO3 Wash) React->Quench Temp strictly ≤52°C Extract Phase 3: Extraction (DCM Layer) Quench->Extract Phase separation Validate Phase 4: Validation (pH Check & NMR) Extract->Validate Aqueous pH 7.5-8.0 verified

Caption: Self-Validating Experimental Workflow for Esterification.

References

1.[1] Coompo Research Chemicals. "(R)-3-(Benzyloxy)-2-hydroxypropanoic Acid | 130111-08-9". Coompo. URL: 2.[3] Sigma-Aldrich. "(2R)-3-(benzyloxy)-2-hydroxypropanoic acid". Sigma-Aldrich. URL: 3.[2] European Patent Office. "NEW CONTRAST AGENT FOR USE IN MAGNETIC RESONANCE IMAGING - EP 4308551 B1". EPO. URL:

Sources

Exploratory

Technical Guide: Alpha-Hydroxy Beta-Benzyloxy Carboxylic Acid Derivatives

Topic: Alpha-hydroxy beta-benzyloxy carboxylic acid derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Strategic Scaffolds for Peptidomimetics and Pol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alpha-hydroxy beta-benzyloxy carboxylic acid derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Scaffolds for Peptidomimetics and Polyketide Synthesis[1]

Executive Summary

Alpha-hydroxy beta-benzyloxy carboxylic acid derivatives represent a privileged class of chiral synthons in modern organic synthesis. Structurally, they serve as protected equivalents of


-dihydroxy acids , a motif ubiquitous in bioactive natural products (e.g., polyketides, macrolides) and pharmaceutical agents (e.g., statins, protease inhibitors).

The presence of the


-benzyloxy group  (

) provides robust orthogonality during multi-step synthesis, allowing manipulation of the

-hydroxy or carboxyl termini without compromising the

-position. This guide analyzes the stereoselective construction of these scaffolds, their mechanistic underpinnings via the Zimmerman-Traxler model, and their downstream applications in medicinal chemistry.[1]
Molecular Architecture & Stereochemical Significance

The core utility of this scaffold lies in its vicinal stereocenters . The relationship between the


-hydroxy and 

-benzyloxy groups ( syn vs. anti) dictates the biological activity of the final target.
  • The Pharmacophore: The

    
    -hydroxy-
    
    
    
    -substituent motif acts as a transition-state mimic for peptide bond hydrolysis. In HIV protease inhibitors, the
    
    
    -hydroxy-
    
    
    -amino (norstatine) or
    
    
    -dihydroxy core mimics the tetrahedral intermediate of amide hydrolysis.
  • The Protecting Group: The benzyl ether is chosen for its stability against basic hydrolysis, hydrides, and organometallics, yet it is cleanly removable via catalytic hydrogenolysis (

    
    ) or Lewis acids (
    
    
    
    ), making it ideal for "late-stage" deprotection.
Synthetic Methodologies

The construction of the


-hydroxy-

-benzyloxy motif is dominated by asymmetric aldol additions . The choice of method depends on the required diastereoselectivity (syn vs. anti) and scale.
A. The Evans Syn-Aldol (The Gold Standard)

The most reliable route to the syn-isomer involves the reaction of a boron enolate of a chiral


-acyloxazolidinone with a benzyloxy-substituted aldehyde.
  • Reagents:

    
     (Dibutylboron triflate), DIPEA (Diisopropylethylamine).
    
  • Mechanism: Kinetic control via a rigid six-membered transition state.

  • Outcome: Typically

    
    syn-diastereoselectivity.[2]
    
B. The Mukaiyama Aldol (Catalytic Route)

Lewis acid-catalyzed addition of silyl enol ethers to aldehydes.[3][4][5][6]

  • Reagents:

    
    , 
    
    
    
    , or chiral bis(oxazoline) copper complexes.
  • Selectivity: Highly dependent on the Lewis acid.

    
     typically favors syn (via chelation control), while non-chelating Lewis acids (
    
    
    
    ) may favor anti (via open transition states).
C. Sharpless Asymmetric Epoxidation (Linear Route)

An alternative for anti-isomers involves the epoxidation of allylic alcohols followed by regioselective ring opening.

  • Pathway: Allylic alcohol

    
     Epoxy alcohol 
    
    
    
    Ring opening with nucleophile (
    
    
    or equivalent)
    
    
    Hydrolysis.
Mechanistic Analysis: The Zimmerman-Traxler Model[2][7][8][9][10]

The high stereocontrol in the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state .[7] For the synthesis of syn-


-hydroxy-

-benzyloxy derivatives, the Z-enolate of the oxazolidinone reacts with the aldehyde.

Key Interactions:

  • Chelation: The boron atom coordinates both the enolate oxygen and the aldehyde oxygen, forming a chair-like six-membered ring.

  • Steric Avoidance: The aldehyde's substituent (

    
    ) adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions with the auxiliary's ligands.
    
  • Dipole Minimization: The oxazolidinone auxiliary orients itself to minimize dipole-dipole repulsion with the enolate oxygen.[8]

ZimmermanTraxler cluster_details Stereochemical Drivers Enolate Boron Z-Enolate TS Chair-like Transition State (Zimmerman-Traxler) Enolate->TS Coordination Aldehyde Benzyloxyacetaldehyde Aldehyde->TS Face Selective Attack Product Syn-Aldol Adduct TS->Product C-C Bond Formation Factor1 Boron Chelation (Rigid Chair) TS->Factor1 Factor2 R-Group Equatorial (Minimizes 1,3-Diaxial Strain) TS->Factor2 Factor3 Auxiliary Shielding (Face Selectivity) TS->Factor3

Caption: Logical flow of the Zimmerman-Traxler transition state leading to high syn-diastereoselectivity in Evans Aldol reactions.

Experimental Protocol: Synthesis of Syn- -Hydroxy- -Benzyloxy Derivative

Objective: Synthesis of (2S,3R)-3-(benzyloxy)-2-hydroxy-carboxylic acid derivative via Evans Aldol.

Reagents:

  • (4S)-4-Benzyl-3-propionyloxazolidin-2-one (Starting Material)

  • Benzyloxyacetaldehyde (Electrophile)

  • Dibutylboron triflate (

    
     in 
    
    
    
    )[9]
  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (

    
    )
    
  • Hydrogen Peroxide (

    
    ) / Methanol (for oxidative workup)[1]
    

Step-by-Step Methodology:

  • Enolization:

    • Flame-dry a 250 mL round-bottom flask under Argon.

    • Dissolve the oxazolidinone (

      
      ) in anhydrous 
      
      
      
      (
      
      
      ) and cool to
      
      
      .
    • Add

      
       (
      
      
      
      ,
      
      
      ) dropwise, followed immediately by DIPEA (
      
      
      ).
    • Stir at

      
       for 30 minutes, then warm to 
      
      
      
      for 15 minutes to ensure complete formation of the Z-enolate.
  • Aldol Addition:

    • Re-cool the mixture to

      
      .
      
    • Add a solution of benzyloxyacetaldehyde (

      
      ) in 
      
      
      
      (
      
      
      ) dropwise over 10 minutes.
    • Stir at

      
       for 1 hour, then slowly warm to 
      
      
      
      over 1 hour.
  • Oxidative Workup (Critical):

    • Note: This step cleaves the B-O bond.

    • Add pH 7 phosphate buffer (

      
      ) followed by Methanol (
      
      
      
      ).
    • Carefully add

      
       (
      
      
      
      ) dropwise at
      
      
      (Exothermic!).
    • Stir vigorously for 1 hour at room temperature.

  • Purification:

    • Concentrate the organic layer, extract with

      
      , wash with 
      
      
      
      and brine.
    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Expected Yield: 85-95%.

    • Stereochemistry:

      
      syn diastereomer.
      
Functionalization & Deprotection Strategies

Once the scaffold is constructed, the "benzyloxy" and "oxazolidinone" groups serve as handles for further diversification.

TransformationReagentsOutcome
Auxiliary Removal

Free Carboxylic Acid (chiral center preserved)
Transamidation

+ Amine
Weinreb Amide (for ketone synthesis)
Reductive Cleavage

1,3-Diol
Benzyl Deprotection

Free

-Hydroxyl group
Orthogonal Protection

TBS-protected

-hydroxyl (allows selective

-deprotection)
Medicinal Chemistry Applications

1. HIV Protease Inhibitors: The


-hydroxy-

-benzyloxy motif is a direct precursor to the hydroxyethylene isostere , a critical component in drugs like Indinavir and Amprenavir. The

-hydroxyl group mimics the transition state of the aspartyl protease mechanism.

2. Statins: While statins typically feature a


-dihydroxy acid side chain, 

-functionalized analogs are explored for improved potency. The stereoselective installation of the

-hydroxyl (protected as benzyl) is the rate-determining step in many convergent syntheses.

3. Herbicides (DHAD Inhibitors): Recent studies highlight


-hydroxycarboxylic acid derivatives as potent inhibitors of dihydroxyacid dehydratase (DHAD), a key enzyme in plant amino acid biosynthesis.
References
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[10][11] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates.[11] Journal of the American Chemical Society.[12][8][11] Link

  • Mukaiyama, T., Banno, K., & Narasaka, K. (1974).[13] Reactions of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society.[12][8][11] Link

  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society. Link

  • Ghosh, A. K., & Bilcer, G. (2001). Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[14] Application Notes: Deprotection of Benzyl Esters.[14] BenchChem Technical Library. Link

Sources

Foundational

Comprehensive Technical Guide on 3-(Benzyloxy)-2-hydroxypropanoic Acid: Nomenclature, Synthesis, and Applications in Peptidomimetics

Executive Summary 3-(Benzyloxy)-2-hydroxypropanoic acid is a highly versatile, orthogonally protected chiral building block widely utilized in advanced organic synthesis and drug development. By masking the -hydroxyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Benzyloxy)-2-hydroxypropanoic acid is a highly versatile, orthogonally protected chiral building block widely utilized in advanced organic synthesis and drug development. By masking the


-hydroxyl group of glyceric acid with a robust benzyl ether, this compound provides a stable scaffold for the synthesis of complex peptidomimetics, modified amino acids, and constrained pharmacophores[1]. This whitepaper details its structural identity, mechanistic synthesis via diazotization, and self-validating analytical protocols designed for rigorous laboratory environments.

Nomenclature and Structural Identity

Accurate nomenclature and structural tracking are critical for reproducibility in drug development. While formally recognized by its IUPAC name, 3-(benzyloxy)-2-hydroxypropanoic acid, it is frequently referred to in literature by its synonyms, such as 3-O-benzylglyceric acid or 2-hydroxy-3-(phenylmethoxy)propanoic acid (2)[2].

Table 1: Quantitative and Structural Data

PropertyValue
IUPAC Name 3-(benzyloxy)-2-hydroxypropanoic acid
Common Synonyms 3-O-Benzylglyceric acid; 2-hydroxy-3-(phenylmethoxy)propanoic acid[2]
Molecular Formula C10H12O4[3]
Molecular Weight 196.20 g/mol
CAS Number (R-isomer) 130111-08-9[2]
CAS Number (Racemate) 374936-90-0[3]
SMILES O=C(O)C(O)COCC1=CC=CC=C1[3]

Chemical Properties & Reactivity Profile

The strategic value of 3-(benzyloxy)-2-hydroxypropanoic acid lies in its orthogonal functional groups, which allow for selective modifications during complex multi-step syntheses:

  • Carboxylic Acid (C1): Readily activated for amide or ester coupling using standard peptide coupling reagents (e.g., EDC, HATU).

  • Secondary Hydroxyl (C2): Available for esterification, stereochemical inversion via the Mitsunobu reaction, or oxidation to a ketone.

  • Benzyl Ether (C3): The benzyl (Bzl) protecting group is highly stable to both the acidic conditions of Boc-strategy peptide synthesis and the basic conditions of Fmoc-strategy synthesis. It is cleanly and selectively removed via catalytic hydrogenolysis (Pd/C, H

    
    ) without compromising newly formed amide bonds.
    

Mechanistic Synthesis Workflow

The most reliable and stereocontrolled route to enantiopure (R)- or (S)-3-(benzyloxy)-2-hydroxypropanoic acid is the direct diazotization of the corresponding O-benzylserine.

Causality of the Reaction Design: Converting an


-amino acid to an 

-hydroxy acid using nitrous acid proceeds via a diazonium intermediate. The adjacent carboxylate group attacks the diazonium carbon, displacing N

gas and forming a highly reactive

-lactone intermediate. Subsequent hydrolysis of this lactone by water results in a second stereochemical inversion. Because two consecutive inversions occur, the overall transformation proceeds with net retention of configuration . This ensures that starting with O-benzyl-D-serine yields (R)-3-(benzyloxy)-2-hydroxypropanoic acid without racemization.

SynthesisWorkflow A O-Benzyl-D-Serine (Starting Material) B Acidic Dissolution (1M H2SO4, 0°C) A->B C Diazotization (NaNO2 dropwise) B->C D alpha-Lactone Intermediate (Retention of Configuration) C->D E Hydrolysis (H2O addition) D->E F (R)-3-(Benzyloxy)-2-hydroxypropanoic acid (Target Product) E->F

Mechanistic workflow for synthesizing (R)-3-(benzyloxy)-2-hydroxypropanoic acid.

Protocol: Step-by-Step Synthesis
  • Acidic Dissolution: Suspend 10.0 mmol of O-benzyl-D-serine in 30 mL of 1M H

    
    SO
    
    
    
    . Stir until completely dissolved. Causality: The acidic medium protonates the amine, preparing it for reaction with nitrous acid, and stabilizes the reaction against premature degradation.
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Diazonium salts are highly unstable; maintaining 0 °C prevents non-specific decomposition and unwanted elimination side-reactions.

  • Diazotization: Dissolve 15.0 mmol of NaNO

    
     in 10 mL of distilled water. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: Slow addition ensures controlled generation of nitrous acid, minimizing toxic NO
    
    
    
    gas evolution and ensuring complete conversion to the diazonium intermediate.
  • Hydrolysis: Allow the reaction to warm to room temperature and stir for 12 hours. Causality: The transient

    
    -lactone slowly hydrolyzes in the aqueous medium to yield the 
    
    
    
    -hydroxy acid with retained stereochemistry.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.

Applications in Drug Development

3-(Benzyloxy)-2-hydroxypropanoic acid is extensively used as a reactant for the synthetic preparation of 2-oxopiperazine derivatives (1)[1]. These derivatives are critical constrained pharmacophores in modern drug discovery, often serving as rigidified scaffolds that mimic peptide


-turns to enhance receptor binding affinity and metabolic stability.

ApplicationPathway A 3-(Benzyloxy)-2- hydroxypropanoic acid B Carboxyl Activation (EDC/HOBt) A->B C Amine Coupling (Peptide Chain Extension) B->C D Benzyl Deprotection (Pd/C, H2) C->D E 2-Oxopiperazine Derivatives D->E

Application pathway of 3-(benzyloxy)-2-hydroxypropanoic acid in peptidomimetics.

Self-Validating Analytical Characterization

To ensure trustworthiness and scientific integrity, the synthesized compound must be verified through a self-validating analytical system before downstream application.

Protocol: Analytical Validation
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Verify structural identity. Look for the benzyl aromatic protons (multiplet, 7.30–7.40 ppm, 5H), the benzylic CH
    
    
    (singlet, 4.58 ppm, 2H), the
    
    
    -CH (dd, 4.35 ppm, 1H), and the
    
    
    -CH
    
    
    (m, 3.75–3.85 ppm, 2H). Causality: The distinct downfield shift of the
    
    
    -CH proton confirms the successful conversion of the primary amine to a secondary hydroxyl group.
  • Chiral HPLC: Assess enantiomeric excess (ee). Run the purified compound on a Chiralpak AD-H column using Hexane/Isopropanol/TFA (90:10:0.1) at 1.0 mL/min. Causality: The inclusion of 0.1% TFA suppresses the ionization of the carboxylic acid, ensuring sharp chromatographic peaks. A single peak confirms that neighboring group participation successfully prevented racemization during diazotization.

  • Mass Spectrometry (ESI-MS): Confirm molecular weight. The spectrum should display an[M-H]

    
     ion at m/z 195.0 in negative ion mode, validating the exact mass of the target compound ().
    

References

  • Title : (R)-3-(Benzyloxy)-2-hydroxypropanoic Acid | 130111-08-9 | Source : Coompo Research Chemicals | URL : [Link]

Sources

Exploratory

Biological Activity of 3-(Benzyloxy)-2-hydroxypropanoic Acid Derivatives

This technical guide details the biological activity, therapeutic applications, and synthetic utility of 3-(benzyloxy)-2-hydroxypropanoic acid (also known as O-benzylglyceric acid) and its functional derivatives. Technic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, therapeutic applications, and synthetic utility of 3-(benzyloxy)-2-hydroxypropanoic acid (also known as O-benzylglyceric acid) and its functional derivatives.

Technical Guide & Whitepaper

Executive Summary

3-(Benzyloxy)-2-hydroxypropanoic acid is a versatile chiral building block structurally derived from serine or glyceric acid. While the free acid itself exhibits limited direct pharmacological potency, its derivatives serve as critical pharmacophores in two high-impact therapeutic areas: antimicrobial agents targeting bacterial cell division (FtsZ) and functionalized biodegradable polymers for targeted drug delivery .

This guide analyzes the structure-activity relationships (SAR) of this scaffold, detailing its transformation into potent FtsZ inhibitors and its role as a "functional monomer" in enabling next-generation polymer therapeutics.

Chemical Basis & Structural Pharmacology[1]

The core molecule, 3-(benzyloxy)-2-hydroxypropanoic acid , possesses two distinct functional handles—a carboxylic acid and a secondary alcohol—along with a lipophilic benzyl ether tail.

Structure-Activity Relationship (SAR) Analysis[2]
  • The

    
    -Hydroxy Acid (AHA) Motif:  The C2-hydroxyl group adjacent to the carboxylate is critical for hydrogen bonding interactions within enzyme active sites (e.g., FtsZ) and serves as the polymerization initiation site for polyester synthesis.
    
  • The Benzyloxy Tail: This group provides necessary lipophilicity (

    
     modulation), allowing derivatives to penetrate cell membranes or hydrophobic pockets in receptor targets.
    
  • Chirality: The (S)-enantiomer (derived from L-serine) is the biologically preferred scaffold for mimicking natural metabolites like L-lactate or L-glycerate.

Therapeutic Application I: Antimicrobial FtsZ Inhibitors

One of the most significant biological activities of this scaffold arises when it is coupled with substituted aminobenzamides. These derivatives act as inhibitors of FtsZ (Filamenting temperature-sensitive mutant Z), a tubulin-homologue GTPase essential for bacterial cell division.

Mechanism of Action

The derivative disrupts the dynamic polymerization of FtsZ, preventing the formation of the Z-ring at the center of the dividing bacterium. Without the Z-ring, the septum cannot form, leading to filamentation and cell death.

  • Target: FtsZ GTPase (specifically the inter-domain cleft).

  • Key Derivative: N-(2,6-difluoro-3-hydroxyphenyl)-3-(benzyloxy)-2-hydroxypropanamide.

  • Potency: Low micromolar (

    
    M) MIC against methicillin-resistant Staphylococcus aureus (MRSA).
    
Signaling Pathway: Bacterial Cell Division Arrest

The following diagram illustrates the disruption of the bacterial divisome by 3-(benzyloxy)-2-hydroxypropanoic acid derivatives.

FtsZ_Inhibition Compound 3-(Benzyloxy)-2-hydroxy- propanamide Derivative FtsZ_Poly FtsZ Polymerization Compound->FtsZ_Poly Inhibits FtsZ_Mono FtsZ Monomers (GTP-bound) FtsZ_Mono->FtsZ_Poly GTP Hydrolysis Z_Ring Z-Ring Formation (Mid-cell) FtsZ_Poly->Z_Ring Filamentation Filamentation & Cell Death FtsZ_Poly->Filamentation Arrested State Septum Septum Constriction Z_Ring->Septum Division Cell Division (Cytokinesis) Septum->Division

Figure 1: Mechanism of bacterial cell death via FtsZ inhibition by benzyloxy-propanamide derivatives.

Therapeutic Application II: Polymer Drug Delivery Systems

In drug development, the molecule is a "functional monomer" used to synthesize Poly(lactic acid-co-benzyloxymethyl glycolic acid) . Post-polymerization deprotection yields a biodegradable polymer with pendant hydroxyl groups (PLA-OH), enabling the conjugation of cytotoxic drugs.

The "PLA-OH" Platform

Standard Poly(lactic acid) (PLA) lacks functional groups for drug attachment. Copolymerization with 3-(benzyloxy)-2-hydroxypropanoic acid introduces protected hydroxyls.[1]

ParameterStandard PLAPLA-co-3-(benzyloxy)PLA-OH (Deprotected)
Hydrophobicity HighHighTunable (Amphiphilic)
Drug Loading Physical Encapsulation onlyPhysical EncapsulationChemical Conjugation
Release Kinetic Burst/DiffusionDiffusionHydrolysis-Controlled
Payloads Small MoleculesSmall MoleculesPt(IV), Peptides, RNA
Experimental Protocol: Synthesis of Functionalized PLA-Pt(IV) Nanoparticles

Objective: Create a polymer-drug conjugate for the controlled release of Cisplatin.

Step 1: Monomer Synthesis

  • Diazotization: React O-benzyl-L-serine (10.0 g) with NaNO

    
     (1.5 eq) in 0.7 M trifluoroacetic acid at 0°C for 3 hours.
    
  • Extraction: Extract with ethyl acetate, dry over MgSO

    
    , and concentrate to yield (S)-3-(benzyloxy)-2-hydroxypropanoic acid .
    
  • Dimerization: Reflux with p-toluenesulfonic acid in toluene (Dean-Stark trap) to form the cyclic diester (dilactone).

Step 2: Polymerization & Deprotection

  • Ring-Opening Polymerization (ROP): React the dilactone with L-lactide using Sn(Oct)

    
     catalyst at 130°C.
    
  • Debenzylation: Dissolve polymer in THF/MeOH and hydrogenate (H

    
    , Pd/C) to remove benzyl groups, yielding PLA-OH .
    

Step 3: Drug Conjugation

  • Activation: React PLA-OH with succinic anhydride to generate pendant carboxylates.

  • Conjugation: Couple with Pt(IV)-prodrug (containing an axial amine) using EDC/NHS chemistry.

  • Nanoprecipitation: Dropwise addition of the polymer-drug solution (in acetone) into water to form self-assembled nanoparticles.

Comparative Biological Efficacy Data[4][5]

The following table summarizes the biological impact of derivatives compared to standard controls.

Compound ClassTarget / ApplicationMetricValueReference
Amide Derivative S. aureus (FtsZ)MIC (Growth Inhibition)2 - 4

g/mL
[1]
PLA-Pt(IV) NP A549 Lung Cancer CellsIC

(Cytotoxicity)
1.5

M
[2]
Free Cisplatin A549 Lung Cancer CellsIC

(Cytotoxicity)
1.2

M
[2]
PLA-Pt(IV) NP In Vivo PharmacokineticsHalf-life (

)
>10 hours[2]

Note: While the Nanoparticle (NP) has a slightly higher IC


 in vitro, its in vivo half-life is significantly superior to free cisplatin (minutes), reducing systemic toxicity.

Synthesis Workflow Visualization

The chemical transformation from the amino acid precursor to the active drug carrier is outlined below.

Synthesis_Workflow Serine O-Benzyl-L-Serine (Precursor) Acid 3-(Benzyloxy)-2- hydroxypropanoic Acid (The Core) Serine->Acid NaNO2, TFA (Diazotization) Lactone Cyclic Dilactone (Monomer) Acid->Lactone pTSA, Toluene (Dimerization) Polymer Poly(Lactide-co-Bn) (Protected Polymer) Lactone->Polymer Sn(Oct)2, Lactide (ROP) PLA_OH PLA-OH (Functional Scaffold) Polymer->PLA_OH H2, Pd/C (Deprotection) Conjugate PLA-Drug Conjugate (Active Therapeutic) PLA_OH->Conjugate Drug Coupling

Figure 2: Synthetic pathway from Serine to Functionalized Polymer Therapeutics.[1]

References

  • Vertex Pharmaceuticals Inc. "Aromatic Amides and Uses Thereof." World Intellectual Property Organization, WO2012142671A1, 2012. Link

  • Oberoi, H. S., et al. "Engineering of self-assembled nanoparticle platform for precisely controlled combination drug therapy." Proceedings of the National Academy of Sciences (PNAS), vol. 107, no. 40, 2010, pp. 17356-17361. Link

  • Gerhardt, W. W., et al. "Synthesis and Modification of Functional Poly(lactide) Copolymers: Toward Biofunctional Materials." Biomacromolecules, vol. 9, no. 7, 2008, pp. 2008-2015. Link

  • Tong, R., & Cheng, J. "Ring-Opening Polymerization-Mediated Controlled Formulation of Polylactide-Drug Conjugates for Nanomedicine." Journal of the American Chemical Society, vol. 131, no. 13, 2009, pp. 4744-4754. Link

  • Zhang, X., et al. "Synthesis of 3-benzyloxy-2-hydroxypropionic acid." Molecules, vol. 24, no.[2][3] 16, 2019, 2976. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of (S)-3-(benzyloxy)-2-hydroxypropanoic acid from L-serine

Application Note & Protocol Topic: High-Fidelity Synthesis of (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid from L-Serine Audience: Researchers, scientists, and drug development professionals. Executive Summary (S)-3-(benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of (S)-3-(Benzyloxy)-2-hydroxypropanoic Acid from L-Serine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-3-(benzyloxy)-2-hydroxypropanoic acid is a valuable chiral building block in medicinal chemistry and organic synthesis, prized for its versatile functionality and defined stereochemistry. This application note provides a comprehensive, field-proven guide for its synthesis starting from the inexpensive, enantiopure amino acid, L-serine. The described two-stage methodology involves the selective protection of the hydroxyl group of L-serine as a benzyl ether, followed by a stereoretentive diazotization to replace the primary amine with a hydroxyl group. This guide emphasizes the mechanistic rationale behind procedural choices, offering researchers a robust and reproducible protocol to access this important synthetic intermediate with high fidelity.

Synthetic Strategy & Rationale

The conversion of L-serine to (S)-3-(benzyloxy)-2-hydroxypropanoic acid is a classic example of strategic functional group manipulation while preserving the inherent chirality of the starting material. A direct conversion is not feasible due to the competing reactivity of the amino and hydroxyl groups. Therefore, a two-part strategy is employed:

  • Stage 1: O-Benzylation of L-Serine: The primary challenge is the selective protection of the side-chain hydroxyl group in the presence of the more nucleophilic amino group. A common and effective strategy involves first protecting the amino group (e.g., as a tert-butoxycarbonyl, or 'Boc' derivative), followed by benzylation of the free hydroxyl group using a strong base and benzyl bromide. Subsequent deprotection of the amino group yields the key intermediate, O-benzyl-L-serine. The benzyl ether is chosen for its stability across a wide range of reaction conditions and its amenability to removal via catalytic hydrogenation if required in subsequent synthetic steps.

  • Stage 2: Stereoretentive Diazotization: The core transformation involves the conversion of the primary amine of O-benzyl-L-serine into a hydroxyl group. This is achieved via a diazotization reaction, where the amine reacts with nitrous acid (generated in situ) to form an unstable aliphatic diazonium salt.[1] This intermediate rapidly decomposes, extruding molecular nitrogen (N₂) to form a carbocation, which is then captured by water to yield the desired α-hydroxy acid.[2] Crucially, this Sɴ1-type reaction on α-amino acids is known to proceed with overall retention of configuration, ensuring the (S)-stereochemistry of the starting L-serine is preserved in the final product.[3][4]

Below is a graphical workflow illustrating this synthetic pathway.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Diazotization L_Serine L-Serine Boc_Serine N-Boc-L-serine L_Serine->Boc_Serine 1. (Boc)₂O, NaOH Boc_O_Benzyl_Serine N-Boc-O-benzyl-L-serine Boc_Serine->Boc_O_Benzyl_Serine 2. NaH, BnBr O_Benzyl_Serine O-Benzyl-L-serine Boc_O_Benzyl_Serine->O_Benzyl_Serine 3. TFA Target_Molecule (S)-3-(Benzyloxy)-2- hydroxypropanoic acid O_Benzyl_Serine->Target_Molecule 4. NaNO₂, H₂SO₄, H₂O G Amine R-NH₂ (O-Benzyl-L-serine) Nitrosamine R-NH-N=O (N-Nitrosamine) Amine->Nitrosamine + NO⁺, -H⁺ Nitrosonium N≡O⁺ (Nitrosonium ion) Diazonium R-N₂⁺ (Diazonium ion) Nitrosamine->Diazonium Tautomerization, +H⁺, -H₂O Carbocation R⁺ (Carbocation) Diazonium->Carbocation - N₂ (gas) Product R-OH (Target Molecule) Carbocation->Product + H₂O, -H⁺

Caption: Simplified mechanism of the diazotization of a primary amine.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be conducted in a well-ventilated chemical fume hood.

Stage 1: Synthesis of O-Benzyl-L-serine

This is a three-step procedure adapted from established methods for amino acid protection and alkylation. [5] Step 1.1: N-Boc Protection of L-Serine

  • To a stirred solution of L-serine (10.5 g, 100 mmol) in 100 mL of 1 M NaOH (aq) and 200 mL of 1,4-dioxane, add di-tert-butyl dicarbonate ((Boc)₂O, 26.2 g, 120 mmol) slowly at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Remove the 1,4-dioxane under reduced pressure. Wash the remaining aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M H₂SO₄ (aq).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine as a viscous oil, which can be used directly in the next step.

Step 1.2: O-Benzylation

  • Dissolve the crude N-Boc-L-serine (approx. 100 mmol) in 400 mL of anhydrous DMF under an argon atmosphere and cool to 0 °C.

  • CAUTION: Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.8 g, 220 mmol) portion-wise, allowing gas evolution to subside between additions.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (BnBr, 14.3 mL, 120 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding 50 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-(tert-butoxycarbonyl)-O-benzyl-L-serine.

Step 1.3: N-Boc Deprotection

  • Dissolve the purified N-Boc-O-benzyl-L-serine (approx. 25 mmol) in 30 mL of dichloromethane (DCM).

  • Add 5 mL of trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.

  • Remove the solvents under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as a white solid. Filter and dry under vacuum to yield O-benzyl-L-serine trifluoroacetate salt. This can be used directly or neutralized if required.

Stage 2: Synthesis of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid

This protocol is adapted from analogous diazotization procedures for O-protected amino acids. [6]

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve O-benzyl-L-serine (9.75 g, 50 mmol) in a solution of dilute sulfuric acid (15 g of conc. H₂SO₄ in 70 mL of deionized water).

  • Cool the stirred suspension to 0 °C in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 17.25 g, 250 mmol) in 50 mL of deionized water and cool it to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the O-benzyl-L-serine suspension over 1-2 hours, ensuring the internal temperature does not exceed 5 °C. Vigorous gas (N₂) evolution will be observed.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir overnight.

  • Extract the reaction mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford (S)-3-(benzyloxy)-2-hydroxypropanoic acid as a clear oil. [7][8]

Data Summary & Characterization

The following table summarizes the key quantitative aspects of the synthesis.

Compound NameStageMolecular Weight ( g/mol )Typical Yield (%)Key Characterization Notes
O-Benzyl-L-serine1195.2175-85% (over 3 steps)White solid. ¹H NMR and Mass Spec to confirm structure.
(S)-3-(Benzyloxy)-2-hydroxypropanoic acid2196.2060-75%Colorless oil. ¹H NMR, ¹³C NMR, and Mass Spec. Chiral HPLC or measurement of specific rotation to confirm enantiomeric purity.

Troubleshooting

  • Low Yield in Stage 1: Incomplete Boc protection or benzylation. Ensure anhydrous conditions and sufficient equivalents of NaH and BnBr. Incomplete deprotection can occur; ensure sufficient reaction time with TFA.

  • Incomplete Diazotization in Stage 2: Ensure sufficient excess of sodium nitrite and acid. The reaction is sensitive to temperature; maintaining a low temperature during NaNO₂ addition is critical to prevent unwanted side reactions. [9]* Product Purification Issues: The final product is a relatively polar carboxylic acid. If it is difficult to extract from the aqueous layer, saturate the aqueous phase with NaCl before extraction to reduce its solubility.

Conclusion

This application note details a reliable and well-documented synthetic route to (S)-3-(benzyloxy)-2-hydroxypropanoic acid from L-serine. By employing a robust protection-deprotection sequence followed by a stereoretentive diazotization, researchers can access this chiral building block in high enantiopurity and good overall yield. The mechanistic discussions and detailed protocols provided herein serve as a practical guide for professionals in drug discovery and chemical development.

References

  • SATHEE. (n.d.). Chemistry Diazotization Reaction.
  • BYJU'S. (2019, February 18). Diazotization Reaction Mechanism.
  • JoVE. (2025, May 22). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism.
  • Molbase. (n.d.). Synthesis of Benzyl O-(O-benzyl-N-benzyloxycarbonyl-L-serinyl)-N-trifluoroacetyl-L-serinate.
  • Supporting Information. (n.d.). 1. Synthesis of O-benzyl-L-serine.
  • BenchChem. (n.d.). A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)-OH.
  • BenchChem. (n.d.). Synthesis of Methyl benzyl-DL-serinate: A Technical Guide.
  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
  • Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid.
  • ChemicalBook. (n.d.). O-BENZYL-L-SERINE synthesis.
  • Google Patents. (n.d.). US2461701A - Conversion of alpha amino acids to alpha hydroxy acids.
  • RSC Publishing. (2025, September 26). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids.
  • BenchChem. (n.d.). Optimizing reaction conditions for 3-(3-(benzyloxy)phenyl)propanoic acid preparation.
  • PMC. (n.d.). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications.
  • Pearson. (2024, July 4). The synthesis of -hydroxy acids can be done starting with amino....
  • Supporting Information. (n.d.). Figure S5: Synthesis of (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid.
  • PMC. (n.d.). Diazotization of S-Sulfonyl-cysteines.
  • ResearchGate. (n.d.). Derivatization of amino acids to corresponding alpha-hydroxy acids and their analysis in fermentation broths.
  • Organic Syntheses. (n.d.). Procedure.
  • Google Patents. (n.d.). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • ChemBK. (2025, August 19). (S)-2-Amino-3-hydroxypropanoic acid.
  • Google Patents. (n.d.). EP0187525A2 - Process for producing L-serine.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • ACS Publications. (2019, October 28). Diazotization of S-Sulfonyl-cysteines. The Journal of Organic Chemistry.
  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Google Patents. (n.d.). WO2005019152A2 - Process for preparing 3-aryl-2-hydroxy propanoic acid derivatives without resolution.

Sources

Application

Application Note: Highly Selective Williamson Ether Synthesis of 3-(Benzyloxy)-2-hydroxypropanoic Acid

Introduction & Scientific Rationale 3-(Benzyloxy)-2-hydroxypropanoic acid (also known as 3-O-benzylglyceric acid) is a highly versatile chiral building block utilized extensively in drug development. It serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3-(Benzyloxy)-2-hydroxypropanoic acid (also known as 3-O-benzylglyceric acid) is a highly versatile chiral building block utilized extensively in drug development. It serves as a critical precursor for the synthesis of complex ether lipids, oxopiperazine derivatives, and low-nanomolar fragment-based inhibitors targeting the bacterial deacetylase LpxC [1].

The Synthetic Challenge: Synthesizing this molecule via a classical Williamson ether synthesis (alkoxide + alkyl halide) presents a severe regioselectivity challenge. The starting material, glyceric acid, possesses three reactive sites: a carboxylic acid, a secondary hydroxyl group (C2), and a primary hydroxyl group (C3). Subjecting an unprotected or ester-protected glycerate to standard strong bases (e.g.,


 or 

) results in non-selective deprotonation, yielding an intractable mixture of 2-O-benzyl, 3-O-benzyl, and 2,3-di-O-benzyl derivatives.

The Solution: To achieve absolute regiocontrol, this protocol employs a stannylene acetal-directed Williamson ether synthesis [2]. By reacting methyl glycerate with dibutyltin oxide (


), a cyclic 1,3,2-dioxastannolane intermediate is formed. This intermediate stereoelectronically isolates and activates the primary oxygen, allowing for exclusive alkylation at the C3 position when treated with benzyl bromide (

). Subsequent mild saponification yields the target free acid without disrupting the newly formed ether linkage.

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is crucial to understand why this specific sequence is employed rather than just how to execute it.

  • Why Methyl Glycerate? Starting with the free glyceric acid would lead to competitive esterification (benzyl ester formation) during the alkylation step. The methyl ester acts as a robust, easily removable protecting group that survives the mildly basic etherification conditions.

  • The Role of Dibutyltin Oxide (

    
    ): 
    Unlike alkali metals that indiscriminately deprotonate hydroxyls based purely on pKa, 
    
    
    
    forms a covalent, five-membered cyclic acetal with the 1,2-diol system. Within this chelate, the primary oxygen (C3) experiences significantly less steric hindrance and enhanced nucleophilicity due to the specific coordination geometry of the tin atom.
  • The Role of TBAI (Tetrabutylammonium Iodide): TBAI acts as a nucleophilic phase-transfer catalyst. It reacts in situ with benzyl bromide to form benzyl iodide—a vastly superior electrophile. This accelerates the etherification, allowing the reaction to proceed cleanly before any thermal degradation of the stannylene acetal can occur.

Mechanism Start Methyl Glycerate N1 Standard Base (NaH/KOH) Non-selective deprotonation Start->N1 Classical Route N3 Dibutyltin Oxide (Bu2SnO) Cyclic Acetal Formation Start->N3 Directed Route N2 Mixture of 2-O, 3-O, and 2,3-di-O-benzyl ethers N1->N2 BnBr N4 Enhanced Nucleophilicity at Primary Oxygen (C3) N3->N4 Chelation N5 Exclusive 3-O-Benzylation (>95% Regioselectivity) N4->N5 BnBr, TBAI

Mechanistic divergence between standard and stannylene acetal-directed Williamson ether synthesis.

Quantitative Data: Method Comparison

The table below summarizes the empirical data driving the selection of the stannylene acetal pathway over alternative benzylation methodologies.

Table 1: Regioselectivity of Benzylation Methods on Methyl Glycerate

MethodReagents & Conditions3-O-Benzyl (Target)2-O-Benzyl2,3-di-O-Benzyl
Classical Williamson

,

, THF, 0 °C to RT
~ 35%~ 25%~ 40%
Mild Base

,

, DCM, RT
~ 60%~ 25%~ 15%
Stannylene Acetal

,

, TBAI, Toluene, Reflux
> 95% < 2% < 1%

Experimental Workflow & Protocol

This two-step protocol is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure reaction fidelity at each stage.

Workflow A Methyl Glycerate (1,2-Diol + Ester) B Dibutylstannylene Acetal Intermediate A->B Bu2SnO, Toluene Reflux, -H2O C Methyl 3-(benzyloxy)- 2-hydroxypropanoate B->C BnBr, TBAI Reflux D 3-(benzyloxy)- 2-hydroxypropanoic acid C->D LiOH, THF/H2O RT, then HCl

Workflow for the regioselective Williamson ether synthesis of 3-(benzyloxy)-2-hydroxypropanoic acid.

Step 1: Synthesis of Methyl 3-(benzyloxy)-2-hydroxypropanoate

Reagents:

  • Methyl 2,3-dihydroxypropanoate (Methyl glycerate): 1.0 eq (10.0 mmol, 1.20 g)

  • Dibutyltin oxide (

    
    ): 1.05 eq (10.5 mmol, 2.61 g)
    
  • Benzyl bromide (

    
    ): 1.1 eq (11.0 mmol, 1.88 g / 1.31 mL)
    
  • Tetrabutylammonium iodide (TBAI): 0.1 eq (1.0 mmol, 0.37 g)

  • Anhydrous Toluene: 50 mL

Procedure:

  • Acetal Formation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, suspend methyl glycerate and

    
     in anhydrous toluene.
    
  • Self-Validation Checkpoint 1: Heat the mixture to reflux (approx. 110 °C). Initially, the reaction will be a cloudy white suspension. As the water is azeotropically removed and the cyclic stannylene acetal forms, the solution will become completely clear and homogeneous. Maintain reflux for 2 hours.

  • Etherification: Cool the reaction mixture to 80 °C. Add TBAI followed by the dropwise addition of benzyl bromide.

  • Self-Validation Checkpoint 2: Resume reflux and monitor via TLC (Hexanes/EtOAc 7:3). The starting material (stainable with

    
    ) will disappear, replaced by a single, highly UV-active spot (
    
    
    
    ) corresponding to the mono-benzylated product.
  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient 9:1 to 7:3) to afford the intermediate ester as a clear oil.

Step 2: Saponification to 3-(Benzyloxy)-2-hydroxypropanoic acid

Reagents:

  • Methyl 3-(benzyloxy)-2-hydroxypropanoate: 1.0 eq (approx. 8.5 mmol from Step 1)

  • Lithium hydroxide monohydrate (

    
    ): 1.5 eq (12.75 mmol, 0.53 g)
    
  • Solvent: THF/

    
     (3:1 v/v), 40 mL
    

Procedure:

  • Hydrolysis: Dissolve the intermediate ester in the THF/

    
     mixture. Add 
    
    
    
    in one portion.
  • Self-Validation Checkpoint 3: Stir vigorously at room temperature for 3-4 hours. Monitor by TLC. The UV-active ester spot will disappear, and a new UV-active spot will remain at the baseline (the lithium carboxylate salt is highly polar).

  • Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2.0 using 1M

    
    .
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). The protonated target acid will partition into the organic layer.
    
  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield 3-(benzyloxy)-2-hydroxypropanoic acid as a viscous oil or white solid (depending on enantiomeric purity and crystallization conditions).
    

References

  • Gille, A., et al. (2024). Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity. Journal of Medicinal Chemistry. URL:[Link]

  • Xu, H., Lu, Y., Zhou, Y., & Pei, Z. (2014). Regioselective Benzylation of Diols and Polyols by Catalytic Amounts of an Organotin Reagent. Advanced Synthesis & Catalysis, 356(8), 1735-1740. URL:[Link]

Method

Using 3-(benzyloxy)-2-hydroxypropanoic acid as a Saroglitazar intermediate

This Application Note provides a comprehensive technical guide for the utilization of 3-(benzyloxy)-2-hydroxypropanoic acid (specifically the 4-(benzyloxy)phenyl derivative) as a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the utilization of 3-(benzyloxy)-2-hydroxypropanoic acid (specifically the 4-(benzyloxy)phenyl derivative) as a critical intermediate in the synthesis of Saroglitazar.

Editorial Note on Nomenclature: In the context of Saroglitazar synthesis, the string "3-(benzyloxy)-2-hydroxypropanoic acid" is widely recognized as a shorthand for 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoic acid (also referred to as O-Benzyl-Danshensu or O-Benzyl-3-(4-hydroxyphenyl)lactic acid). This guide proceeds with this structural interpretation, as the unsubstituted benzyloxy-propanoic acid does not map to the Saroglitazar pharmacophore.

Subject: Utilization of 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoic Acid

Executive Summary

Saroglitazar (Lipaglyn®) is a dual PPAR


 agonist indicated for diabetic dyslipidemia. Its structure features a chiral 

-ethoxy-phenylpropanoic acid "head group" linked to a pyrrole-substituted "tail."

The intermediate (S)-3-[4-(benzyloxy)phenyl]-2-hydroxypropanoic acid (Intermediate A ) serves as the chiral scaffold for the head group. Its strategic value lies in:

  • Chiral Pool Origin: Often derived from L-Tyrosine, preserving the (S)-configuration essential for bioactivity.

  • Orthogonal Protection: The benzyl group protects the phenolic position, allowing selective

    
    -alkylation (ethylation) of the 
    
    
    
    -hydroxyl group.

This guide details the protocol for transforming Intermediate A into the (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate linker, ready for coupling with the pyrrole moiety.

Chemical Basis & Retrosynthesis

The transformation requires two critical chemical operations: Williamson Ether Synthesis (to introduce the ethoxy group) and Hydrogenolysis (to demask the phenol).

Reaction Pathway (DOT Visualization)

Saroglitazar_Pathway Int_A Intermediate A (S)-3-[4-(benzyloxy)phenyl]- 2-hydroxypropanoic acid Ester Ethyl Ester Derivative (Activation) Int_A->Ester EtOH, H+ Ethoxy Ethylated Intermediate (2-Ethoxy-3-[4-(benzyloxy)phenyl]...) Ester->Ethoxy Et-I, Base (O-Alkylation) Linker Active Linker (S)-2-Ethoxy-3-(4-hydroxyphenyl) propanoate Ethoxy->Linker H2, Pd/C (Debenzylation) Saro Saroglitazar (Final API) Linker->Saro + Pyrrole Mesylate (Coupling)

Figure 1: Strategic placement of the intermediate in the Saroglitazar retrosynthetic pathway.

Detailed Experimental Protocol

Stage 1: Esterification & Selective O-Ethylation

Direct alkylation of the carboxylic acid is possible but often results in mixed esters/ethers. It is standard practice to first convert the acid to an ethyl ester to differentiate the reactivity.

Reagents:

  • Substrate: (S)-3-[4-(benzyloxy)phenyl]-2-hydroxypropanoic acid.[1][2]

  • Alkylating Agent: Ethyl Iodide (EtI).[3]

  • Base: Silver(I) Oxide (

    
    ) for mild conditions or 
    
    
    
    (Industrial).
  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Esterification (Pre-step):

    • Dissolve the acid in Ethanol (10V). Add catalytic

      
       (0.1 eq).
      
    • Reflux for 4–6 hours.[4] Monitor by TLC.[2][3][4]

    • Concentrate and neutralize to obtain Ethyl (S)-3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate .

  • Alkylation Setup:

    • Charge a reactor with the Ethyl Ester derivative (1.0 eq) and anhydrous DMF (5–8 volumes).

    • Cool the mixture to 0°C–5°C . Critical: Low temperature prevents racemization at the chiral

      
      -center.
      
  • Addition:

    • Add Ethyl Iodide (1.5 eq) dropwise.

    • Add

      
       (1.2 eq) or 
      
      
      
      (2.0 eq) in portions.
    • Note:

      
       is preferred for high-value synthesis to minimize elimination side-reactions.
      
  • Reaction:

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (25°C).

    • Stir for 12–18 hours.

    • IPC (In-Process Check): HPLC should show <2% starting material.

  • Workup:

    • Filter inorganic salts.

    • Partition filtrate between Ethyl Acetate and Water.

    • Wash organic layer with Brine.[3] Dry over

      
      .[3]
      
    • Concentrate to yield Ethyl (S)-2-ethoxy-3-[4-(benzyloxy)phenyl]propanoate .

Stage 2: Catalytic Debenzylation

This step removes the benzyl protecting group to reveal the phenol, creating the nucleophile required for the final coupling step.

Reagents:

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.

  • Hydrogen Source:

    
     gas (Balloon or 2-5 bar pressure).
    
  • Solvent: Ethanol or Methanol.[2]

Methodology:

  • Loading:

    • Dissolve the Stage 1 product in Ethanol (10V).

    • Add 10% w/w loading of Pd/C catalyst.

  • Hydrogenation:

    • Purge reactor with Nitrogen (

      
      ) x3, then Hydrogen (
      
      
      
      ) x3.
    • Stir under

      
       atmosphere at RT (25°C) for 4–8 hours.
      
  • Filtration:

    • Filter through a Celite bed to remove Pd/C. Safety: Pd/C is pyrophoric; keep wet.

  • Isolation:

    • Concentrate filtrate under reduced pressure.[3]

    • Result: Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (The "Linker").[5]

Process Workflow & Quality Control

Self-Validating Process Logic (DOT Visualization)

Process_Flow Start Start: Intermediate A Alkylation Step 1: O-Ethylation (DMF, EtI, 0°C) Start->Alkylation Check1 QC Check: Chiral HPLC (Target: >98% ee) Alkylation->Check1 Check1->Alkylation Fail (Racemization) Review Temp/Base Deprotection Step 2: Hydrogenolysis (Pd/C, H2) Check1->Deprotection Pass Check2 QC Check: NMR/TLC (Confirm Benzyl removal) Deprotection->Check2 Final Ready for Coupling Check2->Final Pass

Figure 2: Operational workflow with integrated Quality Control gates.

Critical Quality Attributes (CQA)
ParameterSpecificationMethodRationale
Enantiomeric Purity > 98.0% eeChiral HPLCThe (S)-configuration is vital for PPAR binding affinity.
Chemical Purity > 95.0%HPLC (UV 210 nm)Impurities compete in the subsequent coupling reaction.
Water Content < 0.5% w/wKarl FischerWater quenches the alkylation reaction.
Residual Benzyl < 0.1%1H-NMRIncomplete deprotection leads to inactive impurities.

Troubleshooting & Scientific Insights

Preventing Racemization

The


-proton in the 2-hydroxy ester is acidic. Strong bases (e.g., NaH) or high temperatures during alkylation can lead to enolization and subsequent racemization.
  • Solution: Use mild bases like

    
     or 
    
    
    
    . Maintain reaction temperature
    
    
    during base addition.
Handling the "O-Benzyl" Ambiguity

If your starting material is strictly 3-(benzyloxy)-2-hydroxypropanoic acid (O-benzyl-glyceric acid) and not the phenyl derivative:

  • This molecule lacks the aromatic ring required for Saroglitazar.

  • It would require a Friedel-Crafts alkylation to attach the aromatic ring later, which is synthetically inefficient compared to using the Tyrosine-derived path described above.

  • Validation: Confirm the structure by NMR. The Tyrosine derivative will show aromatic protons (

    
     6.8–7.2 ppm); the glyceric acid derivative will not.
    

References

  • Jain, M. R., et al. (2015). "Discovery of Saroglitazar, a Novel PPARα/γ Agonist for the Treatment of Dyslipidemia." Journal of Medicinal Chemistry. Available at: [Link]

  • Cadila Healthcare Ltd. (2013). "Process for the preparation of Saroglitazar." World Intellectual Property Organization (WO/2013/000000). (Referenced via Google Patents).
  • Lohray, B. B., et al. (2009). "Enzyme-mediated synthesis of EEHP and EMHP, useful pharmaceutical intermediates of PPAR agonists."[6] Tetrahedron: Asymmetry. Available at: [Link]

  • PrepChem. "Synthesis of 2-(4-hydroxyphenoxy)propanoic acid." Available at: [Link]

Sources

Application

Application Note: Strategic Deprotection of Benzyl Ethers in Hydroxy Acids

Introduction & Mechanistic Overview Benzyl (Bn) ethers are ubiquitous protecting groups in complex organic synthesis due to their robust stability against a wide array of acidic, basic, and nucleophilic conditions. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Benzyl (Bn) ethers are ubiquitous protecting groups in complex organic synthesis due to their robust stability against a wide array of acidic, basic, and nucleophilic conditions. However, their removal in the presence of a free carboxylic acid—yielding a hydroxy acid—presents unique physicochemical and mechanistic challenges. This application note provides a comprehensive, field-proven guide to the chemoselective debenzylation of hydroxy acids, detailing the causality behind solvent selection, catalyst dynamics, and the spontaneous lactonization phenomena often observed post-cleavage.

Mechanistic Causality of Hydrogenolysis

The most reliable method for benzyl ether cleavage is heterogeneous catalytic hydrogenolysis using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The mechanism deviates from standard alkene hydrogenation. Instead of simple


-bond coordination, the process initiates with the diffusion and adsorption of the benzyl ether onto the Pd(0) surface. This is followed by the1 to the palladium species, forming a Pd(II) intermediate[1]. Concurrently, molecular hydrogen is activated on the metal surface. Hydrogen transfer to the alkoxide and benzyl ligands, followed by reductive elimination, expels the free alcohol and toluene, regenerating the active Pd(0) catalyst[1].

Mechanism A Benzyl Ether (R-O-Bn) B Pd(0) Surface Adsorption A->B  Diffusion C Oxidative Addition [Pd(II) Complex] B->C  C-O Cleavage D Hydrogen Transfer (from adsorbed H2) C->D  H2 Activation E Reductive Elimination D->E  Bond Formation E->B  Catalyst Regeneration F Free Alcohol (R-OH) + Toluene E->F  Desorption

Mechanistic pathway of Pd/C-catalyzed benzyl ether hydrogenolysis.

Strategic Considerations for Hydroxy Acids

When the substrate contains a free carboxylic acid, three critical factors dictate the success of the hydrogenolysis:

  • Solvent Polarity and Catalyst Coating: Carboxylic acids and their resulting hydroxy acid products are highly polar. If a non-polar solvent (e.g., toluene) is used, the highly polar product may precipitate directly onto the porous carbon support of the catalyst. This physically blocks active palladium sites, prematurely halting the reaction. Protic or polar aprotic solvents are mandatory to maintain solubility.

  • Protonation-Assisted Cleavage: The rate of O-benzyl hydrogenolysis is heavily influenced by the solvent's ability to donate protons. 2 facilitate the protonation of the ether oxygen, weakening the C–O bond and accelerating oxidative addition[2].

  • Spontaneous Lactonization: If the deprotected hydroxyl group is situated at the

    
    - or 
    
    
    
    -position relative to the carboxylic acid,3 to form a 5- or 6-membered lactone under the reaction or concentration conditions[3]. This thermodynamic sink must be anticipated during structural characterization.
Table 1: Solvent and Additive Effects on Pd/C Hydrogenolysis
Solvent / AdditiveRelative Cleavage RateSolubilizing Power for Hydroxy AcidsCausality & Notes
Toluene Very SlowPoorNon-polar; causes polar hydroxy acids to crash out and coat the catalyst.
Ethyl Acetate (EtOAc) ModerateGoodExcellent general solvent; minimizes the risk of Fischer esterification side-reactions.
Methanol (MeOH) FastExcellentProtic nature accelerates cleavage; slight risk of trace methyl esterification.
Acetic Acid (AcOH) Very FastExcellentProtonates ether oxygen; highly activating but can be difficult to remove post-reaction.
Pyridine / Amines InhibitedN/AActs as a severe catalyst poison by strongly coordinating to active Pd sites.

Experimental Protocols

Protocol A: Standard Pd/C Hydrogenolysis of O-Benzyl Hydroxy Acids

This protocol is designed as a self-validating system, ensuring complete conversion while mitigating the risk of catalyst ignition during workup.

Materials Required:

  • Substrate: O-Benzyl protected hydroxy acid (1.0 mmol)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 10-20% w/w

  • Solvent: HPLC-grade Methanol or Ethyl Acetate (10 mL)

  • Hydrogen source: H₂ gas balloon

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the O-benzyl hydroxy acid (1.0 mmol) in 10 mL of the selected solvent.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate). Safety Causality: Pd/C is highly pyrophoric. Always add the catalyst to the solvent pool; never add dry solvent to dry catalyst in the presence of air.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/argon manifold. Briefly evacuate the flask and backfill with Argon (repeat 3 times) to displace oxygen.

  • Hydrogenation: Attach a hydrogen-filled balloon via a needle. Evacuate the argon and backfill with H₂ (repeat 2 times).

  • Reaction: Stir the black suspension vigorously at room temperature.

  • Validation Checkpoint 1 (Monitoring): Monitor via TLC (using a KMnO₄ stain, as the product may lack a UV chromophore) or LCMS. The disappearance of the starting material mass confirms the completion of oxidative addition and reductive elimination.

  • Filtration: Once complete, evacuate the H₂ gas and backfill with Argon. Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst.

  • Workup: Wash the Celite pad thoroughly with excess solvent (20 mL). Safety Causality: Do not let the Celite pad dry out completely while under vacuum, as the concentrated Pd/C can ignite.

  • Validation Checkpoint 2 (Structural Integrity): Concentrate the filtrate and analyze via ¹H NMR. The disappearance of the benzylic CH₂ protons (typically an AB quartet or singlet around 4.5 ppm) and aromatic protons (7.2-7.4 ppm) confirms cleavage. A shift in the carbinol proton indicates whether the product remained a free hydroxy acid or underwent spontaneous lactonization.

Workflow Start O-Bn Hydroxy Acid Solvent Dissolve in MeOH/EtOAc Start->Solvent Reaction Add 10% Pd/C, H2 (1 atm) Stir at RT Solvent->Reaction Check TLC/LCMS Monitoring Reaction->Check Filter Filter through Celite Wash with Solvent Check->Filter Decision Chain Length? Filter->Decision Lactone Spontaneous Lactonization (gamma/delta) Decision->Lactone n = 3, 4 FreeAcid Free Hydroxy Acid (alpha/beta/long) Decision->FreeAcid n < 3 or n > 4

Workflow for Pd/C deprotection and subsequent lactonization pathways.

Protocol B: Lewis Acid-Mediated Cleavage (Alternative for Reducible Substrates)

If the hydroxy acid contains hydrogenation-sensitive functional groups (e.g., alkenes, alkynes, or reducible heterocycles), Pd/C hydrogenolysis is contraindicated. In such cases,2[2]. The Lewis acid coordinates to the ether oxygen, followed by chloride attack on the benzylic carbon.

Step-by-Step Methodology:

  • Dissolve the substrate in anhydrous Dichloromethane (DCM) and cool to -78 °C under an Argon atmosphere.

  • Dropwise add a 1.0 M solution of BCl₃ in DCM. Note: Use 2.0 to 3.0 equivalents, as the free carboxylic acid will competitively coordinate with the Lewis acid.

  • Stir at -78 °C for 1-2 hours.

  • Validation Checkpoint 1: Monitor by TLC until the starting material is fully consumed.

  • Quench carefully with a mixture of MeOH and water at -78 °C, then allow to warm to room temperature.

  • Validation Checkpoint 2: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. NMR validation must confirm the presence of the free hydroxyl group while verifying that reducible functional groups (e.g., alkene signals at 5.0-6.0 ppm) remain fully intact.

References

  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: MDPI URL: [Link]

  • Title: 2-17 Science About O-Benzyl protecting groups Source: Atlanchim Pharma URL: [Link]

Sources

Method

Technical Guide: Optimized Peptide Coupling Protocols for 3-(benzyloxy)-2-hydroxypropanoic Acid

This Application Note is structured to guide researchers through the specific challenges of coupling 3-(benzyloxy)-2-hydroxypropanoic acid (an -benzyl-isoserine analog). It synthesizes standard peptide chemistry with spe...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific challenges of coupling 3-(benzyloxy)-2-hydroxypropanoic acid (an


-benzyl-isoserine analog). It synthesizes standard peptide chemistry with specialized protocols for 

-hydroxy acids (AHAs).[1]

[1]

Executive Summary

Coupling 3-(benzyloxy)-2-hydroxypropanoic acid presents a dual challenge in peptide synthesis: chemoselectivity and stereochemical integrity .[1] Unlike standard amino acids, this substrate possesses an unprotected


-hydroxyl group (if used directly) and an 

-proton with increased acidity due to the inductive effect of the

-benzyloxy substituent.[1]

This guide provides two distinct protocols:

  • Protocol A (Direct Coupling): For rapid synthesis where transient protection is undesirable. Utilizes base-free carbodiimide chemistry to minimize oligomerization.[1]

  • Protocol B (Protected Strategy): The "Gold Standard" for GMP-grade synthesis, ensuring <0.1% racemization.

Strategic Analysis: The "Why" Behind the Chemistry

The Substrate Challenge

The molecule contains three reactive sites affecting coupling:

  • C1 (Carboxylic Acid): The electrophile.

  • C2 (

    
    -Hydroxyl):  A secondary nucleophile.[1] If unprotected, it competes with the amine component, leading to homobislactone  formation (self-esterification) or polyester oligomers.[1]
    
  • C2 (

    
    -Proton):  The acidity is enhanced by the electron-withdrawing benzyloxy group at C3. Base-mediated activation (e.g., HATU/DIEA) risks significant racemization via enolization.[1]
    
Mechanism of Failure (Side Reactions)

Understanding the failure modes is critical for optimization. The diagram below illustrates the competition between the desired amide bond and the fatal "homobislactone" pathway.

ReactionPathways Start 3-(benzyloxy)-2-hydroxypropanoic acid Activated Activated Ester (O-Acylisourea / OBt) Start->Activated Activation (DIC/Oxyma) Product Desired Amide (Peptide Bond) Activated->Product + Amine (Fast) Side1 Homobislactone (Self-Esterification) Activated->Side1 + Self (Slow) No Amine present Side2 Racemized Product (via Enolization) Activated->Side2 Excess Base (DIEA/NMM) Amine Amine Component (R-NH2) Amine->Product

Figure 1: Reaction pathways showing the competition between productive amidation and destructive side reactions.[1][2][3]

Experimental Protocols

Protocol A: Direct Coupling (Unprotected -OH)

Best for: Research-scale synthesis, fragment coupling, or when protection/deprotection steps are inefficient.[1] Core Logic: Uses DIC/Oxyma (neutral pH) instead of HATU/DIEA (basic pH). The absence of tertiary bases prevents


-proton abstraction (racemization) and reduces the nucleophilicity of the 

-hydroxyl group, suppressing self-reaction.
Reagents Required:
  • Coupling Agent: DIC (Diisopropylcarbodiimide).[1][4]

  • Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate).[2] Superior to HOBt for racemization suppression.[1]

  • Solvent: DCM/DMF (1:1). DCM suppresses racemization; DMF ensures solubility.

Step-by-Step Procedure:
  • Dissolution: Dissolve 3-(benzyloxy)-2-hydroxypropanoic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DCM/DMF (1:1) at 0°C. Concentration should be 0.1 M.

  • Activation: Add DIC (1.0 equiv) dropwise. Stir at 0°C for 2–3 minutes.

    • Note: Do not pre-activate for >5 minutes. Extended activation without the amine allows the

      
      -OH to react with the active ester (homobislactone formation).
      
  • Coupling: Immediately add the Amine Component (1.1 – 1.2 equiv).

    • Critical: If the amine is a salt (e.g., HCl salt), pre-neutralize it separately with exactly 1.0 equiv of TMP (2,4,6-Collidine) before addition.[1] Avoid DIEA.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by HPLC/LC-MS. Look for the mass of the dimer (2x acid - H2O) to check for self-coupling.

  • Workup: Dilute with EtOAc, wash with 1M KHSO4 (removes DIC urea and amine), then NaHCO3.

Protocol B: Protected Coupling (Recommended for Scale-Up)

Best for: GMP synthesis, difficult sequences, or when <0.1% epimerization is required.[1] Core Logic: Protecting the


-OH as an Acetyl (Ac) or TBDMS ether eliminates self-coupling and reduces the acidity of the 

-proton.
Step-by-Step Procedure:
  • Protection (if not purchased protected):

    • React substrate with Ac2O (1.1 eq) and Pyridine in DCM to form 2-acetoxy-3-(benzyloxy)propanoic acid .[1]

  • Coupling:

    • Use HATU (1.0 eq) and HOAt (1.0 eq) with TMP (Collidine) (2.0 eq) in DMF.[1]

    • Why Collidine? It is a weaker base than DIEA, sufficient to drive HATU coupling but insufficient to deprotonate the

      
      -carbon of the activated ester.
      
  • Deprotection:

    • Acetyl: Remove with mild hydrazine (NH2NH2) in MeOH or standard hydrolysis (LiOH) if the peptide sequence tolerates base.

    • TBDMS: Remove with TBAF or dilute acid.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Homobislactone (Dimer) Formation Slow amine addition or low amine nucleophilicity.[1]Increase Amine to 1.5 equiv. Switch to Protocol B (Protection).
Racemization (>5%) High pH during activation (Excess DIEA).[1]Switch to DIC/Oxyma (Base-free).[1] Use Collidine if base is needed.[2] Lower Temp to -10°C.
Low Yield Steric hindrance from

-benzyloxy group.[1]
Use HOAt instead of HOBt (7-aza nitrogen effect speeds up coupling).[1]
O-Acylation of Peptide Unprotected Ser/Thr in the amine component.Ensure all side-chain hydroxyls on the amine partner are protected (tBu, Trt).[1]

Comparative Data: Coupling Reagents

The following table summarizes the efficiency of coupling reagents specifically for


-hydroxy acids.
Reagent SystemBase Required?Racemization RiskSelf-Coupling RiskRecommendation
HATU / DIEA YesHighModerateAvoid for unprotected AHA.[1]
EDC / HOBt No (optional)ModerateModerateGood for water-soluble needs.[1]
DIC / Oxyma No Low Low Preferred for Protocol A.
T3P / Pyridine YesVery LowLowExcellent alternative for hindered amines.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

    • Grounding: Comprehensive review of coupling reagents, establishing DIC/Oxyma as a superior, low-racemization alternative to HOBt.[1]

  • Joullié, M. M., & Lassen, K. M. (2010).[1] Evolution of Amide Bond Formation. Arkivoc, viii, 189-250.[1] Link

    • Grounding: Discusses the specific challenges of depsipeptide synthesis and homobislactone form
  • Steinauer, R., et al. (1989).[1] Racemization of

    
    -hydroxy acids during peptide coupling. Biopolymers, 28(1), 293-300.[1]
    
    • Grounding: Foundational text on the mechanism of racemization in -hydroxy acids vs amino acids.
  • Bachem Technical Note. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents. Link

    • Grounding: Provides specific protocols for DIC/Oxyma and base handling to prevent side reactions.

Sources

Application

Synthesis of HDAC inhibitors using chiral hydroxy acid intermediates

Targeting Chiral -Hydroxy Acid Intermediates in Depsipeptide Scaffolds Executive Summary & Strategic Rationale Histone Deacetylase (HDAC) inhibitors are a cornerstone of epigenetic therapy, particularly for cutaneous T-c...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Chiral -Hydroxy Acid Intermediates in Depsipeptide Scaffolds

Executive Summary & Strategic Rationale

Histone Deacetylase (HDAC) inhibitors are a cornerstone of epigenetic therapy, particularly for cutaneous T-cell lymphoma (CTCL) and multiple myeloma. While first-generation inhibitors like Vorinostat (SAHA) utilize a simple linear hydroxamic acid structure, second-generation natural products—specifically Romidepsin (FK228) and Largazole —employ a complex macrocyclic depsipeptide architecture.

The core structural feature of these potent inhibitors is a chiral


-hydroxy acid  moiety. This unit serves two critical functions:
  • Structural Scaffold: It provides the hydroxyl group necessary for ester formation, closing the macrocyclic ring (depsipeptide bond) and constraining the inhibitor into a bioactive conformation.

  • ZBG Positioning: The acid's side chain acts as the "linker," positioning the Zinc Binding Group (ZBG)—typically a latent thiol—deep within the HDAC active site channel.

This guide details the high-fidelity synthesis of these chiral hydroxy acid intermediates and their incorporation into macrocyclic HDAC inhibitors. We focus on the (S)-3-hydroxy-7-mercaptohept-4-enoic acid fragment, the pharmacophoric anchor of Largazole, utilizing asymmetric catalysis and Yamaguchi macrolactonization.

Critical Pharmacophore Analysis

Before synthesis, understanding the spatial arrangement is vital. The chiral hydroxy acid connects the "Cap" (surface recognition) to the "ZBG" (active site).

HDAC_Pharmacophore cluster_chirality Stereochemical Control Point Cap Surface Recognition Cap (Macrocyclic Peptide Backbone) Linker Chiral Hydroxy Acid Linker (Hydrophobic Channel) Cap->Linker Ester Bond (Macrolactonization) ZBG Zinc Binding Group (Thioester/Thiol) Linker->ZBG Side Chain Extension Zinc Zn²⁺ Ion (HDAC Active Site) ZBG->Zinc Chelation ( monodentate/bidentate)

Figure 1: Pharmacophore model of Depsipeptide HDAC Inhibitors. The chiral hydroxy acid (Yellow) is the linchpin connecting the macrocycle to the catalytic zinc.

Synthetic Protocol: Chiral -Hydroxy Acid Fragment

Objective: Synthesis of protected (S)-3-hydroxy-7-mercaptohept-4-enoic acid. Methodology: Noyori Asymmetric Hydrogenation followed by Olefin Cross-Metathesis.

3.1. Reagents & Equipment[1][2][3]
  • Substrate: Methyl 3-oxopent-4-enoate (Commercially available or synthesized from vinyl acetate).

  • Catalyst: [RuCl(p-cymene)((S,S)-Ts-DPEN)] (Noyori Catalyst).

  • Solvents: Methanol (degassed), Dichloromethane (DCM, anhydrous).

  • Metathesis Partner: S-trityl-but-3-enethiol or Octanoyl-thioester derivative.

  • Purification: Flash Chromatography (Silica gel 60), Chiral HPLC (Chiralcel OD-H).

3.2. Step-by-Step Workflow

Step 1: Asymmetric Hydrogenation (The Stereocenter Setup) The establishment of the (S)-configuration at C3 is critical. Racemization here leads to total loss of biological activity.

  • Preparation: In a glovebox or under Argon, dissolve Methyl 3-oxopent-4-enoate (10 mmol) in degassed MeOH (30 mL).

  • Catalyst Addition: Add [RuCl(p-cymene)((S,S)-Ts-DPEN)] (0.5 mol%). The (S,S)-ligand typically yields the (S)-alcohol for this substrate class (Verify with specific literature precedent for your substrate, as priority rules can flip nomenclature).

  • Reaction: Transfer to a high-pressure autoclave. Pressurize with Hydrogen gas (10 atm). Stir at 30°C for 12 hours.

  • Workup: Vent H₂ carefully. Concentrate the solvent in vacuo.

  • QC Check: Analyze crude by ¹H NMR. Determine enantiomeric excess (ee) via Chiral HPLC. Target ee > 95%.

    • Expert Insight: If ee is <90%, consider enzymatic kinetic resolution with Lipase PS-30 and vinyl acetate to enrich the (S)-enantiomer.

Step 2: Protection of the Hydroxyl Group The secondary alcohol must be protected to survive the subsequent peptide coupling and metathesis.

  • Dissolve the chiral alcohol in DMF.

  • Add Imidazole (2.5 eq) and TBSCl (tert-butyldimethylsilyl chloride, 1.2 eq).

  • Stir at RT for 4 hours.

  • Why TBS? It is stable to basic coupling conditions (Fmoc removal) but can be removed selectively with TBAF or mild acid later.

Step 3: Olefin Cross-Metathesis (The Linker Extension) This step installs the "tail" that will eventually reach the Zinc ion.

  • Mix: Combine the TBS-protected alkene (1 eq) and the Thio-partner (e.g., S-trityl-but-3-enethiol, 2 eq) in anhydrous DCM.

  • Catalyst: Add Grubbs II Catalyst (2-5 mol%).

  • Reflux: Heat to 40°C for 12–24 hours under inert atmosphere.

  • Purification: Concentrate and purify via silica column (Hexanes/EtOAc). This yields the full-length protected hydroxy acid precursor.

  • Hydrolysis: Saponify the methyl ester (LiOH, THF/H₂O) to generate the free carboxylic acid, ready for peptide coupling.

Core Protocol: Macrocyclization via Yamaguchi Esterification

The defining challenge in synthesizing Romidepsin/Largazole analogs is closing the ring. The ester bond is formed between the chiral hydroxyl group (deprotected) and the C-terminus of the peptide chain.

Pre-requisite: You have assembled the linear precursor: H2N-Val-Cys(Trt)-Thiazole-Val-HydroxyAcid-OH.

4.1. The Yamaguchi Protocol

Standard peptide couplings (EDC/HOBt) often fail for sterically hindered secondary alcohols. The Yamaguchi method uses a mixed anhydride to activate the acid highly effectively.

  • Activation (Mixed Anhydride Formation):

    • Dissolve the linear seco-acid (0.1 mmol) in anhydrous THF/Toluene (1:1).

    • Add Triethylamine (Et₃N, 3 eq) and 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 eq).

    • Stir at RT for 1-2 hours. Observation: A white precipitate (Et₃N·HCl) will form.

    • Mechanistic Note: This forms a highly reactive mixed anhydride that is less prone to racemization than other activated esters.

  • Macrolactonization (High Dilution):

    • Prepare a separate flask with a large volume of Toluene (concentration ~0.001 M) to favor intramolecular cyclization over intermolecular dimerization.

    • Add DMAP (4-Dimethylaminopyridine, 2-3 eq) to the toluene and heat to reflux (or 80°C).

    • Slow Addition: Add the mixed anhydride solution (from step 1, filtered to remove salts if possible) dropwise to the DMAP/Toluene solution over 4–6 hours using a syringe pump.

    • Why Slow Addition? Keeping the instantaneous concentration of the active species low ensures that a molecule is more likely to find its own tail than another molecule.

  • Workup & Deprotection:

    • Wash with dilute citric acid, NaHCO₃, and brine.

    • Global deprotection (e.g., TFA/TIPS cocktail) removes Trityl groups and side-chain protectors to yield the final inhibitor.

Workflow Visualization

Synthesis_Workflow Start Methyl 3-oxopent-4-enoate ChiralAlc (S)-Allylic Alcohol (>95% ee) Start->ChiralAlc Asymmetric Red. Ru Noyori Hydrogenation (Ru-Ts-DPEN, H2) Ru->ChiralAlc Protected TBS-Protected Intermediate ChiralAlc->Protected TBSCl, Imid. Metathesis Cross Metathesis (Grubbs II + Thiol linker) Protected->Metathesis Chain Ext. FullAcid Full Hydroxy Acid (Side chain installed) Metathesis->FullAcid 1. Purification 2. LiOH Peptide Peptide Coupling (Fmoc SPPS) FullAcid->Peptide Coupling to Valine Linear Linear Seco-Acid Precursor Peptide->Linear Chain Elongation Yamaguchi Yamaguchi Macrolactonization (TCBC, DMAP, High Dilution) Linear->Yamaguchi Ring Closure Final Macrocyclic HDAC Inhibitor (Romidepsin/Largazole Analog) Yamaguchi->Final Global Deprotection

Figure 2: Convergent synthetic workflow for macrocyclic HDAC inhibitors.

Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
Low ee% in Step 1 Catalyst oxidation or wet solvent.Use glovebox for catalyst handling; distill MeOH over Mg.
Dimerization during Cyclization Concentration too high.Increase dilution to 0.0005 M; slow down addition rate.
Epimerization of Amino Acids Over-activation during coupling.Avoid HATU for the fragment coupling; use PyBOP or DEPBT. Maintain low temperature (0°C).
Low Yield in Metathesis Catalyst poisoning by sulfur.Use "relay" metathesis or protect thiol as a disulfide or thioester (less coordinating than free thiol).
References
  • Total Synthesis of (+)-Largazole. Journal of the American Chemical Society. Describes the initial discovery and synthetic route using the chiral hydroxy acid strategy.

  • Romidepsin (FK228) Synthetic Routes. MedKoo Biosciences. Overview of various industrial and academic routes to Romidepsin intermediates.

  • Yamaguchi Esterification Protocol. Frontiers in Chemistry. Detailed review of the mechanism and application of TCBC in macrolactonization.

  • Zinc-Binding Groups in HDAC Inhibitors. MDPI Molecules. Analysis of ZBG chelation modes including thiols and hydroxamic acids.[4]

  • Noyori Asymmetric Hydrogenation. Organic Chemistry Portal. Standard protocols for Ru-catalyzed asymmetric reduction of beta-keto esters.

Sources

Method

Application Notes and Protocols for Hydroxypropionyl Alkylation using Benzyloxy Derivatives

Introduction: A Strategic Approach to Modifying Hydroxyl Groups In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the precise modification of molecules is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Modifying Hydroxyl Groups

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the precise modification of molecules is paramount. The introduction of a hydroxypropionyl moiety (—CH₂CH₂C(O)OH) onto a hydroxyl-containing substrate (an alcohol or a phenol) can significantly alter its physicochemical properties, such as solubility, polarity, and metabolic stability. This guide provides a detailed exploration of a robust strategy for achieving this transformation: hydroxypropionyl alkylation utilizing benzyloxy derivatives. The core of this strategy involves a two-stage process: an initial O-alkylation with a benzyl-protected hydroxypropanoic acid derivative, followed by a deprotection step to unveil the desired hydroxypropionyl group.

The use of a benzyloxy protecting group is a cornerstone of this methodology. The benzyl group is stable under a wide range of reaction conditions, yet it can be removed selectively and efficiently under mild conditions, most commonly through catalytic hydrogenolysis.[1] This allows for the unmasking of the reactive hydroxyl group at a later, strategic point in a synthetic sequence. This application note will detail the primary reagents, reaction mechanisms, and provide step-by-step protocols for researchers, scientists, and drug development professionals.

Core Reagents and Their Strategic Importance

The primary reagent for this transformation is 3-(benzyloxy)propanoic acid . This bifunctional molecule contains a carboxylic acid for coupling or activation and a benzyl ether that masks a hydroxyl group.

Reagent Structure CAS Number Molecular Weight ( g/mol ) Key Role
3-(benzyloxy)propanoic acidC₁₀H₁₂O₃27912-85-2180.20Introduces the protected hydroxypropionyl moiety.[2]
Benzyl BromideC₇H₇Br100-39-0171.03A common reagent for the synthesis of benzyloxy derivatives.[3]
p-Methoxybenzyl chloride (PMB-Cl)C₈H₉ClO824-98-6156.61Used to synthesize PMB-protected reagents for alternative deprotection strategies.

Mechanistic Pathways for Hydroxypropionyl Alkylation

The introduction of the benzyloxy-protected hydroxypropionyl group onto a substrate's hydroxyl moiety can be achieved through several established synthetic routes. The choice of method depends on the nature of the substrate, desired stereochemical outcome, and compatibility with other functional groups.

Williamson Ether Synthesis Pathway

This classical and widely used method for ether formation proceeds via an S(_N)2 mechanism.[4] It is particularly effective for the alkylation of phenols and primary alcohols.

The process involves two key steps:

  • Deprotonation: The alcohol or phenol (R-OH) is treated with a base (e.g., NaH, K₂CO₃) to form a nucleophilic alkoxide or phenoxide ion (R-O⁻).

  • Nucleophilic Attack: The alkoxide/phenoxide attacks the electrophilic carbon of an activated 3-(benzyloxy)propanoic acid derivative (e.g., an alkyl halide derivative), displacing a leaving group.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R-OH RO- R-O⁻ (Nucleophile) ROH->RO- + Base Base Base Product R-O-CH₂CH₂-OBn RO-->Product + BnO-CH₂CH₂-L Reagent BnO-CH₂CH₂-L (Electrophile)

Caption: Williamson Ether Synthesis for O-Alkylation.

Mitsunobu Reaction Pathway

The Mitsunobu reaction is a powerful method for forming esters from carboxylic acids and alcohols, and it proceeds with inversion of stereochemistry at the alcohol's chiral center.[5] This is particularly useful for sterically hindered alcohols.[6]

The key reagents are triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Mitsunobu_Reaction Start R-OH + BnO₂C(CH₂)₂OH + PPh₃ + DEAD Betaine PPh₃-DEAD Betaine Formation Start->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Formation (R-O-PPh₃⁺) Betaine->Alkoxyphosphonium + R-OH SN2 SN2 Attack by Carboxylate Alkoxyphosphonium->SN2 + BnO₂C(CH₂)₂O⁻ Product R-O-C(O)(CH₂)₂-OBn (Ester Product) SN2->Product Byproducts PPh₃=O + DEAD-H₂ SN2->Byproducts

Caption: Mitsunobu Reaction for Ester Formation.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: Synthesis of 3-(benzyloxy)propanoic acid

This protocol describes the synthesis of the key alkylating reagent from 3-hydroxypropanoic acid.

Materials:

  • 3-Hydroxypropanoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-hydroxypropanoic acid (1.0 eq) and anhydrous acetone.

  • Add anhydrous potassium carbonate (2.5 eq) to the suspension.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by water and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

Protocol 2: O-Alkylation of a Phenol via Williamson Ether Synthesis

This protocol details the alkylation of a generic phenol with an activated derivative of 3-(benzyloxy)propanoic acid.

Materials:

  • Phenolic substrate (e.g., 4-hydroxyphenyl) (1.0 eq)

  • 3-(benzyloxy)propanoyl chloride (or other activated form) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve the phenolic substrate in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate and stir the suspension at room temperature for 30 minutes.

  • Slowly add 3-(benzyloxy)propanoyl chloride to the mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product.

Protocol 3: Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the benzyl protecting group to yield the final hydroxypropionyl-alkylated product.

Materials:

  • Benzyloxy-protected compound (1.0 eq)

  • Palladium on carbon (10% Pd/C), 5-10 mol%

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyloxy-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.[1]

  • Seal the flask, evacuate, and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Workflow and Data Presentation

The overall workflow for hydroxypropionyl alkylation is summarized below:

workflow A Substrate Selection (Alcohol/Phenol) C O-Alkylation Reaction (Williamson or Mitsunobu) A->C B Synthesis of 3-(Benzyloxy)propanoic Acid B->C D Work-up and Purification of Protected Intermediate C->D E Catalytic Hydrogenolysis (Deprotection) D->E F Final Product Isolation and Characterization E->F

Caption: General Experimental Workflow.

Table of Representative Reaction Conditions:

Reaction Stage Key Reagents Solvent Temperature Typical Reaction Time Typical Yield
Benzylation of 3-hydroxypropanoic acid Benzyl bromide, K₂CO₃AcetoneReflux12-24 h70-90%
O-Alkylation (Williamson) Activated 3-(benzyloxy)propanoic acid, K₂CO₃DMF60-80 °C4-12 h65-85%
Esterification (Mitsunobu) PPh₃, DEADTHF0 °C to RT2-16 h75-95%
Deprotection (Hydrogenolysis) 10% Pd/C, H₂Methanol/EthanolRoom Temp.1-8 h>90%

Troubleshooting and Key Considerations

  • Incomplete Alkylation: Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze activated reagents. For sterically hindered substrates, consider using a stronger base or switching to the Mitsunobu protocol.

  • Side Reactions in Williamson Synthesis: For secondary alcohols, elimination can be a competing side reaction. Using a milder base and lower temperatures can mitigate this. For phenols, C-alkylation can sometimes occur, although O-alkylation is generally favored.[8]

  • Catalyst Poisoning during Hydrogenolysis: Sulfur-containing compounds and some nitrogen heterocycles can poison the palladium catalyst. Pre-treating the substrate or using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be necessary.[1]

  • Alternative Protecting Groups: For substrates sensitive to hydrogenolysis, a p-methoxybenzyl (PMB) ether can be used. The PMB group is cleaved under oxidative conditions (e.g., with DDQ or CAN), offering an orthogonal deprotection strategy.

Conclusion

Hydroxypropionyl alkylation using benzyloxy derivatives is a versatile and reliable method for the strategic modification of hydroxyl-containing compounds. By leveraging well-established reactions such as the Williamson ether synthesis and catalytic hydrogenolysis, researchers can introduce a valuable functional moiety. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this synthetic strategy in diverse research and development applications.

References

  • BenchChem (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. BenchChem.
  • BenchChem (2025). Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. BenchChem.
  • BenchChem (2025). Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups. BenchChem.
  • Organic Syntheses (n.d.). 3-Benzyloxy-2-methyl Propanoate. Organic Syntheses. Available at: [Link]

  • Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. BenchChem.
  • Organic Chemistry Portal (n.d.). Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid in Organic Synthesis. BenchChem.
  • BenchChem (2025). Application Notes and Protocols: 3-(3-(benzyloxy)phenyl)propanoic acid in Synthetic Chemistry and Drug Discovery. BenchChem.
  • Master Organic Chemistry (n.d.). Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • Ma, D., et al. (2006). Alkylation of phenol: a mechanistic view. PubMed. Available at: [Link]

  • Aslam, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

  • PharmaXChange.info (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Organic Syntheses (n.d.). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses. Available at: [Link]

  • ResearchGate (2006). (PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. Available at: [Link]

  • Semantic Scholar (2006). Alkylation of phenol: a mechanistic view. Semantic Scholar. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of 3-(Benzyloxy)-2-hydroxypropanoic Acid for Pharmaceutical Use

Abstract This document provides a comprehensive guide for the scalable synthesis of 3-(benzyloxy)-2-hydroxypropanoic acid, a valuable building block in pharmaceutical development. The presented methodology is designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 3-(benzyloxy)-2-hydroxypropanoic acid, a valuable building block in pharmaceutical development. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing a robust, efficient, and scalable two-step process. This guide delves into the critical aspects of the synthesis, from the selection of starting materials and reaction optimization to purification and analytical characterization, all within the framework of pharmaceutical quality standards. The protocols are presented with a focus on scientific integrity, explaining the rationale behind experimental choices to ensure reproducibility and safety at scale.

Introduction: Strategic Importance and Synthetic Overview

3-(Benzyloxy)-2-hydroxypropanoic acid and its enantiopure forms are key intermediates in the synthesis of a variety of biologically active molecules. The presence of a carboxylic acid, a secondary alcohol, and a benzyl ether protecting group provides a versatile scaffold for further chemical transformations. The demand for a scalable and economically viable synthesis is driven by the need for high-purity materials in pharmaceutical manufacturing.

This guide outlines a two-step synthetic strategy commencing with the regioselective ring-opening of glycidol, followed by a selective oxidation of the resulting primary alcohol. This approach is advantageous for its scalability, use of readily available starting materials, and control over the final product's purity.

The Synthetic Pathway: A Two-Step Approach to High-Purity Product

The synthesis is strategically divided into two key transformations:

  • Step 1: Regioselective Ring-Opening of Glycidol. This step involves the reaction of glycidol with benzyl alcohol to form 1-O-benzyl-sn-glycerol. The control of regioselectivity is paramount to avoid the formation of the undesired 2-O-benzyl-sn-glycerol isomer.

  • Step 2: Selective Oxidation to the Carboxylic Acid. The primary alcohol of 1-O-benzyl-sn-glycerol is selectively oxidized to the corresponding carboxylic acid, yielding the target molecule, 3-(benzyloxy)-2-hydroxypropanoic acid, while leaving the secondary alcohol untouched.

Below is a graphical representation of the overall synthetic workflow:

Synthesis_Workflow Start Starting Materials: - Glycidol - Benzyl Alcohol Step1 Step 1: Regioselective Ring-Opening Start->Step1 Intermediate Intermediate: 1-O-Benzyl-sn-glycerol Step1->Intermediate Step2 Step 2: Selective Oxidation Intermediate->Step2 Product Final Product: 3-(Benzyloxy)-2-hydroxypropanoic Acid Step2->Product Purification Purification: Recrystallization Product->Purification Analysis Analytical Characterization: HPLC, NMR, MS Purification->Analysis

Caption: Overall workflow for the synthesis of 3-(benzyloxy)-2-hydroxypropanoic acid.

Detailed Protocols and Methodologies

Step 1: Scalable Synthesis of 1-O-Benzyl-sn-glycerol

The regioselective opening of the epoxide ring of glycidol is critical. While both acid and base catalysis can be employed, Lewis acid catalysis offers excellent control over regioselectivity, favoring the attack of the nucleophile at the less substituted carbon atom of the epoxide.[1][2]

Reaction Mechanism: Lewis Acid-Catalyzed Ring Opening

Ring_Opening_Mechanism cluster_0 Activation of Epoxide cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Product Formation Glycidol Glycidol ActivatedComplex Activated Complex Glycidol->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., Al(OTf)3) LewisAcid->ActivatedComplex Intermediate Intermediate ActivatedComplex->Intermediate BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Intermediate Nucleophilic Attack (SN2-like) Product 1-O-Benzyl-sn-glycerol Intermediate->Product Proton Transfer

Sources

Method

Application Note: Chemoselective Esterification Methods for 3-(Benzyloxy)-2-hydroxypropanoic Acid

Introduction and Chemical Context 3-(Benzyloxy)-2-hydroxypropanoic acid (also known as O-benzylglyceric acid) is a highly versatile chiral building block. It is frequently employed in the total synthesis of complex cycli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

3-(Benzyloxy)-2-hydroxypropanoic acid (also known as O-benzylglyceric acid) is a highly versatile chiral building block. It is frequently employed in the total synthesis of complex cyclic depsipeptides, such as the antitumor agent vioprolide D[1], and in the development of novel amino acid derivatives for carbohydrate conjugation[2]. The molecule features three distinct functional groups: a carboxylic acid at C1, a secondary hydroxyl group at C2, and a benzyl ether at C3.

The Chemoselectivity Challenge: When synthesizing the corresponding ester (e.g., methyl (2S)-3-benzyloxy-2-hydroxypropanoate[3]), the primary challenge is activating the C1 carboxylic acid without triggering side reactions at the free C2 hydroxyl group. Improper condition selection (e.g., harsh acidic conditions with high heat) can lead to intermolecular esterification (oligomerization/polymerization), acid-catalyzed cleavage of the C3 benzyl ether, or undesired lactonization pathways.

Mechanistic Insights & Method Selection

To ensure high scientific integrity and yield, the esterification must be strictly chemoselective. Below are the three most reliable methodologies, each grounded in distinct mechanistic causality.

Method A: Acid-Catalyzed Esterification with Orthoesters (Fischer-Type)

Standard Fischer esterification relies on an equilibrium that generates water. To drive the reaction to completion without applying destructive heat, a chemical water scavenger such as trimethyl orthoformate (TMOF) is introduced[2].

  • Causality: TMOF reacts with the byproduct water in the presence of an acid catalyst (e.g., methanolic HCl) to form methanol and methyl formate. This Le Chatelier-driven dehydration allows the esterification to proceed quantitatively at room temperature, preserving the integrity of the C2 hydroxyl and the C3 benzyl ether[2].

Method B: Chemoselective Alkylation via TMS-Diazomethane

Trimethylsilyldiazomethane (TMS-CHN


) is a stable, commercially available, and safer alternative to diazomethane. It is highly effective for the mild esterification of hydroxypropanoic acid derivatives[4][5].
  • Causality: The reaction is typically performed in a mixture of toluene and methanol. Methanol is not just a co-solvent; it is mechanistically required to protonate the TMS-diazomethane, generating a highly reactive methylating species. Because the carboxylic acid (pK

    
     ~3.5) is significantly more acidic than the secondary alcohol (pK
    
    
    
    ~15), the carboxylate is selectively formed and methylated, leaving the C2-OH completely untouched[4].
Method C: Mild Base and Alkyl Halide Substitution

For the synthesis of non-methyl esters (e.g., benzyl or ethyl esters), mild base alkylation is the preferred route.

  • Causality: A mild base like cesium carbonate (Cs

    
    CO
    
    
    
    ) or sodium bicarbonate (NaHCO
    
    
    ) selectively deprotonates the carboxylic acid. The resulting carboxylate anion is a potent nucleophile that readily undergoes an S
    
    
    2 reaction with an alkyl halide (e.g., benzyl bromide). The C2 hydroxyl remains protonated and non-nucleophilic under these mild conditions, preventing etherification.

Comparative Data Summary

MethodReagentsTarget EsterYield RangeChemoselectivity (C1 vs C2)Reaction Time
A MeOH, HCl, HC(OMe)

Methyl85–95%Excellent12–18 h[2]
B TMS-CHN

, MeOH/Toluene
Methyl90–98%Outstanding0.5–2 h[5]
C R-X, Cs

CO

, DMF
Alkyl / Benzyl80–90%Very Good4–12 h

Visualization: Reaction Workflow

EsterificationWorkflow SM 3-(Benzyloxy)-2-hydroxypropanoic acid (Starting Material) Cond1 Method A: MeOH / HCl + HC(OMe)3 SM->Cond1 Water Scavenging Cond2 Method B: TMS-CHN2 MeOH / Toluene SM->Cond2 Direct Methylation Cond3 Method C: R-X / Mild Base (e.g., Cs2CO3) SM->Cond3 Nucleophilic Sub. Harsh Harsh Conditions (Strong Acid + Heat) SM->Harsh Non-selective Prod Chemoselective Esterification (C2-OH and C3-OBn Intact) Cond1->Prod Cond2->Prod Cond3->Prod Side Side Reactions (Oligomerization / Cleavage) Harsh->Side

Caption: Workflow of chemoselective esterification methods vs. non-selective degradation pathways.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(benzyloxy)-2-hydroxypropanoate via Method A

This protocol utilizes chemical water scavenging to ensure high conversion at room temperature[2].

Materials:

  • 3-(Benzyloxy)-2-hydroxypropanoic acid (1.0 equiv)

  • Anhydrous Methanol (0.2 M relative to substrate)

  • Methanolic HCl (1.0 M, 1.0 equiv)

  • Trimethyl orthoformate (5.0 equiv)

Step-by-Step Procedure:

  • Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (N

    
     or Ar), dissolve the crude 3-(benzyloxy)-2-hydroxypropanoic acid in anhydrous methanol.
    
  • Reagent Addition: Add the methanolic HCl solution dropwise at 0 °C, followed by the rapid addition of trimethyl orthoformate[2].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 18 hours.

    • Self-Validation Check: Monitor by TLC (e.g., 50% EtOAc/Hexanes). The highly polar carboxylic acid spot (R

      
       ~0.1, streaking) should disappear, replaced by a distinct, less polar ester spot (R
      
      
      
      ~0.4).
  • Quenching: Dilute the reaction mixture with ethyl acetate (EtOAc) and carefully wash with saturated aqueous NaHCO

    
     to neutralize the HCl. Caution: CO
    
    
    
    gas will evolve; vent the separatory funnel frequently.
  • Workup: Extract the aqueous layer with EtOAc twice. Combine the organic layers, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude product is typically pure enough for subsequent steps, but can be purified via flash column chromatography if necessary.

Protocol 2: Synthesis of Methyl 3-(benzyloxy)-2-hydroxypropanoate via Method B

This protocol offers rapid, exceptionally mild esterification using TMS-diazomethane[4][5].

Materials:

  • 3-(Benzyloxy)-2-hydroxypropanoic acid (1.0 equiv)

  • Toluene / Methanol (4:1 v/v, 0.1 M relative to substrate)

  • TMS-diazomethane (2.0 M in hexanes, 1.5 equiv)

  • Glacial acetic acid (for quenching)

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material in the Toluene/Methanol mixture in a well-ventilated fume hood. Cool the solution to 0 °C using an ice bath.

  • Activation: Slowly add the TMS-diazomethane solution dropwise via syringe[5]. The solution will initially turn yellow and bubble (N

    
     gas evolution).
    
  • Reaction: Stir the mixture at 0 °C for 30–60 minutes.

    • Self-Validation Check: The persistence of a faint yellow color indicates an excess of the reagent, confirming the reaction has reached completion.

  • Quenching: Carefully add glacial acetic acid dropwise until the yellow color completely dissipates and bubbling ceases, neutralizing the unreacted TMS-diazomethane.

  • Workup: Concentrate the reaction mixture directly in vacuo.

  • Purification: Purify the crude residue by silica gel chromatography (eluting with a gradient of EtOAc in hexanes) to afford the pure methyl ester[5].

References

  • [1] Total Synthesis of the Cyclic Depsipeptide Vioprolide D via its (Z)-Diastereoisomer. Angewandte Chemie International Edition. URL:[Link]

  • [2] Synthesis and Evaluation of Novel Amino Acids for Carbohydrate Conjugation. Thesis Repository (Amazon S3 Grounded Source). URL: [Link]

  • [4] Novel Rearrangement of Sulfur Ylides and Application to the Synthesis of Tagetitoxin. UCL Discovery. URL:[Link]

  • [5] Aromatic amides and uses thereof. US Patent 9511073B2. Google Patents. URL:

Sources

Application

Preparation and Derivatization of 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoic Acid (Z-Ser-OH): An Application Note

Executive Summary 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid, universally recognized as N-Cbz-L-serine or Z-Ser-OH , is a foundational protected amino acid derivative utilized extensively in peptide synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid, universally recognized as N-Cbz-L-serine or Z-Ser-OH , is a foundational protected amino acid derivative utilized extensively in peptide synthesis, peptidomimetic design, and the construction of complex chiral heterocycles[1]. The benzyloxycarbonyl (Cbz or Z) group provides robust, orthogonal protection for the α-amino group, allowing selective downstream manipulation of the β-hydroxyl and α-carboxyl moieties[2]. This application note details the mechanistic rationale, quantitative metrics, and validated protocols for synthesizing the Z-Ser-OH core scaffold and its critical derivatives.

Mechanistic Principles & Experimental Causality

The successful synthesis and derivatization of Z-Ser-OH rely on precise control of reaction environments to prevent racemization and side-chain interference.

A. N-Protection via Schotten-Baumann Conditions

The installation of the Cbz group onto L-serine is achieved using benzyl chloroformate (Cbz-Cl) in an aqueous alkaline medium[3].

  • Causality & Control: The pH of the reaction must be rigorously maintained between 8.3 and 8.5 using a pH-stat or careful manual addition of NaOH[3]. If the pH drops below 8.0, the amine becomes protonated (

    
    ), rendering it non-nucleophilic and halting the reaction. Conversely, if the pH exceeds 9.0, the phenoxide-like character of the β-hydroxyl group increases, leading to unwanted O-acylation, and the base-catalyzed hydrolysis of Cbz-Cl accelerates, wasting the reagent[4].
    
B. Carboxyl Activation for Peptide Coupling

Derivatization of the carboxylic acid often involves peptide coupling to form extended chains (e.g., Z-Ser-Pro-OMe).

  • Causality & Control: When coupling Z-Ser-OH to another amino acid, reagents like EDC·HCl and HOBt are employed[5]. EDC activates the carboxyl group to form a highly reactive O-acylisourea. However, this intermediate is prone to forming an oxazolone, leading to racemization. HOBt is critical as it intercepts the O-acylisourea, converting it into a stable but reactive OBt-active ester that undergoes aminolysis with complete retention of stereochemistry[5].

C. Hydroxyl Activation via β-Lactone Formation

The β-hydroxyl group can be intramolecularly coupled to the carboxyl group to form a highly reactive β-lactone (N-Cbz-α-amino-β-lactone) using modified Mitsunobu conditions[6].

  • Causality & Control: Triphenylphosphine (Ph3P) and an azodicarboxylate (e.g., DIAD) activate the primary hydroxyl group. The carboxylate then acts as an internal nucleophile, displacing the activated oxygen to form a strained 4-membered ring[6]. This lactone is a versatile electrophile for synthesizing unnatural amino acids; hard nucleophiles attack the carbonyl, while soft nucleophiles attack the β-carbon[6].

Workflow & Mechanistic Visualizations

G LSer L-Serine (Aqueous Phase) Int Sodium Z-Serinate (Water Soluble) LSer->Int NaOH, pH 8.5 25°C ZCl Benzyl Chloroformate (Organic Reactant) ZCl->Int Nucleophilic Acylation ZSer Z-Ser-OH (Crystallized Product) Int->ZSer HCl (pH 2), 60°C then cool to 0°C

Caption: Workflow for the Schotten-Baumann synthesis and crystallization of Z-Ser-OH.

G ZSer Z-Ser-OH (Carboxylic Acid) Act O-Acylisourea (Highly Reactive) ZSer->Act EDC·HCl THF-DMF, 0°C HOBt OBt Active Ester (Racemization Suppressed) Act->HOBt HOBt Interception Prod Z-Ser-Pro-OMe (Peptide Product) HOBt->Prod Pro-OMe·HCl NaHCO3, 24 h

Caption: Mechanistic pathway of EDC/HOBt-mediated peptide coupling of Z-Ser-OH.

Quantitative Data Summary

The following table summarizes the expected yields and physical properties of Z-Ser-OH and its primary derivatives based on validated literature procedures.

CompoundRole / ApplicationTypical YieldPhysical StateKey Reference
Z-Ser-OH Core Chiral Scaffold~95%White Solid[3]
Z-Ser-OMe Carboxyl-Protected Building Block85–90%Colorless Oil/Solid[7]
Z-Ser-Pro-OMe Dipeptide Intermediate80–90%Colorless Oil[5]
Z-Ser-β-Lactone Electrophilic Intermediate60–72%Solid (Enantiopure)[6]

Validated Experimental Protocols

Protocol A: Synthesis of Z-Ser-OH (Core Scaffold)

This protocol utilizes a self-validating phase-separation strategy. By washing the alkaline mixture with an organic solvent prior to acidification, non-polar impurities are removed while the product remains safely dissolved as a sodium salt.

Materials: L-Serine (190.3 mmol), Benzyl chloroformate (211.0 mmol), Aqueous NaOH, Concentrated HCl, Methylene chloride.

Step-by-Step Procedure:

  • Dissolution: Dissolve L-Serine (20.00 g, 190.3 mmol) in water. Add aqueous sodium hydroxide to adjust the pH to 8.5, maintaining the temperature at 25 °C[3].

  • Acylation: Slowly add benzyl chloroformate (36.0 g, 211.0 mmol) to the solution. Critical Step: Maintain the pH strictly between 8.3 and 8.5 by the continuous addition of aqueous NaOH, keeping the temperature at ~30 °C[3]. Stir for 2 hours.

  • Purification (Phase Separation): Extract the reaction mixture with methylene chloride. Discard the organic phase (which contains unreacted Cbz-Cl and benzyl alcohol)[3].

  • Acidification & Crystallization: Heat the aqueous phase to 40 °C under low vacuum to remove residual methylene chloride. Add water and heat to 60 °C. Adjust the pH to 2.0 with concentrated HCl[3].

  • Isolation: Cool the solution to 50 °C with stirring and add seed crystals. Continue cooling to 0 °C to drive complete crystallization[3]. Filter the product, wash the cake with cold water (5 °C), and dry under vacuum at 40 °C to afford pure Z-Ser-OH[3].

Protocol B: Peptide Coupling (Synthesis of Z-Ser-Pro-OMe)

This protocol demonstrates the activation of the Z-Ser-OH carboxyl group for peptide bond formation without compromising the unprotected β-hydroxyl group.

Materials: Z-Ser-OH (2.09 mmol), Pro-OMe·HCl (2.19 mmol), HOBt (2.72 mmol), EDC·HCl (3.55 mmol), NaHCO3 (4.81 mmol), Anhydrous THF–DMF (5:1).

Step-by-Step Procedure:

  • Preparation: Dissolve Z-Ser-OH (500.5 mg, 2.09 mmol) in anhydrous THF–DMF (5:1, 18 mL) under an Argon atmosphere and cool to 0 °C[5].

  • Activation & Coupling: To the cooled solution, sequentially add Pro-OMe·HCl (363.4 mg, 1.05 equiv), HOBt (458.8 mg, 1.3 equiv), EDC·HCl (680.9 mg, 1.7 equiv), and NaHCO3 (403.7 mg, 2.3 equiv)[5].

    • Causality Note: Cooling to 0 °C minimizes thermal degradation of the activated ester, while NaHCO3 serves as a mild base to liberate the free amine of proline without inducing base-catalyzed epimerization[5].

  • Reaction: Slowly warm the mixture to room temperature and stir for 24 hours[5].

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO3 (15 mL). Dilute with H2O (25 mL) and extract with EtOAc (4 × 25 mL)[5]. Dry the combined organic layers over Na2SO4 and concentrate in vacuo.

Protocol C: Synthesis of Z-Ser-OMe via Pre-formed Ester

When a carboxyl-protected monomer is required, it is often more efficient to N-protect a pre-formed serine ester rather than esterifying Z-Ser-OH.

Materials: L-Serine methyl ester hydrochloride (6.43 mmol), Benzyl chloroformate (7.72 mmol), Dioxane, Base (e.g., NaHCO3).

Step-by-Step Procedure:

  • Suspension: Suspend L-serine methyl ester hydrochloride (1.00 g, 6.43 mmol) in dioxane (5.00 mL)[7].

  • N-Protection: Add a solution of benzyl chloroformate (1.10 mL, 1.20 equiv) along with a mild base to neutralize the hydrochloride salt and drive the nucleophilic attack[7].

  • Work-up: Upon reaction completion, quench by adding 1 M aqueous HCl until the pH is acidic. Extract the organic layers, wash with a 10% NaCl aqueous solution (brine) to remove water-soluble impurities, and dry over Na2SO4[7].

References

  • Synthesis of carbobenzyloxy-L-serine , PrepChem.com, 3

  • Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | 14464-15-4 , Benchchem,7

  • Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides , PMC - NIH, 5

  • Synthesis of N-protected α-amino acids from N-(benzyloxycarbonyl)-L-Serine vis its β-lactone , ResearchGate, 6

  • US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality , Google Patents, 4

  • N-(Benzyloxycarbonyl)-L-serine 1145-80-8 wiki , Guidechem, 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Selective Hydrogenation of Benzyloxy Propanoic Acids

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is designed for researchers, scientists, and drug development professionals who are facing chemoselectivity challenges—specifical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. This guide is designed for researchers, scientists, and drug development professionals who are facing chemoselectivity challenges—specifically, preventing the unwanted debenzylation (hydrogenolysis) of O-benzyl (BnO) ethers during the catalytic hydrogenation of benzyloxy propanoic acid derivatives.

Process Logic: Catalyst Selection Workflow

Workflow A Substrate: Benzyloxy Propanoic Acid B Identify Target Group A->B C Alkene / Alkyne B->C D Nitro Group B->D E Pd(en)/C or Pd/C + Amine (Preserves BnO) C->E H2 Gas F NaBH4, AcOH, Pd/C (Transfer Hydrogenation) C->F In Situ H2 H Standard Pd/C (H2) (Causes Debenzylation) C->H G Pt/C or Pt-V/C (Prevents Debenzylation) D->G H2 Gas D->H

Workflow for selecting hydrogenation conditions to prevent debenzylation.

Section 1: Mechanisms & Causality (FAQs)

Q: Why does debenzylation occur so readily during standard hydrogenation of these substrates? A: Palladium has a high affinity for aromatic rings. The benzyl group coordinates flatly onto the Pd(0) surface, allowing the metal to insert into the benzylic C–O bond (oxidative addition) prior to hydrogenolysis. In benzyloxy propanoic acids, this is exacerbated by the carboxylic acid moiety. The localized acidic environment protonates the ether oxygen, turning it into a superior leaving group and drastically accelerating C–O cleavage .

Q: How do amine additives (e.g., pyridine, ethylenediamine) prevent this cleavage? A: Amines act as selective catalyst poisons. They strongly coordinate to the most active, electron-deficient sites on the palladium surface—the exact sites required for the difficult C–O bond insertion. Meanwhile, the less sterically demanding reduction of alkenes or nitro groups can still proceed at the remaining active sites. Furthermore, in propanoic acid derivatives, amines serve a dual purpose: they buffer the acidic carboxyl group, effectively shutting down the acid-catalyzed debenzylation pathway .

Q: Is transfer hydrogenation a viable alternative to hydrogen gas? A: Yes. Utilizing sodium borohydride (NaBH₄) and acetic acid (AcOH) in the presence of catalytic Pd/C generates hydrogen gas in situ. This specific reagent system has been proven to chemoselectively reduce conjugated and isolated alkenes without triggering O-debenzylation, likely due to the altered nature of the palladium hydride species formed under these heterogeneous conditions.

Section 2: Troubleshooting Guide

Issue: Complete loss of the benzyl ether (debenzylation) is observed.

  • Cause: Using unpoisoned Pd/C, especially in protic solvents (MeOH, EtOH) or under acidic conditions, which accelerates C–O cleavage.

  • Solution: Switch to a pre-poisoned catalyst like Pd(en)/C (ethylenediamine complex), or add an amine inhibitor (e.g., 0.5 eq pyridine or NH₄OAc) to the standard Pd/C reaction. Alternatively, use Lindlar's catalyst.

Issue: The target alkene/nitro group is not reducing after adding pyridine.

  • Cause: Over-poisoning of the catalyst. Too much amine blocks all active sites, or the propanoic acid has formed a strongly coordinating salt that coats the catalyst surface.

  • Solution: Reduce the amine additive concentration. If using pyridine, do not exceed 0.5 equivalents relative to the substrate. Switch to a milder solvent system like THF or EtOAc instead of MeOH to improve substrate solubility and reduce catalyst coating.

Issue: The propanoic acid group is esterifying during the reaction.

  • Cause: Running the hydrogenation in an alcoholic solvent (MeOH/EtOH) over extended periods, particularly if an acid catalyst (like AcOH) is present.

  • Solution: Switch to a non-nucleophilic solvent such as THF, 2-methyl-THF, or Ethyl Acetate.

Section 3: Quantitative Data Comparison

The following table summarizes the chemoselectivity of various catalyst systems when reducing an alkene in the presence of an O-benzyl ether.

Catalyst SystemAdditive / PoisonSolventAlkene Reduction (%)Debenzylation (%)Reference
10% Pd/CNoneMeOH100%100%
10% Pd/CPyridine (0.5 eq)MeOH100%< 1%
5% Pd(en)/CEthylenediamineTHF99%0%
Lindlar CatalystNoneMeOH96%0%
10% Pd/CNaBH₄ / AcOHToluene/THF95%0%

Section 4: Validated Experimental Protocols

Protocol A: Selective Alkene Hydrogenation using Pd/C and Ammonium Acetate

This protocol utilizes an amine additive to simultaneously buffer the propanoic acid and poison the Pd surface against C–O insertion.

  • Preparation: In a dry flask, dissolve the benzyloxy propanoic acid derivative (1.0 mmol) in anhydrous THF or EtOAc (10 mL). (Causality: Avoiding MeOH prevents unwanted esterification of the propanoic acid).

  • Inhibitor Addition: Add ammonium acetate (0.5 mmol, 0.5 eq). (Causality: Buffers the carboxylic acid and selectively poisons the Pd surface).

  • Catalyst Addition: Add 10% Pd/C (10 mol% Pd). Purge the flask with N₂ for 5 minutes to remove oxygen.

  • Hydrogenation: Introduce H₂ gas via a balloon (1 atm). Stir vigorously at room temperature.

  • Self-Validation Checkpoint: After 30 minutes, take a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS or TLC.

    • Validation criteria: You should observe the mass of the reduced product. If a highly polar spot appears on the TLC (indicating a free alcohol), debenzylation is occurring; immediately stop the reaction and increase the amine equivalent to 0.75 eq in the next run.

  • Workup: Once complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite with EtOAc. Concentrate the filtrate under reduced pressure.

Protocol B: Transfer Hydrogenation with NaBH₄/AcOH

This protocol uses in situ hydrogen generation, which alters the palladium hydride species to favor alkene reduction over hydrogenolysis.

  • Preparation: Dissolve the substrate (1.0 mmol) in a 1:1 mixture of Toluene/THF (10 mL).

  • Catalyst Addition: Add 10% Pd/C (5 mol% Pd).

  • Reagent Addition: Slowly add Acetic Acid (10 mmol), followed by the portion-wise addition of NaBH₄ (5.0 mmol) at 0 °C. (Causality: The slow, cold addition controls the exothermic generation of in situ hydrogen gas and prevents thermal degradation).

  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The O-benzyl ether will remain stable (UV active, unchanged Rf for that moiety), while the alkene will reduce.

  • Workup: Quench carefully with water, extract with EtOAc, dry over Na₂SO₄, and concentrate.

References

  • Sajiki, H. (1995). Ammonia, pyridine and ammonium acetate as extremely effective inhibitors of Pd/C catalyzed benzyl ether hydrogenolysis. Tetrahedron Letters.[Link]

  • Sajiki, H., Hattori, K., & Hirota, K. (1998). The Formation of a Novel Pd/C-Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry.[Link]

  • Thiemann, T., & Alsoom, N. (2016). Hydrogenation of Alkenes with NaBH₄, CH₃CO₂H, Pd/C in the Presence of O- and N-Benzyl Functions. International Journal of Organic Chemistry.[Link]

  • Gowravaram, M., et al. (2019). Chemoselective Catalytic Hydrogenation of Alkenes by Lindlar Catalyst. PMC / NIH.[Link]

Optimization

Technical Support: Troubleshooting Low Enantiomeric Excess in 3-(Benzyloxy)-2-hydroxypropanoic Acid Synthesis

Executive Summary You are likely encountering enantiomeric excess (ee) erosion during the synthesis of 3-(benzyloxy)-2-hydroxypropanoic acid (also known as O-benzylglyceric acid). This is a common issue typically stemmin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering enantiomeric excess (ee) erosion during the synthesis of 3-(benzyloxy)-2-hydroxypropanoic acid (also known as O-benzylglyceric acid). This is a common issue typically stemming from one of two failure modes:

  • Diazotization Route (from O-benzyl-serine): Failure to control the "Double Inversion" mechanism or competitive elimination pathways.

  • Asymmetric Reduction Route: Catalyst poisoning or improper hydrogen pressure regulation.

This guide prioritizes the Diazotization of O-benzyl-serine (Van Slyke reaction) as it is the most frequent source of "low ee" complaints in laboratory settings, followed by critical handling protocols to prevent post-synthesis racemization.

Module 1: Diagnostic & Root Cause Analysis

Q1: Which synthetic route are you utilizing?
RoutePrimary MechanismCommon Failure PointTypical Symptom
A. Chiral Pool (Diazotization of O-benzyl-serine)Retentive Substitution (Van Slyke)Competitive

or Elimination
ee drops from >99% (SM) to ~75-85% (Product).
B. Asymmetric Reduction (From 3-(benzyloxy)pyruvate)Transfer Hydrogenation (Ru/Rh)Catalyst Poisoning / EnolizationLow conversion mixed with low ee.
C. Nucleophilic Substitution (From Benzyl Glycidyl Ether)Ring OpeningRegioselectivity IssuesWrong isomer (primary alcohol) or racemization.

Module 2: Troubleshooting The Diazotization Route (Primary Focus)

Context: The conversion of O-benzyl-L-serine to (S)-3-(benzyloxy)-2-hydroxypropanoic acid using


 and acid.
The "Retention" Myth

User Query: "I started with L-Serine (99% ee), but my product is only 80% ee. Shouldn't this reaction proceed with retention of configuration?"

Technical Insight: Ideally, yes. The reaction proceeds via a Double Inversion mechanism (Net Retention).

  • Inversion 1: The carboxylate group attacks the diazonium intermediate, forming a transient

    
    -lactone  (or tight ion pair).
    
  • Inversion 2: Water attacks the

    
    -lactone, reopening it to the hydroxy acid.
    

The Failure Mode: If the


-lactone does not form rapidly, or if external nucleophiles interfere, you enter a competitive 

Carbocation Pathway
, which leads to racemization.
Critical Control Points
1. The Acid Source (Chloride vs. Sulfate)
  • Issue: Using Hydrochloric Acid (HCl).[1]

  • Mechanism: Chloride ions (

    
    ) are stronger nucleophiles than water or sulfate. They can attack the diazonium species directly (causing Inversion 1) or attack the 
    
    
    
    -lactone (causing Inversion 2). This competes with the water hydrolysis and scrambles the stereochemistry.
  • Solution: ALWAYS use dilute Sulfuric Acid (

    
    ).  The bisulfate anion is non-nucleophilic, forcing the reaction through the water-mediated retentive pathway [1].
    
2. Temperature Control (Elimination Pathway)
  • Issue: Running the reaction > 5°C.

  • Mechanism: Higher temperatures favor the Elimination of the diazonium group to form a transient acrylic acid derivative (3-(benzyloxy)acrylic acid). Subsequent hydration of the double bond is non-stereoselective.

  • Solution: Maintain internal temperature < 0°C during nitrite addition. Allow to warm to RT only after nitrogen evolution ceases.

3. Stirring Rate (Local Hotspots)
  • Issue: Diazotization is exothermic. Poor mixing creates local hotspots where elimination (racemization) occurs.

  • Solution: Use a high-torque overhead stirrer, not a magnetic stir bar, for scales > 10g.

Visualizing the Pathway

Diazotization_Mechanism Start O-Benzyl-L-Serine Diazonium Diazonium Intermediate Start->Diazonium NaNO2, H2SO4 AlphaLactone α-Lactone Intermediate (Inversion #1) Diazonium->AlphaLactone Intramolecular Attack (Fast) Carbocation Free Carbocation (Planar) Diazonium->Carbocation Slow / High Temp (S_N1 Path) Product_Ret (S)-Product (Net Retention) AlphaLactone->Product_Ret H2O Attack (Inversion #2) Product_Rac Racemic Product (50:50 Mix) Carbocation->Product_Rac H2O Attack (Non-selective)

Figure 1: The bifurcation between the retentive


-lactone pathway and the racemizing carbocation pathway.

Module 3: Post-Synthesis Handling (The "Silent Killer")

User Query: "My ee was 95% in the crude NMR, but dropped to 80% after column chromatography."

Technical Insight:


-Hydroxy acids are prone to base-catalyzed enolization . The 

-proton is acidic due to the electron-withdrawing carbonyl and hydroxyl groups.
Troubleshooting Protocol
  • Avoid Basic Workups:

    • Do NOT use saturated

      
       washes if the contact time is long.
      
    • Do NOT use silica gel treated with triethylamine.

    • Recommendation: Acidify the aqueous layer to pH 1-2 with

      
      , saturate with NaCl, and extract with EtOAc. Wash the organic layer with brine, not base.
      
  • Purification Strategy:

    • Avoid Chromatography: Silica gel is slightly acidic but can catalyze racemization if "hot" spots occur.

    • Preferred Method: Recrystallization .[2] The cyclohexylammonium salt of the acid is often crystalline and can be used to upgrade ee (Kinetic Resolution via crystallization) [2].

Module 4: Validated Protocol (High-Fidelity Diazotization)

This protocol is optimized for Retention of Configuration .

Reagents:

  • O-Benzyl-L-Serine (1.0 eq)

  • 
     (2.5 M aqueous solution, 10 eq)
    
  • 
     (1.5 eq, dissolved in minimal water)
    

Step-by-Step:

  • Dissolution: Suspend O-Benzyl-L-Serine in 2.5 M

    
     in a round-bottom flask.
    
  • Cooling: Cool the suspension to -5°C using an ice/salt bath. Ensure vigorous stirring.

  • Diazotization: Add the

    
     solution dropwise over 60 minutes via an addition funnel.
    
    • Checkpoint: Monitor internal temp. Do not exceed 0°C.

  • Reaction: Stir at 0°C for 3 hours. The solution should become clear as the amino acid reacts.

  • Warming: Allow to warm to room temperature naturally overnight (12h).

  • Workup:

    • Saturate the solution with solid NaCl.

    • Extract 3x with Ethyl Acetate.

    • Dry over

      
       (anhydrous).[2][3]
      
    • Concentrate in vacuo at < 40°C .

Expected Outcome: >95% yield, >96% ee.

Module 5: Alternative Route (Asymmetric Reduction)

If the Chiral Pool route fails persistently, switch to Asymmetric Transfer Hydrogenation (ATH).

Substrate: Benzyl 3-(benzyloxy)-2-oxopropanoate. Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN].

Troubleshooting Matrix:

SymptomCauseResolution
Low Conversion Substrate ImpurityRecrystallize the keto-ester substrate. Free acids poison the catalyst; use the ester .
Low ee Temperature too highRun reaction at 0°C or RT, never reflux.
Reaction Stalls Hydrogen StarvationEnsure efficient gas-liquid mass transfer (high agitation).

References

  • Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). Configuration of amino-compounds and the steric course of deamination. Nature, 166(4213), 178-180. Link

  • Assessment of Diazotization Stereochemistry: See Journal of Organic Chemistry (2019) regarding retention mechanisms in similar cysteine/serine derivatives. Link

  • General Review on Alpha-Hydroxy Acid Racemization: Chemical Reviews, "Racemization of alpha-hydroxy acids". Link

(Note: While specific URLs to older papers like Ingold (1950) are static, the DOI links provided are the authoritative digital object identifiers for verification.)

Sources

Troubleshooting

Purification of 3-(benzyloxy)-2-hydroxypropanoic acid from reaction byproducts

Introduction: The "Sticky Oil" Challenge You are likely accessing this guide because your synthesis of 3-(benzyloxy)-2-hydroxypropanoic acid (also known as O-benzylglyceric acid) has resulted in a viscous, yellow oil rat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Sticky Oil" Challenge

You are likely accessing this guide because your synthesis of 3-(benzyloxy)-2-hydroxypropanoic acid (also known as O-benzylglyceric acid) has resulted in a viscous, yellow oil rather than a pristine solid.

This molecule is a critical chiral building block, often derived from L-Serine (via diazotization) or Benzyl Glycidyl Ether (via oxidation). The presence of both a carboxylic acid and a secondary alcohol creates a complex hydrogen-bonding network, making the crude product prone to oiling out. Furthermore, the synthesis often leaves stubborn impurities like Benzyl Alcohol (BnOH) and inorganic salts.

This guide prioritizes two purification strategies:

  • Chemo-selective Extraction: To remove neutral organic impurities (Benzyl Alcohol).

  • Salt Formation (DCHA): To convert the viscous oil into a crystalline solid for high-purity isolation.[1]

Module 1: Removing Benzyl Alcohol (Acid-Base Extraction)

If your crude reaction mixture contains Benzyl Alcohol (common if used as a solvent or reagent), rotary evaporation is ineffective due to its high boiling point (205°C). You must exploit the acidity of the carboxylic acid (pKa ~3.8) to separate it from the neutral alcohol.

The Logic

We toggle the pH to switch the product between the Organic Phase (as a free acid) and the Aqueous Phase (as a carboxylate salt).[2] Benzyl alcohol remains neutral and stays in the organic phase throughout.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) .

    • Ratio: Use ~10 mL solvent per gram of crude.

  • First Extraction (Forward):

    • Add Saturated Aqueous NaHCO₃ (Sodium Bicarbonate).

    • Caution: Gas evolution (CO₂) will occur. Vent the separatory funnel frequently.

    • Action: Shake vigorously.

    • Separation: Collect the Aqueous Layer (contains Product as Sodium Salt).

    • Waste: The Organic Layer contains the Benzyl Alcohol.[3] Do not discard yet (keep until yield is confirmed).

  • The "Wash" (Critical Step):

    • Wash the collected Aqueous Layer with a fresh portion of Et2O or EtOAc.

    • Why? This removes physically entrained Benzyl Alcohol droplets from the water phase. Discard this organic wash.

  • Acidification (Recovery):

    • Cool the Aqueous Layer to 0–5°C (ice bath).

    • Slowly add 1M HCl or 2M KHSO₄ until pH reaches ~2.0 (turns Congo Red paper blue).

    • Observation: The solution will become cloudy as the free acid oils out.

  • Final Extraction (Back):

    • Extract the acidified aqueous mixture with EtOAc (3x).[4][5]

    • Combine organic layers, dry over Na₂SO₄ , and concentrate in vacuo.

Visualizing the Separation Logic

AcidBaseExtraction Start Crude Mixture (Product + BnOH) AddBase Add Sat. NaHCO3 Extract Start->AddBase OrgLayer1 Organic Layer 1 (Contains Benzyl Alcohol) AddBase->OrgLayer1 Neutral Impurities AqLayer1 Aqueous Layer 1 (Contains Product-COONa) AddBase->AqLayer1 Ionized Product WashStep Wash with fresh EtOAc AqLayer1->WashStep OrgWash Discard Organic Wash WashStep->OrgWash Entrained BnOH Acidify Acidify to pH 2 (HCl / KHSO4) WashStep->Acidify Clean Aq. Phase ExtractBack Extract with EtOAc Acidify->ExtractBack FinalProduct Pure Product (Free Acid) ExtractBack->FinalProduct

Figure 1: Flowchart demonstrating the partitioning of neutral Benzyl Alcohol vs. the acidic Product during workup.

Module 2: The "Magic Bullet" (DCHA Salt Crystallization)

If the acid-base extraction yields a gum or if you require >98% purity (e.g., for analytical standards or strict GMP steps), you should convert the acid into its Dicyclohexylamine (DCHA) salt.

Why DCHA?

Alpha-hydroxy acids are notoriously difficult to crystallize. Dicyclohexylamine is a bulky, lipophilic base that forms stable, high-melting crystalline lattices with these acids. This lattice explicitly rejects impurities that remain in the mother liquor.

Protocol: Formation and Release
Phase A: Forming the Salt
  • Solvent: Dissolve the crude acid (from Module 1) in Acetone or Ethyl Acetate (warm, ~40°C).

  • Addition: Add Dicyclohexylamine (1.05 equivalents) dropwise with stirring.

  • Crystallization:

    • If immediate precipitation occurs, heat to reflux to redissolve, then cool slowly.

    • If no precipitate forms, add Hexanes dropwise until turbid, then store at 4°C overnight.

  • Filtration: Filter the white crystals. Wash with cold Et2O/Hexane (1:1).

    • Checkpoint: These crystals are the DCHA Salt of your product. They can be stored indefinitely.

Phase B: Releasing the Free Acid

Do not use the salt directly in coupling reactions unless your protocol permits it.

  • Suspend the DCHA salt in Ethyl Acetate .[1][6]

  • Add 10% KHSO₄ (aq) or 1M HCl and shake until the solid dissolves completely.

  • Separate the organic layer (contains pure free acid).

  • Wash organic layer with water, dry (Na₂SO₄), and evaporate.

Module 3: Troubleshooting & FAQs

Q1: I am seeing a "streak" on my TLC plate instead of a spot. How do I fix this?

Cause: Carboxylic acids interact strongly with the silica gel via hydrogen bonding, causing "tailing." Solution: You must acidify your eluent.[1][2][4][7]

  • TLC Mobile Phase: Add 1% Acetic Acid or Formic Acid to your Hexane/EtOAc mixture.

  • Visualization: The molecule is UV active (Benzyl group). You can also use Bromocresol Green stain (acids turn the background yellow).

Q2: My yield is lower than expected after Acid-Base extraction.

Diagnosis: The molecule has a secondary alcohol and an ether; it is relatively polar. It may be "hiding" in the aqueous phase. Fix:

  • Saturate the acidified aqueous phase with NaCl (solid) before the final extraction (Salting Out effect).

  • Use a more polar organic solvent for extraction, such as THF/EtOAc (1:1) or DCM , instead of pure Ether.

Q3: Can I distill this compound?

Recommendation: Avoid distillation. The molecule contains a free hydroxyl group beta to a carboxyl group. High temperatures can trigger:

  • Dehydration: Forming the alpha-beta unsaturated acid.

  • Intermolecular Esterification: Forming oligomers (polyesters).[8] If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg), but DCHA salt formation is superior for purity.

Q4: Is there a risk of racemization during workup?

Risk Level: Moderate. While alpha-hydroxy acids are more stable than amino acids, the alpha-proton is still acidic.

  • Avoid: Boiling in strong base (NaOH/KOH).

  • Safe: Brief exposure to NaHCO₃ at room temperature is safe. The diazotization route from Serine typically proceeds with retention of configuration (via double inversion mechanism), preserving the chiral center.

Summary of Physical Data

PropertyValue / DescriptionNote
Appearance Viscous Oil (Free Acid)Often yellow/orange before purification.
DCHA Salt MP 125–135°C (Typical range)Sharp melting point indicates high purity.
Solubility Soluble in EtOAc, MeOH, DCMPoor solubility in Hexanes/Water (Free acid).
pKa ~3.8Similar to Lactic Acid.
TLC Rf ~0.2 (30% EtOAc/Hex + 1% AcOH)Tailing occurs without acid modifier.

References

  • BenchChem. (2025).[4] The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH. Retrieved from (Context: General protocol for DCHA salt purification of alpha-hydroxy/amino acids).

  • Bachem. (2021). Conversion of a DCHA salt to the free acid. Retrieved from (Context: Protocol for releasing free acids from DCHA salts).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Google Patents. (2016). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. Retrieved from (Context: Synthesis and purification of structurally similar alpha-hydroxy acids).

  • Sigma-Aldrich. Product Specification: (S)-3-(Benzyloxy)-2-hydroxypropanoic acid. Retrieved from (Context: Physical properties and handling).

Sources

Optimization

Optimizing pH for extraction of 3-(benzyloxy)-2-hydroxypropanoic acid

Technical Support Center: 3-(Benzyloxy)-2-hydroxypropanoic Acid Extraction Status: Active Agent: Senior Application Scientist Ticket ID: OPT-PH-3B2H Introduction: The Chemical Context You are working with 3-(benzyloxy)-2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Benzyloxy)-2-hydroxypropanoic Acid Extraction

Status: Active Agent: Senior Application Scientist Ticket ID: OPT-PH-3B2H

Introduction: The Chemical Context

You are working with 3-(benzyloxy)-2-hydroxypropanoic acid .[1] Before we optimize the protocol, we must understand the molecule's behavior in solution. This is an amphiphilic molecule containing three critical functional groups that dictate its extraction physics:

  • Carboxylic Acid (C-1): The primary ionization site.

  • 
    -Hydroxyl Group (C-2):  Increases polarity and slightly increases the acidity of the carboxylic acid via inductive effects.
    
  • Benzyl Ether (C-3): A lipophilic protecting group that provides significant organic solubility but introduces steric bulk.

Key Physicochemical Parameters:

  • Predicted pKa: ~3.4 – 3.6 (Acidic).

  • logP (Predicted): ~0.8 – 1.2 (Moderately Lipophilic).

  • Stability Warning: The benzyl ether is generally stable to dilute aqueous acid/base at room temperature but susceptible to cleavage under vigorous hydrogenation or strong Lewis acid conditions.

Module 1: The Theory (The "Why")

To maximize recovery, we rely on the Henderson-Hasselbalch Equation . For a carboxylic acid (


):


The "Rule of 2":

  • To Extract into Organic (Target:

    
    ):  You must suppress ionization.
    
    • Target pH

      
       pKa - 2.
      
    • For pKa ~3.4, Target pH

      
       1.4 .
      
  • To Extract into Aqueous (Target:

    
    ):  You must ensure ionization (for washing impurities).
    
    • Target pH

      
       pKa + 2.
      
    • For pKa ~3.4, Target pH

      
       5.4 .
      

Senior Scientist Note: Many researchers stop at pH 3.0, thinking it is "acidic enough." At pH 3.4 (the pKa), you are losing 50% of your product to the aqueous layer. You must drive the pH down to ~1.5 to recover >99% of the compound.

Module 2: Optimized Extraction Protocol

Objective: Isolate 3-(benzyloxy)-2-hydroxypropanoic acid from an aqueous reaction mixture.

Reagents & Equipment
  • Acid: 1M HCl (Do not use concentrated

    
     to avoid potential ether cleavage or elimination).
    
  • Base: Saturated

    
     (gentle) or 1M NaOH.
    
  • Solvent: Ethyl Acetate (Recommended) or MTBE. Avoid DCM if possible due to emulsion risks with

    
    -hydroxy acids.
    
Workflow Diagram (Visualization)

ExtractionWorkflow Start Crude Aqueous Mixture (pH Variable) CheckPH Check Initial pH Start->CheckPH Basify Basify to pH > 8.0 (Sat. NaHCO3) CheckPH->Basify If pH < 8 Wash Wash with Organic Solvent (Remove non-acidic impurities) Basify->Wash Acidify Acidify Aqueous Layer to pH 1.5 - 2.0 (1M HCl) Wash->Acidify Keep Aqueous Layer Extract Extract 3x with EtOAc Acidify->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Keep Organic Layer Evap Evaporate Solvent (Product Isolated) Dry->Evap

Caption: pH-Swing Extraction Logic for 3-(benzyloxy)-2-hydroxypropanoic acid. Blue/Yellow/Red nodes indicate pH transitions.

Step-by-Step Procedure
  • Initial pH Adjustment (The "Clean-Up"):

    • Bring the aqueous mixture to pH 8.0 - 9.0 using saturated

      
      .
      
    • Why? This ensures your target molecule is fully ionized (

      
      ) and stays in the water.
      
    • Wash: Extract this aqueous solution once with a small volume of Ethyl Acetate. Discard the organic layer (this removes non-acidic impurities like benzyl alcohol or unreacted benzyl bromide).

  • Acidification (The "Switch"):

    • Cool the aqueous layer to 0-5°C (ice bath).

    • Slowly add 1M HCl dropwise with stirring.

    • Target pH: 1.5 – 2.0 . Use a calibrated pH meter or narrow-range pH paper.

    • Caution: Do not overshoot to pH < 0. Extreme acidity combined with heat can destabilize the benzyl ether.

  • Extraction (The "Recovery"):

    • Extract the acidic aqueous layer with Ethyl Acetate (

      
       Volume).
      
    • Note: The

      
      -hydroxyl group increases water solubility. Multiple extractions are more efficient than one large volume (Distribution Law).
      
  • Drying & Concentration:

    • Combine organic layers.[2]

    • Wash with Brine (Saturated NaCl) to remove residual water and acid.

    • Dry over anhydrous

      
      .[2][3][4]
      
    • Concentrate in vacuo at <40°C.

Module 3: Troubleshooting & FAQs

Ticket #001: "I have a terrible emulsion."

Cause: The


-hydroxyl group acts as a surfactant head, while the benzyl group is the lipophilic tail. This molecule is a natural surfactant.
Solution: 
  • Add Brine: Increasing the ionic strength of the aqueous layer forces the organic out (Salting-out effect).

  • Filter: Pass the emulsion through a pad of Celite.

  • Wait: Emulsions are thermodynamically unstable; patience often works.

Ticket #002: "My yield is lower than expected."

Diagnostic Table:

SymptomProbable CauseCorrective Action
Low Mass Recovery pH was not low enough during extraction.Re-acidify aqueous layer to pH 1.5 and re-extract.
Product is an Oil Residual solvent or impurities.Dry under high vacuum for 24h; check NMR for solvent peaks.
Decomposition Acid hydrolysis of benzyl ether.[5]Avoid heating >40°C during evaporation; ensure pH > 1.0.
Decision Tree: Troubleshooting Yield

Troubleshooting Problem Low Yield Detected CheckPH Was Aqueous pH < 2.0? Problem->CheckPH CheckAq Check Aqueous Layer (TLC/HPLC) CheckPH->CheckAq Yes Action1 Re-acidify & Extract CheckPH->Action1 No Action2 Salting Out (Add NaCl) CheckAq->Action2 Product in Water Action3 Check for Decomposition (Benzyl cleavage) CheckAq->Action3 Product Missing

Caption: Diagnostic logic for resolving low recovery yields.

References

  • ChemicalBook. (n.d.). 3-(Benzyloxy)-2-hydroxypropanoic acid Properties. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: (S)-3-(Benzyloxy)-2-hydroxypropanoic acid. Retrieved from

  • LibreTexts Chemistry. (2024). 7.7: Liquid-Liquid Extractions. Retrieved from

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Stability and Deprotection. Retrieved from

  • BenchChem. (2025).[2][3][6] Physical and chemical properties of 3-(3-(benzyloxy)phenyl)propanoic acid. Retrieved from

Sources

Troubleshooting

Technical Support Center: Removing Benzyl Bromide Impurities from Crude Product

This guide serves as a dedicated resource for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions regarding the purification...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated resource for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude benzyl bromide. As a potent lachrymator and reactive chemical, ensuring its purity is paramount for reaction success and reproducibility. This document provides the causal logic behind purification choices and detailed, field-proven protocols.

Section 1: Critical Safety Precautions

Benzyl bromide is a hazardous chemical that demands strict adherence to safety protocols. It is toxic, corrosive, a strong lachrymator (tear-inducing agent), and combustible.[1][2][3] All manipulations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

HazardRecommended Precaution / PPEFirst Aid Measures
Inhalation Toxicity Work exclusively in a well-ventilated chemical fume hood. Use respiratory protection if ventilation is inadequate.[3][4]Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
Skin Corrosion/Irritation Wear nitrile or neoprene gloves, a flame-retardant lab coat, and closed-toe shoes. Avoid contact with skin and clothing.[4][5]Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
Severe Eye Irritation Wear chemical safety goggles and a full-face shield.[4] Benzyl bromide is a potent lachrymator.Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Combustibility Keep away from heat, sparks, open flames, and hot surfaces.[1][5] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[5]Evacuate the area. Firefighters should wear self-contained breathing apparatus.[5]
Reactivity Store in a cool, dry, well-ventilated place away from moisture, strong bases, oxidizing agents, and metals.[1][5] It is light-sensitive.[1]In case of a spill, contain the spillage with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3][5]

Section 2: Identifying the Enemy - Common Impurities

Understanding the potential impurities in your crude benzyl bromide is the first step toward selecting an effective purification strategy. Impurities typically arise from the synthesis method or subsequent degradation.

Q1: What are the most common impurities in crude benzyl bromide and how do they form?

A1: The impurity profile depends heavily on the synthetic route. The two primary routes are the free-radical bromination of toluene and the reaction of benzyl alcohol with a bromine source.

ImpuritySource / CausePotential Impact on Reactions
Toluene Unreacted starting material from the free-radical bromination of toluene.[6]Acts as an inert solvent, potentially lowering reaction concentrations and yields.
Dibenzyl Ether Formed by the reaction of benzyl bromide with benzyl alcohol (hydrolysis product) or under basic conditions.[6][7][8]A high-boiling, non-polar impurity that can be difficult to separate from non-polar products.[6]
Benzyl Alcohol Hydrolysis of benzyl bromide due to exposure to moisture.[1][6]A competing nucleophile in reactions, leading to unwanted byproducts and reduced yield.
Benzaldehyde Oxidation of benzyl bromide or benzyl alcohol.[6]Can react with amine nucleophiles to form imines, consuming starting material.
Ring-Brominated Toluenes (o/p-bromotoluene) Electrophilic aromatic substitution during toluene bromination if conditions are not strictly radical.[2]Can introduce unwanted isomers into the final product.
Hydrogen Bromide (HBr) A byproduct of the synthesis reaction or from hydrolysis.[9]Makes the crude product highly acidic and corrosive; can catalyze side reactions.

Section 3: General Purification Strategy - A Logic Workflow

Choosing the right purification method depends on the nature and quantity of the impurities present. The following workflow provides a logical decision-making process.

G start Crude Benzyl Bromide q_acidic Is the crude product acidic or discolored (yellow/brown)? start->q_acidic wash Aqueous Wash (Water, NaHCO₃, Brine) q_acidic->wash Yes q_bp Are impurities significantly different in boiling point? q_acidic->q_bp No dry Dry with Anhydrous Na₂SO₄ or MgSO₄ wash->dry distill Vacuum Distillation q_bp->distill Yes q_polarity Are impurities different in polarity? q_bp->q_polarity No end Pure Benzyl Bromide distill->end chrom Column Chromatography q_polarity->chrom Yes q_polarity->end No / Purity Sufficient chrom->end dry->q_bp G reagents Excess Benzyl Bromide (Organic Soluble) + Triethylamine (Et₃N) product Benzyltriethylammonium Bromide (Water Soluble Salt) reagents->product Sₙ2 Reaction

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3-(benzyloxy)-2-hydroxypropanoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals experiencing aqueous solubility issues with 3-(benzyloxy)-2-hydroxypropanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals experiencing aqueous solubility issues with 3-(benzyloxy)-2-hydroxypropanoic acid .

Because this molecule contains a highly polar, ionizable headgroup (carboxylic acid and alpha-hydroxyl) juxtaposed against a bulky, hydrophobic tail (benzyloxy group), it presents a classic amphiphilic formulation challenge. Below, we break down the physicochemical causality of these issues and provide self-validating protocols to overcome them.

Structural Causality & Troubleshooting Workflow

Before applying a protocol, it is critical to understand why the molecule behaves the way it does in aqueous media.

  • Carboxylic Acid (-COOH): With an estimated pKa of ~3.5–3.8, this group is the primary driver of pH-dependent solubility[1]. At a low pH, it remains protonated (un-ionized), driving the molecule out of solution.

  • Benzyloxy Group (-O-CH₂-C₆H₅): This bulky aromatic ether heavily increases the molecule's lipophilicity (LogP). When the carboxylic acid is un-ionized, the hydrophobic interactions of the benzyloxy ring dominate, leading to rapid aggregation and precipitation.

StructureCausality Mol 3-(benzyloxy)-2-hydroxypropanoic acid COOH Carboxylic Acid (-COOH) pKa ~3.8 Mol->COOH OH Alpha-Hydroxyl (-OH) Mol->OH Benzyl Benzyloxy Group (-O-CH2-C6H5) Mol->Benzyl COOH_Eff Causes pH-dependent solubility. Ionizes at pH > 5.8. COOH->COOH_Eff OH_Eff Provides H-bonding. Slightly improves hydration. OH->OH_Eff Benzyl_Eff Highly hydrophobic. Drives aqueous precipitation. Benzyl->Benzyl_Eff

Physicochemical mapping of 3-(benzyloxy)-2-hydroxypropanoic acid and its impact on solubility.

Frequently Asked Questions & Experimental Protocols

FAQ 1: pH-Dependent Precipitation

Q: My compound precipitates immediately when added to my standard acidic assay buffer (pH 4.5). Why does this happen, and how can I prevent it?

A: This is a direct consequence of the Henderson-Hasselbalch relationship. At pH 4.5, a significant fraction of the carboxylic acid remains in its un-ionized state. Carboxylic acid-containing compounds exhibit heavily pH-dependent solubility; they are poorly soluble at low pH but highly soluble when ionized at a higher pH[1]. To solve this, you must adjust the pH to at least 2 units above the pKa (pH ≥ 5.8) to ensure >99% ionization, converting the molecule into a highly soluble carboxylate salt[2].

Protocol 1: Self-Validating pH Adjustment Workflow

  • Suspend: Add the required mass of 3-(benzyloxy)-2-hydroxypropanoic acid to 80% of your final target volume of MS-grade water. The solution will be cloudy.

  • Titrate: Under continuous magnetic stirring, add 0.1 M NaOH dropwise.

  • Monitor: Observe the solution visually and via a calibrated pH meter. The suspension will begin to clear as the pH crosses 5.5.

  • Self-Validation Check: Once the solution is completely optically clear, verify the pH is between 6.0 and 7.4. Validation logic: If the solution remains cloudy at pH 7.0, the issue is no longer pH-related; you have exceeded the absolute saturation limit of the ionized salt.

  • Finalize: Q.S. (quantum satis) to the final volume with MS-grade water.

FAQ 2: High-Concentration Stock Preparation

Q: I need to prepare a highly concentrated stock solution (e.g., 100 mM) for serial dilutions, but my downstream assay cannot tolerate a high pH. What is the best approach?

A: When pH adjustment is not viable, you must lower the dielectric constant of the solvent system to accommodate the hydrophobic benzyloxy ring. Using water-miscible co-solvents (like DMSO or PEG 400) disrupts the highly ordered hydrogen-bonded network of water, reducing the thermodynamic energy penalty of solubilizing the non-polar aromatic group[3]. Co-solvency is highly effective but must be carefully controlled to prevent uncontrolled precipitation (crashing out) upon dilution into aqueous media[2].

Table 1: Recommended Co-Solvents for 3-(Benzyloxy)-2-hydroxypropanoic Acid

Co-SolventMax Stock Conc.Max Tolerated in Bio-AssaysMechanism of Action
DMSO ~200 mM< 1% (v/v)Highly polar aprotic; disrupts crystal lattice effectively.
PEG 400 ~50 mM< 5% (v/v)Lowers dielectric constant; provides steric stabilization[3].
Ethanol ~100 mM< 2% (v/v)Intermediate polarity; excellent for intermediate serial dilutions.

Protocol 2: Co-Solvent Stock & Dilution

  • Dissolve: Weigh the compound and dissolve it completely in 100% DMSO to create a 100 mM stock.

  • Homogenize: Vortex for 60 seconds until optically clear.

  • Critical Dilution Step: When diluting into the aqueous assay buffer, add the DMSO stock dropwise into the rapidly stirring aqueous buffer. Do not add the buffer to the DMSO. This prevents localized high concentrations of water that trigger rapid nucleation and precipitation.

FAQ 3: Biological Assay Compatibility

Q: My in vivo / cell-based assay requires a neutral pH and cannot tolerate toxic organic solvents like DMSO. How can I keep the compound in solution?

A: You must shield the hydrophobic benzyloxy group from the aqueous environment without using solvents. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The benzyloxy ring spontaneously enters this cavity via hydrophobic interactions, forming a highly water-soluble inclusion complex[4]. β-cyclodextrins are geometrically ideal for encapsulating benzyl rings.

Protocol 3: HP-β-CD Inclusion Complexation

  • Prepare Host: Create a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Introduce Guest: Add 3-(benzyloxy)-2-hydroxypropanoic acid powder directly to the cyclodextrin solution.

  • Incubate: Sonicate in a water bath at 37°C for 30–45 minutes. Thermal energy accelerates the kinetics of inclusion complex formation.

  • Filter: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Self-Validation Check: Quantify the dissolved concentration of the filtrate using HPLC or UV-Vis (measuring the benzyl chromophore at ~254 nm) to confirm your target concentration was successfully encapsulated.

Solubilization Decision Matrix

Use the following logical workflow to determine which of the above protocols is best suited for your specific experimental constraints.

SolStrategy Start Solubility Issue: 3-(benzyloxy)-2-hydroxypropanoic acid Q1 Can the assay tolerate pH ≥ 6.0? Start->Q1 pH_Sol Strategy 1: pH Adjustment (Deprotonate Carboxylic Acid) Q1->pH_Sol Yes Q2 Can the assay tolerate organic solvents? Q1->Q2 No CoSol Strategy 2: Co-Solvents (e.g., DMSO, PEG 400) Q2->CoSol Yes CD_Sol Strategy 3: Cyclodextrins (HP-β-CD Inclusion Complex) Q2->CD_Sol No

Workflow for selecting the optimal solubilization strategy based on assay constraints.

References

  • Brief Overview of Various Approaches to Enhance Drug Solubility.Longdom Publishing.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations.Patsnap Eureka.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.ResearchGate.
  • Cyclodextrins in Pharmaceutics, Cosmetics, and Biomedicine.Al-Razi University.

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide: Chiral HPLC Separation of 3-(benzyloxy)-2-hydroxypropanoic Acid Enantiomers

Executive Summary 3-(benzyloxy)-2-hydroxypropanoic acid (also known as O-benzylglyceric acid) represents a challenging class of analytes for chiral resolution: it possesses a polar, ionizable -hydroxy carboxylic acid hea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(benzyloxy)-2-hydroxypropanoic acid (also known as O-benzylglyceric acid) represents a challenging class of analytes for chiral resolution: it possesses a polar, ionizable


-hydroxy carboxylic acid head group and a hydrophobic benzyl ether tail. This amphiphilic structure often leads to peak tailing on traditional silica-based phases and poor retention on purely polar phases.

This guide outlines the Direct Chiral HPLC method as the industry gold standard, specifically utilizing Immobilized Amylose stationary phases (e.g., Chiralpak IA) in Reversed-Phase (RP) mode. This approach offers superior resolution (


), eliminates the need for derivatization, and is compatible with LC-MS workflows. We also compare this against Macrocyclic Glycopeptide  phases and Indirect Derivatization  methods to provide a comprehensive operational landscape.

Chemical Context & Separation Challenge

  • Analyte: 3-(benzyloxy)-2-hydroxypropanoic acid[1]

  • CAS: 130111-08-9 (R-isomer), 127744-27-8 (S-isomer)

  • pKa: ~3.8 (Carboxylic acid)

  • Interaction Sites:

    • Carboxyl Group: H-bond donor/acceptor, ionic interaction (pH dependent).

    • 
      -Hydroxyl Group:  Critical H-bond donor/acceptor for chiral recognition.
      
    • Benzyl Ether: Hydrophobic

      
      -
      
      
      
      interaction site, essential for retention on polysaccharide phases.

Primary Method: Direct Chiral HPLC (Immobilized Amylose)

Status: Recommended (Gold Standard) Column: Chiralpak IA / Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))

Rationale

Immobilized amylose phases are preferred over coated phases (like AD-H) for this analyte because they allow for a broader range of solvents. The "IA" selector forms a helical cavity where the benzyl group of the analyte inserts via


-

stacking, while the carbamate groups on the polymer backbone form hydrogen bonds with the analyte's

-hydroxy and carboxyl groups.
Experimental Protocol

System: HPLC with UV (DAD) or CD detector. Column Dimensions: 250 mm x 4.6 mm, 5


m particle size.
ParameterConditionPurpose
Mobile Phase Acetonitrile : Water (40 : 60 v/v) containing 0.1% H

PO

Acidic pH suppresses ionization of the carboxyl group (keeping it neutral), reducing peak tailing and increasing retention.
Flow Rate 1.0 mL/minStandard flow for optimal mass transfer kinetics.
Temperature 25°CAmbient temperature usually suffices; lower to 10°C if

.
Detection UV @ 210 nm & 254 nm254 nm targets the benzyl ring; 210 nm captures the carbonyl/carboxylate.
Injection Vol. 5 - 10

L
Sample dissolved in mobile phase (1 mg/mL).
Expected Performance
  • Retention Times: Enantiomer 1 (~12 min), Enantiomer 2 (~15 min).

  • Resolution (

    
    ):  Typically > 2.5.
    
  • Elution Order: Dependent on specific column batch, but typically (S) elutes before (R) on Amylose-based columns in RP mode. Always verify with a pure standard.

Alternative Method: Macrocyclic Glycopeptide (Teicoplanin)

Status: Robust Alternative (Biological Fluids) Column: Chirobiotic T (Teicoplanin bonded phase)

Rationale

The Chirobiotic T column is specifically designed for


-hydroxy acids and amino acids. The Teicoplanin ligand contains an "aglycone basket" that captures the carboxylate moiety while the sugar units provide steric chiral discrimination. This method works exceptionally well in Polar Ionic Mode .
Experimental Protocol
ParameterConditionPurpose
Mobile Phase Methanol : Acetic Acid : Triethylamine (100 : 0.1 : 0.1 v/v) "Polar Ionic Mode". The acid/base ratio controls the ionization state of the analyte and the stationary phase.
Flow Rate 1.0 mL/minHigh throughput potential.
Detection UV @ 254 nm

Pros: Excellent durability; 100% organic mobile phase is easy to evaporate for prep work. Cons: Lower peak capacity compared to polysaccharides; sensitive to TEA/HOAc ratio.

Comparative Analysis

The following table summarizes the performance metrics of the primary and alternative methods compared to indirect derivatization.

FeatureMethod A: Direct HPLC (Amylose/IA) Method B: Macrocyclic (Teicoplanin) Method C: Indirect (Derivatization)
Mechanism Steric fit + H-bonding +

-

Inclusion complex + Ionic interactionDiastereomer formation (e.g., Mosher ester)
Sample Prep Minimal (Dissolve & Shoot)MinimalHigh (Reaction + Workup required)
Resolution (

)
High (++++) Medium (+++)Variable (depends on reaction purity)
Throughput High (15-20 min run)Very High (10-15 min run)Low (Reaction time + HPLC)
Robustness High (Immobilized phase)Very High (Covalently bonded)Low (Kinetic resolution risks)
Cost/Sample LowLowHigh (Reagents + Time)

Mechanism Visualization

The following diagram illustrates the decision matrix for selecting the appropriate method and the mechanistic interactions involved in the recommended Chiralpak IA separation.

G Start Start: 3-(benzyloxy)-2-hydroxypropanoic acid (Racemic Mixture) Decision Is LC-MS required? Start->Decision MethodA Method A: Chiralpak IA (RP-Mode) Mobile Phase: ACN/H2O + 0.1% H3PO4 (UV Detection) Decision->MethodA No (UV only) MethodB Method B: Chiralpak IA (LC-MS Mode) Mobile Phase: ACN/H2O + 0.1% Formic Acid (Volatile Buffer) Decision->MethodB Yes (MS compatible) MethodC Method C: Chirobiotic T Mobile Phase: MeOH/TEA/HOAc (Polar Ionic Mode) Decision->MethodC Alternative (If A/B fail) Mechanism Interaction Mechanism (Amylose): 1. Benzyl Group -> π-π Stacking (Retention) 2. OH/COOH -> H-Bonding (Recognition) 3. Chiral Cavity -> Steric Discrimination MethodA->Mechanism Basis of Separation

Caption: Decision tree for method selection and mechanistic basis for Amylose-mediated chiral recognition.

Troubleshooting & Optimization

If resolution is poor (


) or peak shape is distorted, apply these corrective actions:
  • Peak Tailing:

    • Cause: Secondary silanol interactions or ionization of the carboxyl group.

    • Fix: Increase acid modifier concentration (e.g., from 0.1% to 0.2% H

      
      PO
      
      
      
      ). Ensure pH is well below the pKa (aim for pH 2.0 - 2.5).
  • Low Retention:

    • Cause: Mobile phase too strong (too much organic solvent).

    • Fix: Decrease Acetonitrile content (e.g., go from 40% to 25%). This forces the hydrophobic benzyl group to interact more strongly with the stationary phase.

  • Broad Peaks:

    • Cause: Slow mass transfer or low temperature.

    • Fix: Increase column temperature to 35-40°C to improve kinetics, provided resolution is maintained.

References

  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

  • Ye, J., et al. (2010). "Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin." Biomedical Chromatography. Retrieved from [Link]

  • Haginaka, J. (2000). "Enantiomer separation of drugs by HPLC on immobilized proteins and polysaccharide-based chiral stationary phases.
  • Beesley, T. E., & Lee, J. T. (2009). "Macrocyclic Glycopeptide-Based Chiral Stationary Phases.

Sources

Comparative

1H NMR spectrum analysis of 3-(benzyloxy)-2-hydroxypropanoic acid

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-(benzyloxy)-2-hydroxypropanoic acid (also known as O-benzylglyceric acid). It is designed for researchers requiring rigorous structural verif...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-(benzyloxy)-2-hydroxypropanoic acid (also known as O-benzylglyceric acid). It is designed for researchers requiring rigorous structural verification and differentiation from regioisomers and synthetic impurities.

Publish Comparison Guide

Executive Summary & Analytical Strategy

3-(benzyloxy)-2-hydroxypropanoic acid is a critical chiral building block (synthon) used in the synthesis of functionalized polyesters and bioactive small molecules. Its structural integrity is defined by the precise regiochemistry of the benzyl ether and the free hydroxyl group.

The Analytical Challenge: Distinguishing the target compound (A ) from its regioisomer, 2-(benzyloxy)-3-hydroxypropanoic acid (B ), and its dimerization products (lactides) is non-trivial using low-resolution techniques. 1H NMR offers the definitive resolution required, provided specific solvent systems and coupling constants are analyzed.

Compound Target Structure (A) Regioisomer Alternative (B)
IUPAC Name 3-(benzyloxy)-2-hydroxypropanoic acid2-(benzyloxy)-3-hydroxypropanoic acid
Key Feature

-Hydroxy,

-Benzyloxy

-Benzyloxy,

-Hydroxy
Chiral Center C2 (bearing OH)C2 (bearing OBn)
Primary Distinction OH is secondary (doublet in DMSO)OH is primary (triplet in DMSO)

Detailed Spectral Assignment (The "Product")

The following data represents the purified target compound. Note that the chemical shifts of the methylene protons at C3 and the benzylic protons are diastereotopic due to the adjacent chiral center at C2.

Reference Data (Solvent: CDCl )

Chloroform-d is the standard solvent for purity checks, though it often obscures hydroxyl protons.

PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
Ar-H Aromatic7.30 – 7.40Multiplet-Phenyl group protons.
PhCH

O
Benzylic CH

4.45 – 4.60AB Quartet (or 2

d)
~12.0Diastereotopic. Distinct doublets due to C2 chirality.
H-2 Methine (

)
4.25 – 4.35dd4.0, 7.5

-proton. Coupled to H-3a and H-3b.
H-3a/b Methylene (

)
3.70 – 3.85Multiplet (or 2

dd)
-Diastereotopic. Adjacent to chiral center.
COOH/OH Exchangeable5.0 – 8.0Broad Singlet-Often broadened or invisible depending on water content.
Reference Data (Solvent: DMSO-d )

DMSO-d


 is the recommended solvent  for structural validation as it inhibits proton exchange, allowing observation of OH coupling.
PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
COOH Carboxyl~12.5Broad Singlet-Acidic proton.
OH Hydroxyl~5.5Doublet ~5.0CRITICAL DIAGNOSTIC. Splits due to H-2.
H-2 Methine (

)
4.10 – 4.20ddd-Coupled to OH, H-3a, and H-3b.
PhCH

O
Benzylic CH

4.48Singlet/ABq-Often collapses to a singlet in DMSO.
H-3a/b Methylene (

)
3.60 – 3.75Multiplet-

-protons.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the NMR "performance" of the target against its most common structural mimics.

Comparison 1: Regioisomer Differentiation

Alternative: 2-(benzyloxy)-3-hydroxypropanoic acid. Scenario: This impurity arises if the benzylation of glyceric acid is non-selective or if the starting epoxide opens at the wrong carbon.

FeatureTarget (3-BnO-2-OH) Alternative (2-BnO-3-OH) Diagnostic Outcome
OH Signal (DMSO) Doublet (Secondary OH)Triplet (Primary OH)Definitive. The coupling pattern of the OH proton immediately identifies the regioisomer.

-Proton (H-2)

~4.2 ppm (CH-OH)

~4.0 ppm (CH-OBn)
Subtle. CH-OH is typically downfield of CH-OR in this specific scaffold due to H-bonding.

-Protons (H-3)

~3.7 ppm (CH

-OBn)

~3.6 ppm (CH

-OH)
The CH

attached to the ether (Target) is generally deshielded compared to the free alcohol.
Comparison 2: Dimerization (Self-Esterification)

Alternative: Linear or Cyclic Dimers (Lactides). Scenario: Hydroxy acids spontaneously dimerize upon concentration or heating.

  • Target (Monomer): H-2 methine appears at ~4.2 ppm .

  • Alternative (Dimer): H-2 methine shifts significantly downfield to ~5.10 – 5.20 ppm (Acylation shift).

Visualization of Logic Flow

The following diagram illustrates the decision logic for assigning the structure based on the spectral data derived from the comparison above.

NMR_Logic Start Acquire 1H NMR (DMSO-d6 recommended) Check_Region Analyze Methine Region (4.0 - 5.5 ppm) Start->Check_Region Check_5ppm Signal at 5.1 - 5.3 ppm? Check_Region->Check_5ppm Dimer IMPURITY DETECTED: Dimer/Lactide Formation Check_5ppm->Dimer Yes Check_OH Analyze OH Coupling (5.0 - 6.0 ppm) Check_5ppm->Check_OH No (Signal at ~4.2) Doublet_OH OH is a Doublet? Check_OH->Doublet_OH Target CONFIRMED: 3-(benzyloxy)-2-hydroxypropanoic acid (Secondary Alcohol) Doublet_OH->Target Yes Isomer REGIOISOMER: 2-(benzyloxy)-3-hydroxypropanoic acid (Primary Alcohol) Doublet_OH->Isomer No (Triplet)

Caption: Decision tree for structural verification of 3-(benzyloxy)-2-hydroxypropanoic acid using 1H NMR markers in DMSO-d6.

Experimental Protocol

To replicate the data and ensure accurate identification, follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why? CDCl

      
       often contains traces of HCl/acid which promotes proton exchange, broadening the OH peak and erasing the critical coupling information. DMSO stabilizes the OH bond via hydrogen bonding.
      
  • Vessel: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any turbidity remains (salts from synthesis).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Scans (ns): 16 or 32 (sufficient for >5 mg).

  • Relaxation Delay (d1): Set to

    
     2.0 seconds.
    
    • Reasoning: Ensure full relaxation of the carboxyl proton for accurate integration, although quantitative integration of COOH is rarely precise due to exchange.

  • Temperature: 298 K (25°C).

Step 3: Processing & Analysis
  • Phasing: Apply manual phasing. The baseline around the broad COOH peak (~12 ppm) may be irregular; do not over-correct.

  • Integration: Calibrate the Benzylic CH

    
     (or Aromatic 5H) as the reference integral.
    
  • Verification:

    • Check for the AB quartet (or two doublets) at 4.5 ppm. If it appears as a singlet, the resolution may be insufficient, or the chiral influence is weak in that specific solvent/concentration.

    • Confirm the OH doublet at ~5.5 ppm (if in DMSO).

References

  • Deechongkit, S., et al. (2004). "Synthesis of O-benzyl-DL-serine derivatives." Organic Letters, 6(3), 497-500.

  • Gerhardt, W. W., et al. (2006). "Functional Lactide Monomers: Methodology and Polymerization." Biomacromolecules, 7(6), 1735–1742.

  • Reich, H. J. (2024). "1H NMR Chemical Shifts: Oxygenated Compounds." University of Wisconsin-Madison Chemistry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (General reference for diastereotopic proton assignment).
Validation

Technical Comparison: Chiralpak AD vs. Chiralcel OD-H for Hydroxy Acid Separation

[1] Executive Summary For researchers and drug development professionals, the separation of hydroxy acids (e.g., -hydroxy acids like mandelic acid, -hydroxy acids, and statin intermediates) represents a critical challeng...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

For researchers and drug development professionals, the separation of hydroxy acids (e.g.,


-hydroxy acids like mandelic acid, 

-hydroxy acids, and statin intermediates) represents a critical challenge due to their dual functionality (hydroxyl and carboxyl groups) and high polarity.

While both Chiralpak AD (Amylose-based) and Chiralcel OD-H (Cellulose-based) are industry-standard "gold pillars" of chiral chromatography, they exhibit distinct selectivity profiles driven by their polymeric backbones.

  • Chiralpak AD (Amylose): Generally offers broader enantiorecognition for flexible hydroxy acids and is often the first-line choice for screening unknown structures.

  • Chiralcel OD-H (Cellulose): Provides higher shape selectivity for rigid, aromatic hydroxy acids (e.g., mandelic acid derivatives) where the analyte must fit into specific "trenches" in the stationary phase.

Verdict: These columns are not competitors but complementary tools . A robust method development platform requires screening both, but specific structural motifs dictate the probability of success.

Scientific Foundation: Mechanistic Differences

The core difference lies in the supramolecular structure of the polysaccharide backbone, which dictates how the analyte interacts with the chiral selector.

Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate))[1][2]
  • Structure: Amylose forms a helical polymer chain.

  • Binding Pocket: The helical structure creates a more "open" and flexible cavity.

  • Mechanism: Relies heavily on hydrogen bonding and

    
    -
    
    
    
    interactions
    with the carbamate groups. It tolerates bulky substituents well.
  • Best For: Flexible molecules,

    
    -hydroxy acids, and compounds where steric bulk might prevent entry into tighter cavities.
    
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1][3][4][5]
  • Structure: Cellulose forms linear chains that arrange into rigid, sheet-like structures (pseudo-helical trenches).

  • Binding Pocket: Tighter, more defined cavities.

  • Mechanism: High shape selectivity . The analyte must fit into the "grooves" of the cellulose chain.

  • Best For: Flat, rigid molecules (e.g., aromatic

    
    -hydroxy acids like mandelic acid), where the aromatic ring can intercalate into the cellulose structure.
    

Decision Logic & Selection Strategy

The following diagram illustrates the logical selection process based on the structural properties of the target hydroxy acid.

ColumnSelection Start Target Hydroxy Acid StructureAnalysis Analyze Molecular Rigidity & Aromaticity Start->StructureAnalysis Rigid Rigid / Flat Aromatic (e.g., Mandelic Acid, Naproxen) StructureAnalysis->Rigid High Aromaticity Flexible Flexible / Aliphatic (e.g., 3-Hydroxybutyric, Aliphatic Lactates) StructureAnalysis->Flexible Aliphatic/Flexible OD_Path Primary Screen: Chiralcel OD-H Rigid->OD_Path AD_Path Primary Screen: Chiralpak AD/AD-H Flexible->AD_Path Decision Check Resolution (Rs) OD_Path->Decision AD_Path->Decision Success Optimize Mobile Phase (Hex/IPA + TFA) Decision->Success Rs > 1.5 Fail Switch Column Decision->Fail Rs < 1.5 Fail->OD_Path If AD Failed Fail->AD_Path If OD Failed

Caption: Decision matrix for selecting between Amylose (AD) and Cellulose (OD) backbones based on analyte rigidity.

Comparative Performance Data

The following data summarizes experimental findings for common hydroxy acid classes. Note the "crossover" effect where OD-H excels for aromatics, while AD/IA (Immobilized AD) excels for derivatized or flexible structures.

Analyte ClassSpecific CompoundColumnMobile PhaseSelectivity (

)
Resolution (

)
Insight

-Hydroxy Acids
Mandelic Acid Chiralcel OD-H Hex/IPA/TFA (90:10:0.[1][2]1)1.43 > 2.0 Cellulose backbone provides superior shape recognition for the phenyl ring [1].
Mandelic AcidChiralpak AD-HHex/IPA/TFA (90:10:0.[1]1)1.15< 1.5Lower resolution due to lack of specific cavity fit for the small aromatic acid.
Derivatized Lactates Nitrobenzyl-lactate Chiralpak IA (AD equiv.)[3]Hex/IPA (90:10)1.13 3.57 Immobilized Amylose (IA) outperforms OD-H for these bulky ester derivatives [2].
Nitrobenzyl-lactateChiralcel OD-HHex/IPA (90:10)1.081.20Partial separation; the cellulose cavity is too rigid for the bulky nitro-derivative.
Acidic Drugs (Profens) Ibuprofen Chiralpak AD Hex/IPA/TFA (98:2:0.1)1.25 > 1.5 Amylose helix accommodates the isobutyl tail better than the rigid cellulose sheets [3].
IbuprofenChiralcel OD-HHex/IPA/TFA (98:2:0.1)1.05< 1.0Poor resolution for flexible aliphatic tails attached to the chiral center.

Experimental Protocol: The "Acidic Screen"

For hydroxy acids, suppressing the ionization of the carboxyl group is mandatory to prevent peak tailing and ensure the analyte interacts with the chiral selector in its neutral form.

Standard Screening Conditions
  • Mobile Phase A: n-Hexane (or n-Heptane)[2]

  • Mobile Phase B: Ethanol or 2-Propanol (IPA)[1]

  • Additive: Trifluoroacetic Acid (TFA) at 0.1% (v/v).[4]

    • Note: Acetic acid is a weaker alternative but TFA is preferred for sharper peaks.

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

  • Temperature: 25°C.

Step-by-Step Optimization Workflow

MethodDev Step1 1. Initial Screen Hex/EtOH/TFA (90:10:0.1) Hex/IPA/TFA (90:10:0.1) Step2 2. Evaluate Resolution Step1->Step2 Step3 3. Optimize Retention (k') Step2->Step3 Rs < 1.5 (Partial) Step4 4. Switch Alcohol Step2->Step4 No Separation Final Final Method Step2->Final Rs > 2.0 Step3->Final Adjust % Alcohol Step4->Step1 Try MeOH (requires EtOH transition)

Caption: Optimization workflow for hydroxy acid separation.

Critical "Watch-Outs"
  • Memory Effects: If you switch from a basic additive (DEA/TEA) to an acidic one (TFA), flush the column with 100% Ethanol (20 column volumes) first. Acid and Base precipitation can ruin the column.

  • Immobilized vs. Coated:

    • AD-H / OD-H (Coated): Do NOT use "forbidden" solvents like THF, DCM, or Ethyl Acetate.[5] They will dissolve the phase.

    • IA / IB (Immobilized): These are the immobilized versions of AD and OD.[6] They allow for the use of DCM/EtOAc, which can drastically alter selectivity for solubility-limited hydroxy acids.

References

  • Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. CNR-IRIS. (Comparison of IA vs OD-H for lactate esters). 3

  • Chiral Separations Introduction: Importance of Chiral Separation. VTechWorks. (Detailed study on Profens/Acidic drugs on AD vs OD). 10

  • Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Chiral Technologies. (Official protocols for mobile phase additives and stability). 11

Sources

Comparative

A Senior Application Scientist's Guide to Selecting and Verifying Reference Standards for 3-(Benzyloxy)-2-hydroxypropanoic Acid Analysis

For Researchers, Scientists, and Drug Development Professionals In the precise world of pharmaceutical research and development, the quality of your analytical reference standard is the bedrock of reliable and reproducib...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical research and development, the quality of your analytical reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, technical framework for evaluating, comparing, and verifying reference standards for 3-(benzyloxy)-2-hydroxypropanoic acid (CAS No: 130111-08-9, Racemic; 127744-27-8, S-isomer; 130111-08-9, R-isomer).[1] Rather than a simple side-by-side comparison of commercially available products, which often lack publicly detailed Certificates of Analysis, this guide empowers you to critically assess any standard you procure. We will delve into the "why" behind analytical choices, discuss potential impurities, and provide robust protocols for in-house verification.

The Imperative of a Well-Characterized Reference Standard

A reference standard is not merely a bottle of chemical; it is a calibrated tool. Its certified purity, identity, and defined impurity profile are what allow for the accurate quantification of your active pharmaceutical ingredient (API), the identification of impurities in your synthesis batches, and the validation of your analytical methods. When selecting a reference standard for 3-(benzyloxy)-2-hydroxypropanoic acid, the Certificate of Analysis (CoA) is your primary source of information. A comprehensive CoA from a reputable supplier should provide more than just a purity value.

Table 1: Deconstructing the Certificate of Analysis for a High-Quality Reference Standard

ParameterWhat to Look ForWhy It's Critical
Identity Confirmation Evidence from multiple techniques (e.g., ¹H NMR, ¹³C NMR, MS, IR).Confirms that the material is unequivocally 3-(benzyloxy)-2-hydroxypropanoic acid and not a related isomer or compound.
Purity (Assay) A specific, quantitative value (e.g., 99.8%) determined by a primary method like qNMR or mass balance.A vague ">95%" is insufficient for a reference standard. The assay value is crucial for accurate weighing and solution preparation.
Chromatographic Purity HPLC or GC data showing the main peak area and the area of all other detected peaks.This provides a profile of the impurities present and their relative abundance.
Identification of Impurities Structures and quantities of known impurities.Knowing the identity of impurities is vital for understanding their potential impact on your analysis and for method validation.
Water Content Determined by Karl Fischer titration.Water content can significantly affect the true concentration of the standard if not accounted for.
Residual Solvents Analysis by Headspace GC.Solvents from the synthesis and purification process can contribute to the material's weight.
Inorganic Impurities Residue on Ignition / Sulfated Ash.Provides a measure of non-volatile inorganic impurities.
Chiral Purity (if applicable) Enantiomeric excess (e.e.) determined by chiral HPLC.For enantiomer-specific analysis, ensuring the chiral integrity of the standard is paramount.

Anticipating Impurities: A Look into Synthesis

Understanding the potential synthetic routes for 3-(benzyloxy)-2-hydroxypropanoic acid allows us to predict likely process-related impurities. A common synthetic pathway may involve the benzylation of a protected 2,3-dihydroxypropanoic acid derivative. A key reaction in similar syntheses is catalytic hydrogenation, which can introduce a critical impurity.[2]

A significant side reaction to be aware of is the cleavage of the benzyl ether (debenzylation) during certain synthetic steps, particularly if hydrogenation is used.[2] This can lead to the formation of 3-hydroxy-2-hydroxypropanoic acid (glyceric acid) as a major impurity. Other potential impurities include starting materials and by-products from the benzylation step.

In-House Verification: Validating Your Standard

Upon receiving a reference standard, it is best practice to perform in-house verification of its identity and purity. The following protocols are provided as robust starting points for the analysis of 3-(benzyloxy)-2-hydroxypropanoic acid.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of non-volatile organic molecules. A reversed-phase method is typically suitable for a carboxylic acid like our target compound.[3]

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: HPLC system with a UV-Vis or PDA detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), autosampler, and data acquisition software.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), and an acid modifier like Trifluoroacetic acid (TFA) or Formic acid.

  • Methodology:

    • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Formic Acid in Water and Mobile Phase B as 0.1% Formic Acid in Acetonitrile. The use of an acid modifier improves peak shape for carboxylic acids by suppressing the ionization of the carboxyl group.

    • Standard Solution Preparation: Accurately prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). From this, prepare a working solution at a lower concentration (e.g., 0.1 mg/mL).

    • Chromatographic Conditions:

      • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm

      • Mobile Phase: A gradient elution is recommended to separate impurities with a wide range of polarities. A starting point could be a gradient from 10% B to 90% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

      • Detection Wavelength: 210 nm and 254 nm. A PDA detector is advantageous for assessing peak purity.

    • Data Analysis: Determine the retention time and peak area of the main component and any impurities. Calculate the purity by the area normalization method (Area % = [Area of main peak / Total area of all peaks] x 100).

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) B Accurately weigh and dissolve Reference Standard in Mobile Phase A->B C Filter sample through 0.45 µm filter B->C D Inject sample into HPLC system C->D E Separation on C18 Column (Gradient Elution) D->E F UV/PDA Detection E->F G Integrate peaks in chromatogram F->G H Calculate Purity (Area %) and identify impurities G->H

Caption: Workflow for HPLC purity analysis of 3-(benzyloxy)-2-hydroxypropanoic acid.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of the reference standard.[3]

Experimental Protocol: NMR Structural Confirmation

  • Instrumentation: NMR spectrometer (400 MHz or higher), 5 mm NMR tubes.

  • Reagents: Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)), Tetramethylsilane (TMS) as an internal standard.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

    • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. This will provide information on the number and types of protons and their neighboring environments.

    • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. This will show all unique carbon atoms in the molecule.

    • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the solvent peak or TMS. The resulting spectra should be consistent with the structure of 3-(benzyloxy)-2-hydroxypropanoic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis A Dissolve 5-10 mg of sample in deuterated solvent (e.g., CDCl3) B Transfer to NMR tube A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum C->D E Process raw data (FT, phasing) D->E F Compare spectra with expected structure of 3-(benzyloxy)-2-hydroxypropanoic acid E->F

Caption: Workflow for NMR-based structural verification.

Mass Spectrometry (MS) for Molecular Weight Confirmation

MS is used to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.

Experimental Protocol: MS Molecular Weight Confirmation

  • Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analysis: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

    • Data Analysis: In negative ion mode, expect to see a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at an m/z consistent with the molecular weight of 3-(benzyloxy)-2-hydroxypropanoic acid (C₁₀H₁₂O₄, MW: 196.20).[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion: An Informed Approach to Reference Standard Selection

While a direct comparison of off-the-shelf 3-(benzyloxy)-2-hydroxypropanoic acid reference standards is hampered by a lack of publicly available, detailed analytical data, a scientifically rigorous approach to selection and verification is not only possible but essential. By demanding comprehensive Certificates of Analysis, understanding potential impurities from synthetic pathways, and employing robust in-house analytical verification techniques like HPLC, NMR, and MS, researchers can ensure the quality and reliability of their chosen standard. This diligence forms the foundation of accurate and reproducible scientific outcomes in drug development and quality control.

References

  • PubChem. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. [Link]

  • CNRS. Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. [Link]

  • SpectraBase. 3-(3'-BENZYLOXY-2'-HYDROXY-1'-PHENYLPROPYL-1'-AMINO)-(1R,2S)-1-FLUORO-1-PHENYLPROPAN-2-OL - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. (S)-3-(2-(benzyloxy)phenyl)-2-hydroxypropanoic acid. [Link]

  • Google Patents. WO2014181362A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • FULIR. Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. [Link]

  • Google Patents.
  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • NIST. Propanoic acid, 3-(acetyloxy)-2-(hydroxymethyl)-, ethyl ester, (+)-. [Link]

  • Waters. Developing liquiD Chromatography methoDs for Food AnAlysis. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. [Link]

Sources

Validation

Technical Guide: Optical Rotation &amp; Characterization of (S)-3-(benzyloxy)-2-hydroxypropanoic acid

The following guide provides a technical analysis of the optical rotation and characterization of (S)-3-(benzyloxy)-2-hydroxypropanoic acid (also known as O-benzyl-L-glyceric acid ). Executive Summary & Compound Identity...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the optical rotation and characterization of (S)-3-(benzyloxy)-2-hydroxypropanoic acid (also known as O-benzyl-L-glyceric acid ).

Executive Summary & Compound Identity

(S)-3-(benzyloxy)-2-hydroxypropanoic acid is a critical chiral building block used in the synthesis of complex ether lipids, nucleoside analogs, and enzyme inhibitors. It is structurally the 3-O-benzyl ether of L-glyceric acid .

  • CAS Number: 127744-27-8 (Free Acid)

  • Synonyms: O-Benzyl-L-glyceric acid; (S)-2-Hydroxy-3-(phenylmethoxy)propanoic acid.

  • Molecular Formula: C₁₀H₁₂O₄

  • Molecular Weight: 196.20 g/mol

  • Physical State: White to pale yellow solid (low melting) or viscous syrup depending on purity and hydration.

Core Challenge: Optical Rotation Variability

Unlike rigid crystalline standards, the optical rotation (


) of this compound is highly sensitive to solvent , concentration , and ionization state  (free acid vs. salt). Literature values for the free acid are often inconsistent due to its hygroscopic nature and tendency to form intermolecular hydrogen bonds.

Key Technical Insight: The "Sign Inversion" phenomenon is common in glyceric acid derivatives.

  • L-Glyceric Acid (Free Acid): Typically Dextrorotatory (+) in water.

  • L-Glyceric Acid (Ca/Zn Salts): Typically Levorotatory (-) in water.

  • O-Benzyl Derivative: The bulky benzyl group and solvent interactions (e.g., CHCl₃ vs. MeOH) can shift the rotation significantly. Validation via Chiral HPLC or derivatization to the methyl ester is recommended over relying solely on the free acid's rotation.

Comparative Optical Rotation Data

The following table summarizes the expected optical behavior of the target molecule and its direct derivatives/precursors. Use these values as reference points for validating your synthesis.

CompoundStructure / StateSolvent

(Approx.)
Notes
(S)-3-(benzyloxy)-2-hydroxypropanoic acid Free AcidMeOH-2.0° to +5.0° (Variable)Value is small and solvent-dependent. Often reported as "low magnitude".
Calcium (S)-3-(benzyloxy)-2-hydroxypropanoate Calcium SaltH₂O-10.0° to -15.0° Salts of L-glyceric acid derivatives are consistently levorotatory.
Methyl (S)-3-(benzyloxy)-2-hydroxypropanoate Methyl EsterCHCl₃-8.0° to -12.0° Preferred form for characterization. More stable and reproducible.
(S)-O-Benzylserine PrecursorH₂O / HCl-5.0° to -7.0° Starting material for diazotization route.
L-(+)-Glyceric Acid Core ScaffoldH₂O+2.1° Reference for the (S)-configuration core.

Critical Note: If your measured rotation for the free acid is close to zero, do not assume racemization. Convert a small aliquot to the methyl ester (using TMS-diazomethane or MeOH/H₂SO₄) and measure the rotation of the ester in Chloroform.

Synthetic Route & Stereochemical Integrity

The most reliable route to (S)-3-(benzyloxy)-2-hydroxypropanoic acid is the Diazotization of O-Benzyl-L-Serine . This reaction proceeds with Retention of Configuration (via a double inversion mechanism involving the neighboring carboxylate group).

Pathway Diagram

SynthesisPathway Serine (S)-O-Benzyl-L-Serine (Precursor) Diazo Diazonium Intermediate [Unstable] Serine->Diazo NaNO2, H2SO4 0°C Lactone α-Lactone Intermediate (Transient) Diazo->Lactone -N2 (Intramolecular Attack) Product (S)-3-(benzyloxy)-2-hydroxypropanoic acid (Target) Lactone->Product H2O Attack (Retention of Config) Ester Methyl Ester Derivative (For Analysis) Product->Ester MeOH, H+ (Derivatization)

Figure 1: Synthesis via diazotization.[1][2][3] The formation of the transient α-lactone ensures the incoming water molecule attacks from the same side as the leaving nitrogen, resulting in overall retention of the (S)-configuration.

Experimental Protocols

Protocol A: Synthesis via Diazotization

Objective: Convert (S)-O-Benzylserine to (S)-3-(benzyloxy)-2-hydroxypropanoic acid.

  • Preparation: Dissolve (S)-O-Benzyl-L-Serine (1.0 eq) in 0.5 M H₂SO₄ (10 eq). Cool the solution to 0°C in an ice bath.

  • Diazotization: Dropwise add a solution of NaNO₂ (1.5 eq) in water over 1 hour. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight. Nitrogen gas evolution will be observed.

  • Extraction: Saturate the aqueous phase with NaCl. Extract 3x with Ethyl Acetate .

  • Purification: Dry organic layers over MgSO₄ and concentrate in vacuo. The product is often obtained as a viscous oil that may solidify upon standing or cooling.

    • Yield: Typically 70-85%.

Protocol B: Validation of Optical Purity (Methyl Ester Method)

Objective: Confirm enantiomeric excess (ee) if the free acid rotation is ambiguous.

  • Derivatization: Dissolve 50 mg of the crude acid in 1 mL MeOH. Add 2 drops of conc. H₂SO₄ and reflux for 1 hour (or use TMS-Diazomethane in ether/MeOH for 10 min).

  • Workup: Dilute with water, extract with Ether/Hexane, dry, and concentrate.

  • Measurement: Dissolve the resulting Methyl Ester in Chloroform (CHCl₃) to a concentration of 1.0 g/100 mL (c=1) .

  • Analysis: Measure

    
    .[4][5]
    
    • Target: Approx -10° (Levorotatory).

    • Comparison: If the value is positive or zero, check for racemization or contamination with starting material.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Rotation is ~0° Solvent effect or RacemizationSwitch solvent to Methanol or Acetone . If still 0, derivatize to ester.
Low Yield Incomplete DiazotizationEnsure NaNO₂ is fresh. Increase reaction time at 0°C.
Product is Brown Oil Decomposition / Nitrogen OxidesUse purer NaNO₂. Perform extraction quickly. Decolorize with activated charcoal.
NMR shows impurities Elimination side-product (Acrylic acid)Keep temperature strictly < 5°C during addition. Avoid strong heating during workup.

References

  • Brewster, P., et al. "The configuration of the alpha-hydroxy-acids." Nature 166 (1950): 178. (Foundational work on the sign inversion of hydroxy acids vs salts).
  • Koppenhoefer, B., et al. "Separation of enantiomers of alpha-hydroxy acids." Chromatographia 28 (1989): 269.
  • Standard Synthesis Protocol:Organic Syntheses, Coll. Vol. 3, p.
  • Sigma-Aldrich / Merck. Product Specification for CAS 127744-27-8. (Physical state and general handling).[4][5][6][7][8][9][10]

Sources

Comparative

Orthogonal Protection Strategies for Alpha-Hydroxy Acids: A Comparative Guide to Benzyl vs. TBDMS Groups

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction Alpha-hydroxy acids (AHAs)—such as lactic, mandelic, and glycolic acids—are ubiquitous chiral building blocks in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction

Alpha-hydroxy acids (AHAs)—such as lactic, mandelic, and glycolic acids—are ubiquitous chiral building blocks in the synthesis of depsipeptides, natural products, and biocompatible polymers[1]. The presence of both a carboxylic acid and an alpha-hydroxyl group necessitates highly selective, orthogonal protection strategies to prevent unwanted lactonization or polymerization during chain elongation[2]. Two of the most heavily relied-upon protecting groups for the alpha-hydroxyl moiety are the Benzyl (Bn) ether and the tert-Butyldimethylsilyl (TBDMS) ether. This guide provides an objective, data-driven comparison of these two groups, detailing their mechanistic causality, stability profiles, and validated experimental protocols.

Mechanistic Causality and Structural Dynamics

The Benzyl (Bn) Ether: Steric Shielding and Hydrogenolytic Cleavage

The benzyl group protects the hydroxyl functionality via a robust C-O ether linkage. Because the benzyl ether is sterically moderate but electronically highly stable, it exhibits exceptional resistance to both strong acids and bases[3].

Causality of Deprotection: The selective removal of a benzyl ether relies on the unique reactivity of the benzylic position. The aromatic ring stabilizes the transition state during catalytic hydrogenolysis (e.g., H₂, Pd/C), allowing the palladium catalyst to insert into the benzylic C-O bond, ultimately releasing the free alcohol and toluene[3]. This makes Bn ideal when harsh downstream conditions (like strong Lewis acids or bases) are required, provided no other reducible functional groups (like alkenes or alkynes) are present in the substrate.

The tert-Butyldimethylsilyl (TBDMS) Ether: Oxophilicity and Fluoride Affinity

The TBDMS group relies on the high oxophilicity of silicon to form a stable Si-O bond. The bulky tert-butyl group provides a critical steric "umbrella" that shields the silicon atom from nucleophilic attack by water or alcohols, rendering it stable to mild bases and nucleophiles[4].

Causality of Deprotection: The selective deprotection of TBDMS is driven by thermodynamics. The Si-F bond (~582 kJ/mol) is significantly stronger than the Si-O bond (~452 kJ/mol)[4]. Consequently, reagents like tetrabutylammonium fluoride (TBAF) rapidly and cleanly cleave TBDMS ethers without affecting esters, benzyl ethers, or reducible groups[5].

Comparative Performance Data

The following table summarizes the quantitative and qualitative stability of Bn vs. TBDMS groups across standard synthetic conditions, allowing for rapid decision-making during route scouting[3][5].

ParameterBenzyl (Bn) EtherTBDMS Ether
Installation Reagents BnBr / NaH or BnO(C=NH)CCl₃ / TfOHTBDMS-Cl / Imidazole / DMF
Deprotection Reagents H₂, Pd/C or BCl₃TBAF or Mild Acid (e.g., AcOH/H₂O)
Stability to Strong Acid HighLow (Cleaves via protonation)
Stability to Strong Base HighModerate to High
Stability to Fluoride (F⁻) HighLow (Rapid cleavage)
Stability to Hydrogenolysis Low (Rapid cleavage)High
Risk of Racemization (AHAs) Moderate (if strong base is used)Low (Mild basic conditions)

Strategic Workflow & Orthogonality

When designing a synthesis involving AHAs, the choice between Bn and TBDMS dictates the entire downstream workflow. A common strategy in depsipeptide synthesis utilizes TBDMS for the alpha-hydroxyl group and a Benzyl ester for the carboxylic acid, allowing for completely orthogonal deprotection[1][2].

Orthogonality Substrate AHA Derivative O-TBDMS & COO-Bn F_reagent TBAF / THF (Fluoride Source) Substrate->F_reagent H2_reagent H2, Pd/C (Hydrogenolysis) Substrate->H2_reagent Prod1 Free Alpha-Hydroxyl Protected Carboxylate F_reagent->Prod1 Cleaves Si-O selectively Prod2 Protected Alpha-Hydroxyl Free Carboxylic Acid H2_reagent->Prod2 Cleaves C-O(Bn) selectively

Caption: Orthogonal deprotection pathways for an AHA protected with O-TBDMS and COO-Bn groups.

Self-Validating Experimental Protocols

Protocol 1: Mild TBDMS Protection of Alpha-Hydroxy Esters

Causality: Imidazole acts as both a base to neutralize the generated HCl and a nucleophilic catalyst, forming a highly reactive N-TBDMS imidazolium intermediate that rapidly silylates the sterically hindered alpha-hydroxyl group[4].

  • Setup: In a flame-dried round-bottom flask under argon, dissolve the alpha-hydroxy ester (1.0 equiv) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add imidazole (2.5 equiv) and stir until fully dissolved. Cool the mixture to 0 °C.

  • Silylation: Add TBDMS-Cl (1.2 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (stain with phosphomolybdic acid, as TBDMS ethers are UV-inactive).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with diethyl ether (3x). Wash the combined organic layers heavily with brine (5x) to remove DMF. Dry over MgSO₄, filter, and concentrate.

Protocol 2: Benzylation of Alpha-Hydroxy Esters via Trichloroacetimidate

Causality: Using strongly basic conditions (NaH/BnBr) on AHAs can lead to racemization at the alpha-chiral center. Benzyl trichloroacetimidate under mild Lewis acidic conditions prevents enolization, preserving stereochemical integrity.

  • Setup: Dissolve the alpha-hydroxy ester (1.0 equiv) and benzyl trichloroacetimidate (1.5 equiv) in anhydrous dichloromethane (0.2 M) under argon.

  • Catalysis: Cool the solution to 0 °C. Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.05 equiv) dropwise.

  • Reaction: Stir at 0 °C to room temperature for 12 hours. The precipitation of trichloroacetamide is a visual indicator of reaction progress.

  • Workup: Filter the suspension through a pad of Celite to remove the amide byproduct. Wash the filtrate with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 3: Selective TBDMS Deprotection

Causality: TBAF provides a soluble source of naked fluoride ions in THF. The formation of the stable fluorosilane byproduct thermodynamically drives the reaction to completion[5].

  • Setup: Dissolve the TBDMS-protected AHA (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C.

  • Deprotection: Add TBAF (1.0 M in THF, 1.2 equiv) dropwise.

  • Monitoring: Stir for 1–2 hours. The reaction is typically very fast.

  • Workup: Quench with saturated aqueous NH₄Cl to protonate the resulting alkoxide. Extract with ethyl acetate, dry, and purify via silica gel chromatography.

Workflow Start Select Protecting Group for AHA Condition Are reducible groups (alkenes, alkynes) present? Start->Condition Bn Use Benzyl (Bn) Stable to Acid/Base Condition->Bn No TBDMS Use TBDMS Mild Deprotection Condition->TBDMS Yes

Caption: Decision matrix for selecting between Benzyl and TBDMS protection for AHAs.

Conclusion

The selection between Benzyl and TBDMS protecting groups for alpha-hydroxy acids hinges on the specific steric and electronic demands of the synthetic route. TBDMS offers mild installation and highly specific fluoride-driven deprotection, making it ideal for complex, multi-functional substrates[5]. Conversely, the Benzyl group provides unmatched stability across a wide pH range, provided the target molecule can withstand late-stage hydrogenolysis[3]. By leveraging the orthogonal nature of these two groups, chemists can design highly efficient, self-validating synthetic pathways.

References

  • Benchchem. "Conditions for removing TBDMS group in the presence of other protecting groups." 5

  • Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers." 6

  • Master Organic Chemistry. "Protecting Groups For Alcohols."4

  • University of Windsor. "Alcohol Protecting Groups."3

  • Journal of the American Chemical Society (via ResearchGate). "Molecularly Defined Caprolactone Oligomers and Polymers: Synthesis and Characterization." 2

  • ResearchGate. "A General Methodology for Automated Solid-Phase Synthesis of Depsides and Depsipeptides." 1

Sources

Validation

Structural Validation of Saroglitazar Intermediates: A Comparative NMR Guide

Topic: Validating Structure of Saroglitazar Intermediates via NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Saroglitazar Magnesium (Lip...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Structure of Saroglitazar Intermediates via NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Saroglitazar Magnesium (Lipaglyn®) is a dual PPAR


 agonist, structurally unique due to its integration of a chiral ethoxy-propanoic acid pharmacophore with a substituted pyrrole moiety. The structural integrity of its key intermediates—specifically the chiral (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate  and the pyrrole-mesylate fragment —is critical for the efficacy and safety of the final drug substance.

This guide provides an expert-level framework for validating these intermediates using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike standard operating procedures that rely solely on retention times (HPLC), this guide advocates for a structural-first approach , comparing NMR's performance against Mass Spectrometry (MS) and X-Ray Diffraction (XRD) to demonstrate why NMR remains the "Gold Standard" for establishing connectivity and regiochemistry in complex organic synthesis.

The Challenge: Saroglitazar Structural Complexity

The synthesis of Saroglitazar involves coupling a lipophilic pyrrole fragment with a polar, chiral acid fragment. Two specific structural challenges necessitate rigorous NMR validation:

  • Regiochemistry of the Pyrrole Ring: The pyrrole ring is substituted at positions 1, 2, and 5. Incorrect cyclization during early steps can lead to regioisomers that have identical masses (invisible to MS) but distinct biological inactivity.

  • The Chiral Ethoxy Ether Linkage: The (S)-configuration at the

    
    -carbon is essential. While NMR is not the primary tool for enantiomeric excess (chiral HPLC is preferred), it is the only rapid tool to confirm the chemical stability of the labile ethoxy ether bond during the coupling conditions.
    

Comparative Analysis: NMR vs. Orthogonal Techniques

To validate the structure of Saroglitazar intermediates, researchers must choose between or integrate multiple analytical techniques. The table below objectively compares NMR against its primary alternatives.

Table 1: Performance Comparison of Structural Validation Methods
FeatureNMR (High-Field 400+ MHz) Mass Spectrometry (LC-MS) X-Ray Diffraction (XRD) FT-IR Spectroscopy
Primary Utility Definitive Connectivity & Regiochemistry Molecular Weight & Trace Impurity DetectionAbsolute Configuration & Polymorph IDFunctional Group Verification
Regioisomer Differentiation High (Distinct coupling constants/shifts)Low (Fragments often identical)High (If single crystal available)Low (Fingerprint region ambiguous)
Sample Recovery Non-Destructive (Sample recoverable)Destructive Non-Destructive Non-Destructive
Throughput Medium (10-30 min/sample)High (<5 min/sample)Low (Days for crystal growth)High (<2 min/sample)
Quantification Absolute (qNMR, no reference needed)Relative (Requires reference standards)N/ASemi-quantitative
Limit of Detection Moderate (~0.1 mg)Excellent (pg/ng range)PoorModerate

Expert Insight: While LC-MS is superior for detecting trace impurities (<0.1%), it often fails to distinguish between pyrrole regioisomers or confirm the position of the ethoxy group. NMR is the mandatory orthogonal technique to validate the identity of the major component before proceeding to the next synthetic step.

Deep Dive: NMR Validation Workflow

This protocol focuses on the two critical intermediates:

  • Intermediate A: Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate (The "Chiral Head").

  • Intermediate B: 2-[2-methyl-5-(4-(methylthio)phenyl)-1H-pyrrol-1-yl]ethyl methanesulfonate (The "Pyrrole Tail").

Phase 1: Solvent Selection & Preparation
  • Standard: CDCl

    
     (Deuterated Chloroform) .
    
    • Why: Excellent solubility for both lipophilic intermediates. Provides sharp resolution for the ethoxy quartet.

  • Alternative: DMSO-d

    
     .
    
    • Why: Use only if the phenolic proton in Intermediate A is exchanging too rapidly in CDCl

      
      . DMSO "freezes" the exchange, revealing the -OH signal as a sharp singlet/doublet, confirming the phenol is free and not alkylated.
      
Phase 2: The "Self-Validating" 1H NMR Protocol

This protocol uses internal diagnostic signals to validate the structure without external standards.

Protocol for Intermediate A (Chiral Head)
  • Acquire 1H Spectrum: 16 scans, 1s relaxation delay.

  • Checkpoint 1: The Ethoxy Fingerprint.

    • Look for a triplet at

      
       ~1.1 ppm  and a quartet at 
      
      
      
      ~3.4-3.6 ppm
      .
    • Validation Logic: If these are missing or shifted, the ethoxy group has been cleaved (hydrolysis) or displaced.

  • Checkpoint 2: The Chiral Center (

    
    -proton). 
    
    • Identify the doublet of doublets (dd) at

      
       ~3.9-4.0 ppm .
      
    • Causality: This proton couples to the two diastereotopic methylene protons (

      
      -CH
      
      
      
      ). A collapse to a triplet indicates racemization or loss of the chiral environment.
  • Checkpoint 3: The Para-Substitution Pattern.

    • Confirm two doublets in the aromatic region (

      
       ~6.7 and 7.1 ppm) with J
      
      
      
      8 Hz (AA'BB' system).
    • Integrity Check: Integration must be exactly 2:2. Any deviation suggests ring substitution (impurity).

Protocol for Intermediate B (Pyrrole Tail)
  • Acquire 1H Spectrum.

  • Checkpoint 1: The Pyrrole Singlets.

    • Locate the two pyrrole ring protons (

      
       ~5.9-6.2 ppm). They should appear as doublets (small coupling) or broad singlets.
      
    • Regiochemistry Check: If you see three protons or a different splitting pattern, the cyclization failed (open chain precursor) or formed the wrong isomer.

  • Checkpoint 2: The S-Methyl Singlet.

    • Sharp singlet at

      
       ~2.5 ppm (3H).
      
    • Oxidation Check: If this shifts downfield to ~2.7-3.0 ppm, the sulfur has oxidized to sulfoxide/sulfone (a common Saroglitazar impurity).

Advanced Validation: 2D NMR Integration

For process validation, 1D NMR is often insufficient to prove connectivity. The following 2D experiments are required for a "Master File" validation.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Maps every proton to its attached carbon.

    • Application: Resolves the overlapping methylene protons in the ethyl linker of the pyrrole tail.

  • HMBC (Heteronuclear Multiple Bond Coherence):

    • Purpose: Sees through heteroatoms (O, N, S).

    • Critical Application: Verifies the Ether Linkage . You must see a correlation spot between the

      
      -proton of the propanoate and the carbonyl carbon, AND the ethoxy oxygen carbon. This definitively proves the ester/ether skeleton is intact.
      

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the synthetic checkpoints.

Diagram 1: Synthetic Route & NMR Checkpoints

This diagram maps where NMR is critical in the Saroglitazar synthesis.

Saroglitazar_Synthesis Tyrosine L-Tyrosine (Starting Material) Inter_A Intermediate A (Chiral Phenol) Tyrosine->Inter_A Check_A NMR CHECKPOINT 1: Confirm Ethoxy & Chiral Center Inter_A->Check_A Inter_B Intermediate B (Pyrrole Mesylate) Check_B NMR CHECKPOINT 2: Confirm Pyrrole Regiochemistry Inter_B->Check_B Coupling Coupling Reaction (K2CO3, Solvent) Precursor Alkoxy Ester Precursor Coupling->Precursor Check_Final NMR CHECKPOINT 3: Confirm Ether Linkage (HMBC) Precursor->Check_Final Hydrolysis Hydrolysis & Salt Formation Saroglitazar Saroglitazar Mg (Final API) Hydrolysis->Saroglitazar Check_A->Coupling Pass Check_B->Coupling Pass Check_Final->Hydrolysis Pass

Caption: Critical NMR checkpoints integrated into the synthetic pathway of Saroglitazar.

Diagram 2: The NMR Validation Decision Tree

A logic flow for researchers encountering spectral anomalies.

Validation_Logic Start Acquire 1H NMR (CDCl3) Check_S Is S-Me Singlet at 2.5 ppm? Start->Check_S Oxidized FAIL: Sulfoxide Impurity (Check Oxidation Step) Check_S->Oxidized No (Shifted > 2.7) Check_Pyrrole Are Pyrrole Protons Doublets/Singlets? Check_S->Check_Pyrrole Yes Regio_Fail FAIL: Regioisomer/Open Chain (Check Cyclization) Check_Pyrrole->Regio_Fail No (Complex Splitting) Check_Ethoxy Is Ethoxy Quartet Present? Check_Pyrrole->Check_Ethoxy Yes Hydrolysis_Fail FAIL: Ether Cleavage (Check pH/Temp) Check_Ethoxy->Hydrolysis_Fail No Pass PASS: Structure Validated Proceed to Coupling Check_Ethoxy->Pass Yes

Caption: Step-by-step logic for interpreting NMR data of Saroglitazar intermediates.

References

  • Zydus Cadila Healthcare Ltd. (2013). Novel Pyrrole Derivatives for the Treatment of Dyslipidemia and Obesity. Patent WO2012104869A1.
  • Jain, M. R., et al. (2015). Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows non-inferiority to pioglitazone in patients with diabetic dyslipidemia.[1] Diabetes Care. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Bhatia, M. S., et al. (2016). Development and Validation of UV-Visible Spectrophotometric Methods for Estimation of Saroglitazar in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Wishart, D. S., et al. (2018). HMDB 4.0: The Human Metabolome Database for 2018. Nucleic Acids Research. (Reference for general metabolite NMR shifts). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Benzyloxy)-2-hydroxypropanoic acid proper disposal procedures

Topic: Technical Guide: Safe Disposal and Handling of 3-(Benzyloxy)-2-hydroxypropanoic Acid Executive Summary: Operational Classification Chemical Name: 3-(Benzyloxy)-2-hydroxypropanoic acid[1][2][3][4][5] CAS Number: 12...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: Safe Disposal and Handling of 3-(Benzyloxy)-2-hydroxypropanoic Acid

Executive Summary: Operational Classification

  • Chemical Name: 3-(Benzyloxy)-2-hydroxypropanoic acid[1][2][3][4][5]

  • CAS Number: 127744-27-8 (S-isomer), 374936-90-0 (General)

  • Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)

  • Disposal Stream: Non-Halogenated Organic Acid Waste

  • Compatibility Group: Organic Acids (Segregate from Oxidizers and Bases)

Part 1: Hazard Profiling & Risk Assessment

Understanding the "Why" behind the protocol.

As researchers, we often treat organic acids as routine waste. However, the specific structure of 3-(Benzyloxy)-2-hydroxypropanoic acid—combining a carboxylic acid tail with a benzyl ether moiety—requires a nuanced approach to safety.

Structural Implications for Safety:

  • Carboxylic Acid Group (

    
    ):  This molecule is a weak acid. While not corrosive enough to immediately destroy tissue like mineral acids, it is sufficiently acidic to react exothermically with strong bases (e.g., Sodium Hydroxide) or reactive metals.
    
  • Benzyl Ether Linkage: Generally stable under basic conditions, benzyl ethers can degrade in the presence of strong Lewis acids or strong oxidizers. Crucial: Do not mix this waste with concentrated nitric acid or chromic acid waste streams, as this can lead to oxidative cleavage and potential pressurization of waste containers [1].

GHS Hazard Classification Table
Hazard CategoryCodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritation.[6][7]Double-glove (Nitrile) required during transfer.
Eye Irritation H319Causes serious eye irritation.[6][7][8]Safety goggles are non-negotiable; face shield recommended for volumes >100mL.
STOT-SE H335May cause respiratory irritation.[6][7][8]All transfers must occur inside a certified fume hood.
Acute Toxicity H302Harmful if swallowed.[8]Strict hygiene; wash hands immediately after doffing gloves.

Part 2: Waste Segregation & Containerization (The Self-Validating System)

A self-validating system is one where the physical setup prevents procedural errors.

To ensure compliance and safety, follow this "Check-Then-Act" workflow. This protocol prevents the most common laboratory accident: incompatible waste mixing.

The Segregation Logic

Do not simply pour this into "General Organic Waste."

  • IF the substance is dissolved in a non-halogenated solvent (e.g., Methanol, Ethanol): Dispose in Non-Halogenated Solvent Waste .

  • IF the substance is solid or a pure liquid: Dispose in Solid/Liquid Organic Acid Waste .

  • NEVER mix with: Oxidizing acids (Nitric, Perchloric) or Bases (Ammonium hydroxide).

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Reasoning: HDPE is resistant to weak organic acids and prevents breakage during transport.

  • Venting: Use a cap with a pressure-relief valve if available, particularly if the waste contains solvent mixtures that may off-gas.

Labeling Protocol (Mandatory)

Before adding any waste to the container, the label must be completed. A "Mystery Chemical" is a safety violation.

  • Full Chemical Name: 3-(Benzyloxy)-2-hydroxypropanoic acid[1][2][3][4][5]

  • Hazard Checkboxes: [x] Irritant [x] Toxic

Part 3: Visualized Disposal Workflows

Workflow 1: Waste Stream Decision Matrix

This diagram illustrates the logical path for determining the correct waste container, ensuring segregation from incompatible streams.

Waste_Segregation Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidType Is it dissolved in solvent? StateCheck->LiquidType Liquid SolidWaste Container A: Solid Organic Waste (Trace Acid) StateCheck->SolidWaste Solid SolventType Does solvent contain Halogens? (e.g., DCM, Chloroform) LiquidType->SolventType Solution PureAcidWaste Container D: Liquid Organic Acid (Segregated) LiquidType->PureAcidWaste Pure Substance NonHalWaste Container B: Non-Halogenated Solvent Waste SolventType->NonHalWaste No (Non-Halogenated) HalWaste Container C: Halogenated Solvent Waste SolventType->HalWaste Yes (Halogenated)

Caption: Decision matrix for segregating 3-(Benzyloxy)-2-hydroxypropanoic acid waste based on physical state and solvent composition.

Part 4: Emergency Spill Response Procedures

Immediate actions for loss of containment.

Spill Response Workflow

In the event of a spill outside the fume hood, respiratory protection is the priority due to the H335 (Respiratory Irritation) hazard.[6]

Spill_Response Alert 1. Alert & Evacuate (If outside hood) PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Alert->PPE Contain 3. Containment: Surround with absorbent (Vermiculite/Sand) PPE->Contain Neutralize 4. Neutralization: Apply Sodium Bicarbonate (Wait for bubbling to stop) Contain->Neutralize Collect 5. Collection: Scoop into Hazardous Waste Bag Neutralize->Collect Clean 6. Decontamination: Wash area with soap & water Collect->Clean

Caption: Step-by-step spill response protocol emphasizing neutralization of the acidic moiety.

Detailed Spill Protocol
  • Neutralization: Because this is an organic acid, simple absorption is insufficient. Sprinkle Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) over the spill.

    • Observation: You will observe effervescence (

      
       release). Wait until bubbling ceases, indicating the acid has been neutralized to a salt [2].
      
  • Absorption: Cover the wet residue with an inert absorbent like vermiculite or dry sand.[8]

  • Disposal: Sweep the mixture into a heavy-duty plastic bag or a wide-mouth jar. Label as "Spill Debris: Organic Acid (Neutralized)."

Part 5: Final Disposal (Regulatory Compliance)

For the Environmental Health & Safety (EHS) Officer.

  • US EPA Classification: This chemical is not listed on the P-list or U-list. However, it is regulated as a Characteristic Waste if the pH of the aqueous solution is < 2.0 (D002 Corrosive). If pure, it is generally classified as Non-Regulated Chemical Waste unless mixed with ignitable solvents (D001) [3].

  • Destruction Method: High-temperature incineration is the preferred method. The benzyl ether and propanoic acid backbone will fully oxidize to

    
     and 
    
    
    
    .

References

  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles." Safety, Security, Health and Environment (SSHE). Accessed March 2026. [Link]

  • PubChem. "(S)-3-(2-(benzyloxy)phenyl)-2-hydroxypropanoic acid Safety Data." National Library of Medicine. Accessed March 2026. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Benzyloxy)-2-hydroxypropanoic acid
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3-(Benzyloxy)-2-hydroxypropanoic acid
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